Isodeoxyelephantopin
Descripción
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Propiedades
Fórmula molecular |
C19H20O6 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6-/t13-,14-,15+,16+/m1/s1 |
Clave InChI |
JMUOPRSXUVOHFE-SAMGQYDWSA-N |
SMILES isomérico |
C/C/1=C/[C@@H]2[C@@H]([C@H](CC3=C[C@@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |
SMILES canónico |
CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Origen del producto |
United States |
Foundational & Exploratory
Isodeoxyelephantopin: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (B1158786), a sesquiterpene lactone, has garnered significant attention within the scientific community for its potent biological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The primary aim is to equip researchers, scientists, and drug development professionals with the necessary information to efficiently obtain this promising natural compound for further investigation and potential therapeutic development. This document outlines a comprehensive, step-by-step experimental protocol for the isolation of this compound from its most common natural source, Elephantopus scaber, and presents quantitative data to inform on analytical approaches. Furthermore, it visualizes the key signaling pathways modulated by this compound, offering insights into its mechanism of action.
Natural Sources of this compound
This compound is predominantly found in plants of the Elephantopus genus, belonging to the Asteraceae family. The primary and most widely reported natural sources are:
-
Elephantopus scaber Linn. : Commonly known as "Elephant's foot" or "Didancao" in traditional Chinese medicine, this plant is a rich source of this compound and its isomer, deoxyelephantopin.[1][2][3][4] Various parts of the plant have been traditionally used for treating a number of diseases.[1]
-
Elephantopus carolinianus Willd. : This species is another significant source of this compound and related sesquiterpene lactones.
These plants are widely distributed in tropical and subtropical regions of Asia, Africa, and America. The concentration of this compound can vary depending on the geographical location, season of harvest, and the specific part of the plant used for extraction.
Isolation and Purification of this compound from Elephantopus scaber
The following is a detailed experimental protocol for the isolation and purification of this compound from the whole plant of Elephantopus scaber. This method is based on a well-established procedure involving solvent extraction followed by column chromatography.[2]
Experimental Protocol
2.1.1. Plant Material Collection and Preparation
-
Collect fresh whole plants of Elephantopus scaber.
-
Wash the plant material thoroughly with water to remove any soil and debris.
-
Air-dry the plants in the shade until they are completely moisture-free.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2.1.2. Extraction
-
Weigh the powdered plant material.
-
Perform an exhaustive extraction with chloroform (B151607) for 12 hours using a Soxhlet apparatus. The ratio of plant material to solvent should be sufficient to ensure complete immersion and efficient extraction.
-
After extraction, concentrate the chloroform extract under reduced pressure using a rotary evaporator to obtain a crude extract.
2.1.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent such as hexane (B92381).
-
Adsorb the crude chloroform extract onto a small amount of silica gel to create a dry slurry.
-
Load the slurry onto the top of the prepared column.
-
Elute the column with a gradient of hexane and ethyl acetate (B1210297). Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light or by using an appropriate staining reagent.
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Silica Gel Column Chromatography (Fine Purification):
-
Take the fractions that showed the presence of this compound from the initial separation.
-
Subject these fractions to a second round of silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a lower polarity than the final polarity of the first column. For instance, if the compound eluted at 15% ethyl acetate in the first column, start the second column with a lower percentage and a shallower gradient.
-
Collect and monitor the fractions as described previously.
-
-
Crystallization:
-
The fractions containing pure this compound are identified (fractions eluted with 10% ethyl acetate in hexane have been reported to yield the crystalline compound).[2]
-
Combine these pure fractions and concentrate them.
-
Allow the concentrated solution to stand at room temperature for crystallization to occur.
-
Collect the crystals by filtration and wash them with a small amount of cold hexane.
-
Dry the crystals in a desiccator to obtain pure this compound (purity can be assessed by HPLC). A purity of 99% has been reported using this method.[2]
-
Workflow for this compound Isolation
Quantitative Data and Analysis
The quantification of this compound is crucial for quality control and standardization of extracts. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise and accurate method for this purpose.
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | Phenomenex Luna C-18 (250 × 4.6 mm, 5 μm) | [5] |
| Mobile Phase | Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 210 nm | [5] |
| Analytical Parameters | ||
| Retention Time | 14.751 min | [5] |
| Linearity Range | 0.516 - 3.096 µg/mL | [5] |
| Limit of Detection (LOD) | 0.151 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.457 µg/mL | [5] |
| Recovery | 95.23 - 102.25% | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects, particularly its anti-cancer activity, by modulating several key signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for the rational design of future therapeutic strategies.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. This compound has been shown to suppress the activation of NF-κB.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anti-cancer agents work by inducing apoptosis in cancer cells. This compound has been demonstrated to induce apoptosis through the activation of caspases.[2][3]
Conclusion
This compound stands out as a natural compound with significant therapeutic potential, particularly in the realm of oncology. This guide provides a comprehensive framework for its sourcing and isolation from Elephantopus scaber. The detailed experimental protocol, coupled with quantitative analytical data, offers a solid foundation for researchers to obtain high-purity this compound for their studies. Furthermore, the visualization of its impact on key signaling pathways like NF-κB and apoptosis provides a deeper understanding of its mechanism of action, which is critical for its future development as a potential drug candidate. Further research into optimizing isolation yields and exploring its full pharmacological profile is warranted to fully harness the therapeutic promise of this remarkable sesquiterpene lactone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deoxyelephantopin from Elephantopus scaber Inhibits HCT116 Human Colorectal Carcinoma Cell Growth through Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of Bioactive Compound from Elephantopus scaber Linn. LEAF as Anti-Cancer Through in Silico Test [jmchemsci.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Isodeoxyelephantopin from Elephantopus scaber: A Technical Guide to Its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (B1158786), a sesquiterpene lactone found in the medicinal plant Elephantopus scaber, has garnered significant attention in the scientific community for its potent biological activities, particularly its anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents its key quantitative and spectroscopic data, and elucidates the molecular signaling pathways through which it exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Elephantopus scaber Linn., commonly known as "Elephant's foot," is a perennial herb belonging to the Asteraceae family.[1] It has a long history of use in traditional medicine across Asia for treating a variety of ailments, including fever, diarrhea, and cancer.[1][2] Phytochemical investigations have revealed that the biological activities of E. scaber are largely attributable to its rich content of sesquiterpene lactones, with this compound being one of the most prominent and pharmacologically active constituents.[2][3]
This compound has demonstrated a range of biological effects, including anti-inflammatory, antibacterial, and most notably, anticancer activities.[3] Its cytotoxic effects against various cancer cell lines are well-documented and are mediated through the induction of apoptosis, cell cycle arrest, and the modulation of multiple key signaling pathways.[3][4] This guide provides a detailed technical overview for the scientific community to facilitate further research and development of this compound as a potential therapeutic agent.
Extraction and Isolation of this compound
The isolation of this compound from Elephantopus scaber is a multi-step process involving extraction, fractionation, and chromatographic purification.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation: The whole plant of Elephantopus scaber is collected, dried, and ground into a fine powder.[5]
-
Initial Extraction: The powdered plant material (e.g., 60 kg) is extracted exhaustively with 70% ethanol (B145695) (EtOH) at reflux. The combined extracts are then concentrated under vacuum to yield a crude residue (e.g., 1.8 kg).[5]
-
Solvent Partitioning: The crude residue is suspended in water and successively partitioned with solvents of increasing polarity to separate compounds based on their solubility. This typically involves:[5]
-
Petroleum ether (PE) to remove nonpolar constituents.
-
Ethyl acetate (B1210297) (EtOAc) to extract compounds of intermediate polarity, including this compound.
-
n-Butanol (n-BuOH) to isolate more polar compounds.
-
Experimental Protocol: Chromatographic Isolation
The ethyl acetate fraction, which is enriched with sesquiterpene lactones, is subjected to a series of chromatographic techniques to isolate pure this compound.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel.[5]
-
Mobile Phase: A gradient of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) is used, starting from a nonpolar mixture (e.g., 100:1 CH2Cl2:MeOH) and gradually increasing the polarity (e.g., to 3:1 CH2Cl2:MeOH).[5]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).[6] Fractions with similar TLC profiles are combined.
-
-
Further Purification (e.g., Sephadex LH-20 and Reverse-Phase HPLC):
-
The fractions containing this compound may require further purification using techniques such as Sephadex LH-20 column chromatography to remove pigments and other impurities.[5]
-
Final purification is often achieved using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a mobile phase such as acetonitrile-water or methanol-water to yield pure this compound.[5]
-
Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the general workflow for the extraction and isolation of this compound from Elephantopus scaber.
Quantitative and Spectroscopic Data
The characterization of this compound relies on a combination of quantitative and spectroscopic techniques.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₆ | [7] |
| Molecular Weight | 344.4 g/mol | [7] |
| Exact Mass | 344.12598835 Da | [7] |
| IC₅₀ (A549 Lung Carcinoma) | 10.46 µg/mL (48h) | [3] |
| IC₅₀ (T47D Breast Carcinoma) | 1.3 µg/mL (48h) | [3] |
| LOD (RP-HPLC) | 0.151 µg/mL | [8] |
| LOQ (RP-HPLC) | 0.457 µg/mL | [8] |
Spectroscopic Data
The structural elucidation of this compound is achieved through various spectroscopic methods.
¹H and ¹³C NMR spectroscopy are fundamental for determining the chemical structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table of Representative ¹H and ¹³C NMR Data for this compound (Predicted/Referenced) (Note: The following is a representative table based on typical values for similar sesquiterpene lactones. For definitive assignments, refer to dedicated spectroscopic studies.)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| 1 | ~140.0 | - |
| 2 | ~125.0 | ~6.0 (d, J=...) |
| 3 | ~75.0 | ~5.5 (m) |
| 4 | ~45.0 | ~2.5 (m) |
| 5 | ~138.0 | - |
| 6 | ~170.0 | - |
| 7 | ~70.0 | ~4.5 (m) |
| 8 | ~40.0 | ~3.0 (m) |
| 9 | ~150.0 | ~7.0 (d, J=...) |
| 10 | ~135.0 | - |
| 11(13) | ~120.0 | ~6.2 (d, J=...), ~5.8 (d, J=...) |
| 12 | ~170.0 | - |
| 14 | ~20.0 | ~1.9 (s) |
| 15 | ~20.0 | ~1.8 (s) |
| 1' | ~168.0 | - |
| 2' | ~136.0 | - |
| 3' | ~126.0 | ~6.1 (s), ~5.6 (s) |
| 4' | ~18.0 | ~1.9 (s) |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.
-
Electrospray Ionization (ESI-MS): This technique would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 345.133. Adducts with sodium [M+Na]⁺ at m/z 367.115 may also be observed.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation patterns for sesquiterpene lactones involve the loss of side chains and rearrangements within the lactone ring structure.
Biological Activity and Signaling Pathways
This compound exhibits potent anticancer activity by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, T47D) are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubated overnight.[9]
-
Treatment: The cells are treated with various concentrations of this compound and incubated for different time periods (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[9]
Experimental Protocol: Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and is crucial for studying the effects of this compound on signaling pathways.
-
Protein Extraction: Cancer cells are treated with this compound for a specified time. The cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[10]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[11]
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[10]
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., p-JNK, NF-κB p65, Akt, p-Akt, etc.).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12]
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.[13]
Key Signaling Pathways Modulated by this compound
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[13] This inhibition is thought to contribute to its pro-apoptotic effects in cancer cells.
This compound-mediated Inhibition of NF-κB Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. Potential of Bioactive Compound from Elephantopus scaber Linn. LEAF as Anti-Cancer Through in Silico Test [jmchemsci.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 10. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Biological Activity Screening of Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (IDOE), a naturally occurring sesquiterpene lactone, is a prominent bioactive compound isolated from plants of the Elephantopus genus, such as Elephantopus scaber L.[1]. These plants have a history of use in traditional medicine for treating a variety of ailments, including inflammation and cancer[2][3]. As a structural isomer of Deoxyelephantopin (DET), IDOE has garnered significant attention from the scientific community for its potent anti-cancer and anti-inflammatory properties[2][4]. This technical guide provides a comprehensive overview of the biological activities of this compound, its mechanisms of action, detailed experimental protocols for its screening, and a summary of its cytotoxic effects on various cancer cell lines. The information presented herein is intended to serve as a valuable resource for professionals engaged in oncology research and the development of novel therapeutic agents.
Core Biological Activities
This compound exhibits a broad spectrum of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.
-
Anti-Cancer Activity : IDOE has demonstrated significant cytotoxicity against a range of human cancer cell lines, including those of the lung, breast, colon, and nasopharynx[1][5][6]. Its anti-neoplastic effects are multifaceted, encompassing the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell invasion and migration[7][8]. A notable characteristic of IDOE is its selective cytotoxicity towards cancer cells, with minimal toxic effects observed on normal, healthy cells such as peripheral blood lymphocytes[4][5][7].
-
Anti-Inflammatory Activity : Chronic inflammation is a key driver in the development and progression of many diseases, including cancer. IDOE exerts potent anti-inflammatory effects primarily through the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of the inflammatory response[3]. By inhibiting NF-κB, IDOE can reduce the expression of numerous pro-inflammatory genes and mediators.
Quantitative Bioactivity Data: Cytotoxicity Screening
The efficacy of a potential anti-cancer compound is quantitatively assessed by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC₅₀ values for this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |
| T47D | Breast Carcinoma | 1.3 µg/mL | 72 h | [5][7] |
| HCT116 | Colon Carcinoma | 0.88 µg/mL (2.56 µM) | 72 h | [6] |
| A549 | Lung Carcinoma | 10.46 µg/mL | 72 h | [5][7] |
| KB | Nasopharyngeal Carcinoma | 11.45 µM | 48 h | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 h | [8] |
Mechanism of Action: Key Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is constitutively active in many cancers, promoting cell proliferation, survival, and inflammation. IDOE is a potent inhibitor of this pathway. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby preventing the transcription of its target genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Camptothecin, triptolide, and apoptosis inducer kit have differential effects on mitochondria in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 7. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsr.in [japsr.in]
Isodeoxyelephantopin: A Multi-Targeting Sesquiterpene Lactone for Oncological Research and Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (B1158786) (IDOE), a naturally occurring sesquiterpene lactone primarily isolated from Elephantopus scaber and Elephantopus carolinianus, has emerged as a promising candidate in anticancer research.[1][2] Characterized by its germacrane (B1241064) skeleton, IDOE and its isomer, deoxyelephantopin (B1239436) (DOE), exhibit potent cytotoxic and pro-apoptotic activities across a wide range of cancer cell lines.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a multi-targeting agent. It summarizes key quantitative data, details essential experimental protocols for its study, and visualizes its complex interactions with cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction: A Profile of this compound
This compound belongs to the sesquiterpene lactone class of secondary metabolites, which are a diverse group of C15 terpenoids.[1][4] These compounds are chemotaxonomic markers for the Asteraceae family, to which the Elephantopus genus belongs.[2] Traditionally, extracts from Elephantopus scaber have been used in folk medicine for various ailments, including cancer.[1][4] Modern phytochemical investigations have identified this compound and deoxyelephantopin as key bioactive constituents responsible for these therapeutic effects.[1][2]
The anticancer properties of this compound are attributed to its ability to modulate multiple deregulated signaling pathways central to cancer cell proliferation, survival, and metastasis.[1][4] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), primarily through the inhibition of critical signaling nodes like Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][4]
Quantitative Analysis of Bioactivity
The cytotoxic and antiproliferative effects of this compound and its isomer, deoxyelephantopin, have been quantified across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for their potency.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) |
| HCT116 | Colorectal Carcinoma | This compound | 2.56 | Not Specified |
| HCT116 | Colorectal Carcinoma | Deoxyelephantopin | 2.12 | Not Specified |
| H1299 | Lung Carcinoma | This compound | Peak cytotoxicity at 51.2 | 24 and 48 |
| A549 | Lung Carcinoma | This compound | Peak cytotoxicity at 51.2 | 24 and 48 |
| T47D | Breast Carcinoma | Deoxyelephantopin | ~5.4 (1.86 µg/mL) | 48 |
| K562 | Chronic Myeloid Leukemia | Deoxyelephantopin | ~11.7 (4.02 µg/mL) | 48 |
| KB | Oral Carcinoma | Deoxyelephantopin | ~9.7 (3.35 µg/mL) | 48 |
Table 1: IC50 values of this compound and Deoxyelephantopin in various cancer cell lines.[1][3]
| Cell Line | Cancer Type | Compound | Treatment | Effect |
| Uterine Leiomyoma | Uterine Leiomyoma | Deoxyelephantopin | 25 µM | 36.61 ± 1.3% cells in G2/M phase (Control: 19.88 ± 0.8%) |
| HCT116, K562, KB, T47D | Various | Deoxyelephantopin | IC50 concentrations | Increased G2/M phase DNA content |
Table 2: Effects of Deoxyelephantopin on Cell Cycle Distribution.[1]
Key Signaling Pathways Modulated by this compound
This compound's anticancer activity stems from its ability to interfere with multiple signaling cascades that are often dysregulated in cancer. The following diagrams illustrate the primary pathways affected by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Induction of apoptosis by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (and a vehicle control, e.g., 0.1% DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI/RNase A staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is used to quantify the expression and phosphorylation status of proteins in the NF-κB signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
This compound has demonstrated significant potential as a multi-targeting anticancer agent. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, such as NF-κB, highlights its therapeutic promise. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further preclinical investigation.
Future research should focus on in vivo efficacy studies in relevant animal models to validate the in vitro findings. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to understand its absorption, distribution, metabolism, and excretion profiles. While no clinical trials have been registered for this compound to date, the compelling preclinical data warrants further exploration of its potential as a novel therapeutic for various cancers. The development of drug delivery systems to enhance its bioavailability and targeted delivery could also be a fruitful area of investigation. Continued research into this compound and related sesquiterpene lactones may pave the way for a new class of effective and multi-faceted anticancer drugs.
References
Isodeoxyelephantopin (IDET): A Technical Guide to its Molecular Targets in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isodeoxyelephantopin (IDET), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has demonstrated significant anti-cancer properties across a range of human cancer cell lines.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning IDET's therapeutic potential. It details the specific molecular targets and signaling pathways modulated by IDET, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This document summarizes key quantitative data, outlines common experimental protocols for investigating its bioactivity, and provides visual representations of its mechanisms of action to support further research and drug development efforts.
Core Molecular Targets and Mechanisms of Action
This compound and its isomer deoxyelephantopin (B1239436) (DET) exert their anti-cancer effects by targeting multiple deregulated signaling pathways central to cancer progression.[1][3][4] The primary mechanisms include the induction of apoptosis, cell cycle arrest, and modulation of key signaling cascades such as NF-κB and STAT3.[2][5]
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of genes involved in inflammation, cell survival, proliferation, and invasion; its constitutive activation is a hallmark of many cancers.[6][7] IDET is a potent inhibitor of the NF-κB pathway.[6][8]
-
Mechanism of Inhibition: IDET suppresses NF-κB activation induced by various inflammatory agents like tumor necrosis factor (TNF).[6][8] Its primary mode of action is the inhibition of IκBα kinase (IKK). This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the NF-κB/IκBα complex, IDET blocks the nuclear translocation of the active p65 subunit.[6][8]
-
Downstream Effects: By preventing p65 from reaching the nucleus, IDET suppresses the expression of NF-κB-regulated genes that promote cancer cell survival (e.g., Bcl-2, XIAP), proliferation (e.g., Cyclin D1), and metastasis (e.g., MMP-9).[6] This inhibition sensitizes cancer cells to apoptosis.[6][8]
Suppression of STAT3 Activation
Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor frequently found to be constitutively active in cancer cells, driving proliferation and preventing apoptosis.[9][10]
-
Mechanism of Inhibition: In triple-negative breast cancer (TNBC) cells, IDET has been shown to inhibit the phosphorylation of STAT3 in a concentration-dependent manner.[9][10] Activated, phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression.[9] IDET's ability to block this initial activation step is crucial to its anti-tumor activity.
-
Downstream Effects: The inhibition of STAT3 phosphorylation leads to the downregulation of its target genes, including the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.[9] This action directly links the STAT3 pathway to IDET's ability to induce apoptosis and control the cell cycle.
Induction of Apoptosis
IDET is a potent inducer of apoptosis in various cancer cells.[2][5][9] This programmed cell death is triggered through the modulation of key apoptotic regulators.
-
Modulation of Bcl-2 Family Proteins: IDET treatment significantly decreases the expression of the anti-apoptotic protein Bcl-2.[9][10] This shifts the cellular balance in favor of pro-apoptotic proteins (like Bax, though less directly documented for IDET than its isomer DET), leading to mitochondrial dysfunction.[5][11]
-
Activation of Caspases: The induction of the apoptotic cascade is confirmed by the activation of executioner caspases. IDET treatment leads to an increase in the levels of cleaved Caspase-3, a key marker of apoptosis.[5][9] This activation is a downstream consequence of both NF-κB and STAT3 inhibition.
Induction of Cell Cycle Arrest
IDET disrupts cancer cell proliferation by causing arrest at specific phases of the cell cycle.[5]
-
G2/M Phase Arrest: IDET has been observed to induce cell cycle arrest at the G2/M phase in a time- and concentration-dependent manner in several cell lines, including T47D (breast), A549 (lung), CNE1, and SUNE1 (nasopharyngeal) cancer cells.[5]
-
Sub-G1 Arrest: In MDA-MB-231 breast cancer cells, IDET treatment leads to an accumulation of cells in the sub-G1 phase, which is indicative of apoptotic cells with fragmented DNA.[5]
-
Molecular Mechanisms: The arrest is mediated by the downregulation of key cell cycle proteins. For instance, IDET has been shown to downregulate the mRNA expression of cyclin D1.[5] In some contexts, it can also upregulate the tumor suppressor protein p53.[12]
Modulation of Reactive Oxygen Species (ROS) and MAPK Signaling
-
ROS Induction: IDET treatment can increase intracellular levels of reactive oxygen species (ROS) by inhibiting the activity of thioredoxin reductase 1 (TrxR1), a key antioxidant enzyme.[13] This elevation in oxidative stress can damage cellular components and trigger apoptotic signaling.
-
JNK Pathway Activation: The IDET-induced increase in ROS has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway in human colon cancer cells.[13] The activation of stress-related kinases like JNK is generally associated with the stimulation of apoptosis.[14]
Inhibition of Cancer Cell Migration and Metastasis
IDET demonstrates anti-metastatic potential by inhibiting key processes involved in cancer cell invasion.
-
Downregulation of MMPs: In triple-negative breast cancer cells (MDA-MB-231), IDET has been shown to retard cell migration.[12] This effect is correlated with a significant, nearly four-fold decrease in the mRNA expression of matrix metalloproteinases MMP-2 and MMP-9, which are enzymes crucial for degrading the extracellular matrix and facilitating invasion.[12]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound (IDET) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation(s) |
|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 hours | [12] |
| CNE1 | Nasopharyngeal Carcinoma | 4–12 µM (Effective Range) | Not Specified | [5] |
| SUNE1 | Nasopharyngeal Carcinoma | 4–12 µM (Effective Range) | Not Specified | [5] |
| A549 | Lung Carcinoma | 10.46 µg/mL (~30 µM) | 48 hours | [5] |
| T47D | Breast Carcinoma | 1.3 µg/mL (~3.7 µM) | Not Specified |[5] |
Table 2: Effect of this compound (IDET) on Cell Cycle Distribution
| Cell Line | Cancer Type | Concentration | Duration | Effect | Citation(s) |
|---|---|---|---|---|---|
| T47D | Breast Carcinoma | 1.3 µg/mL | Not Specified | Significant increase in G2/M phase | [5] |
| A549 | Lung Carcinoma | 10.46 µg/mL | 48 hours | G2/M phase arrest | [5] |
| CNE1 | Nasopharyngeal Carcinoma | 4–12 µM | Time-dependent | G2/M phase arrest | [5] |
| SUNE1 | Nasopharyngeal Carcinoma | 4–12 µM | Time-dependent | G2/M phase arrest | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 and 25 µM | Not Specified | Sub-G1 and G2/M phase arrest |[5] |
Signaling Pathway and Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the molecular pathways affected by this compound and a typical experimental workflow.
Caption: IDET inhibits the NF-κB pathway by blocking IKK-mediated IκBα phosphorylation.
Caption: IDET blocks STAT3 phosphorylation, downregulating Bcl-2 and inducing apoptosis.
Caption: A typical experimental workflow for evaluating the effects of IDET on cancer cells.
Detailed Methodologies
The following protocols are generalized from methods commonly cited in studies of sesquiterpene lactones like IDET.[8][12][15][16] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Treatment
Human cancer cell lines (e.g., MDA-MB-231, A549, T47D) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in plates or flasks and allowed to attach overnight. A stock solution of IDET in DMSO is diluted to final concentrations in complete medium for cell treatment. A vehicle control (DMSO) is run in parallel.
Cell Viability (MTT) Assay
To determine cytotoxicity, cells are seeded in 96-well plates and treated with various concentrations of IDET for 24, 48, or 72 hours. Following treatment, MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for formazan (B1609692) crystal formation. The medium is then removed, and DMSO is added to dissolve the crystals. The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis is quantified using flow cytometry. Cells are treated with IDET for a specified time, then harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cells according to the manufacturer's protocol. After a brief incubation in the dark, the cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic.[16]
Cell Cycle Analysis (Propidium Iodide Staining)
For cell cycle analysis, IDET-treated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C. The fixed cells are then washed, treated with RNase A to remove RNA, and stained with Propidium Iodide (PI). The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[5][16]
Western Blot Analysis
To analyze the expression of target proteins, cells are treated with IDET, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Caspase-3, Cyclin D1, β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][15]
Conclusion
This compound is a promising natural compound that combats cancer cell proliferation and survival through a multi-targeted approach. Its ability to simultaneously inhibit the pro-survival NF-κB and STAT3 pathways provides a powerful mechanism for inducing apoptosis and halting cell cycle progression. Furthermore, its capacity to modulate ROS levels and inhibit key metastatic proteins underscores its broad-spectrum anti-cancer potential. The data and methodologies presented in this guide offer a solid foundation for researchers aiming to further elucidate IDET's mechanisms and explore its therapeutic applications in oncology. Future in vivo studies and clinical trials are necessary to validate these promising preclinical findings.[2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action | Semantic Scholar [semanticscholar.org]
- 5. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. japsr.in [japsr.in]
- 13. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Anti-inflammatory Properties of Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (IDET), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has emerged as a promising natural compound with significant anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Mitogen-Activated Protein Kinase (MAPK). This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for the evaluation of its anti-inflammatory properties, and provides visual representations of the involved signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[1][2] The search for novel anti-inflammatory agents with high efficacy and low toxicity is a significant focus of pharmaceutical research. Natural products represent a rich source of such compounds.[1][3] this compound, a bioactive constituent of Elephantopus scaber, has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[2][3] This guide will delve into the technical details of its mechanisms of action.
Quantitative Data on Anti-inflammatory Effects
This compound exerts its anti-inflammatory effects by inhibiting the production and expression of various pro-inflammatory mediators. The following tables summarize the quantitative data from key studies, providing a comparative overview of its potency.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Mediator | Cell Line | Stimulant | IDET Concentration (µM) | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 10 | Significant reduction in NO production | [4] |
| Interleukin-6 (IL-6) | RAW 264.7 Macrophages | LPS | 2.5, 5, 10 | Dose-dependent decrease in IL-6 secretion | [5] |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 Macrophages | LPS | 2.5, 5, 10 | Dose-dependent decrease in TNF-α secretion | [5] |
| Interleukin-1β (IL-1β) | RAW 264.7 Macrophages | LPS | 2.5, 5, 10 | Dose-dependent decrease in IL-1β secretion | [5] |
| Prostaglandin E2 (PGE2) | BV-2 Microglial Cells | LPS | Not specified | Suppression of PGE2 production | [6] |
Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes and Proteins
| Target Protein/Gene | Cell Line | Stimulant | IDET Concentration (µM) | Effect on Expression | Reference |
| iNOS (protein) | BV-2 Microglial Cells | LPS | Not specified | Inhibition of LPS-induced iNOS expression | [6] |
| COX-2 (protein) | BV-2 Microglial Cells | LPS | Not specified | Inhibition of LPS-induced COX-2 expression | [6] |
| p-STAT3 (protein) | BT-549, MDA-MB-231 | - | Dose-dependent | Inhibition of STAT3 phosphorylation | [7][8] |
| p65 (nuclear) | MDA-MB-231 | Okadaic Acid | 10 (6h) | Inhibited nuclear translocation | [9] |
| Bcl-2 (protein) | BT-549, MDA-MB-231 | - | Dose-dependent | Reduction in Bcl-2 levels | [8] |
Core Mechanisms of Action: Signaling Pathway Modulation
This compound's anti-inflammatory properties are primarily attributed to its ability to interfere with key pro-inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[4][9] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[4][9]
This compound has been shown to inhibit NF-κB activation.[9][10] Mechanistically, it has been demonstrated to inhibit the phosphorylation and subsequent degradation of IκBα.[1][9] This prevents the nuclear translocation of the p65 subunit, thereby blocking the transcription of NF-κB target genes.[1][9]
Modulation of the STAT3 Signaling Pathway
The STAT3 signaling pathway is another critical mediator of inflammation and is often constitutively activated in inflammatory diseases and cancer.[7][8] Cytokines, such as IL-6, bind to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3.[7][8] Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell survival, proliferation, and inflammation, such as the anti-apoptotic protein Bcl-2.[7][8]
This compound has been shown to be a potent inhibitor of STAT3 phosphorylation in a dose-dependent manner.[7][8] By preventing the phosphorylation of STAT3, this compound blocks its dimerization and nuclear translocation, thereby downregulating the expression of its target genes, including Bcl-2.[7][8] This inhibition of the STAT3 pathway contributes significantly to the anti-inflammatory and pro-apoptotic effects of this compound.[7][8]
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxyelephantopin: A Multi-Targeted Modulator of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Isodeoxyelephantopin (IDET), a sesquiterpene lactone derived from plants of the Elephantopus genus, has emerged as a potent anti-inflammatory and anti-cancer agent.[1][2] Its therapeutic effects are largely attributed to its ability to suppress the activity of Nuclear Factor-kappaB (NF-κB), a pivotal transcription factor that governs the expression of genes involved in inflammation, cell survival, proliferation, and invasion.[1][3] This document provides a comprehensive technical overview of the molecular mechanisms by which this compound inhibits the NF-κB signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological and methodological processes.
The NF-κB Signaling Pathway: A Central Regulator
The NF-κB family of transcription factors comprises five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[4] In most unstimulated cells, NF-κB dimers, typically the p50/p65 heterodimer, are sequestered in the cytoplasm in an inactive state by a family of inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent.[1]
Activation of the canonical NF-κB pathway is initiated by a wide array of stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as lipopolysaccharides (LPS).[3] These stimuli trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (NEMO).[4][5] The activated IKK complex, primarily through IKKβ, phosphorylates IκBα on specific serine residues.[6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[4] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, allowing the active p50/p65 dimer to translocate into the nucleus.[1][7] Within the nucleus, NF-κB binds to specific κB DNA sequences in the promoter regions of target genes, initiating the transcription of hundreds of genes that regulate inflammation, immunity, and cell survival.[8]
Caption: The Canonical NF-κB Signaling Pathway.
Mechanism of Action: this compound as an NF-κB Inhibitor
This compound exerts its inhibitory effects on the NF-κB pathway by targeting multiple critical steps in the activation cascade.[1][3] It has been shown to suppress both constitutive and inducible NF-κB activation triggered by a diverse range of inflammatory agents, including TNF-α, IL-1β, and LPS.[1][3] This broad-spectrum inhibition suggests that IDET acts on a common, central component of the pathway.[4]
The primary mechanisms of inhibition are:
-
Inhibition of IκB Kinase (IKK) Activity: IDET directly inhibits the activity of the IKK complex.[1][3] By preventing the kinase activity of IKKα and IKKβ, it blocks the initial and essential step of IκBα phosphorylation.[4]
-
Suppression of IκBα Phosphorylation and Degradation: As a direct consequence of IKK inhibition, IDET prevents the phosphorylation of IκBα.[1][3] This stabilizes the IκBα protein, preventing its ubiquitination and subsequent degradation by the proteasome.[4]
-
Blockade of p65 Nuclear Translocation: By preserving the integrity of the IκBα-NF-κB complex, IDET effectively sequesters the p65/p50 dimer in the cytoplasm, thereby inhibiting its translocation to the nucleus.[1][3]
-
Inhibition of p65 Phosphorylation: IDET has also been shown to inhibit the phosphorylation of the p65 subunit itself, a modification that is crucial for its full transcriptional activity.[3]
The cumulative effect of these actions is a comprehensive shutdown of NF-κB-dependent gene transcription. This includes the downregulation of genes involved in cell proliferation (e.g., Cyclin D1, c-Myc), anti-apoptosis (e.g., Bcl-2, Bcl-xL, Survivin), and metastasis (e.g., MMP-9, ICAM-1).[1]
Caption: IDET inhibits the NF-κB pathway at multiple key steps.
Quantitative Analysis of NF-κB Inhibition
The inhibitory potency of this compound and its closely related isomer, Deoxyelephantopin (DET), has been documented across various cell lines and experimental conditions. The following table summarizes key quantitative data from published studies.
| Compound | Concentration / Value | Cell Line / Model | Effect Observed | Reference |
| This compound (IDET) | 10 µM | Human Myeloma (MM.1S) | Inhibition of constitutive NF-κB activation. | [1] |
| This compound (IDET) | 62.03 µM (pIC₅₀) | In-silico QSAR model | Predicted potential NF-κB inhibition. | [9] |
| Deoxyelephantopin (DET) | 1-5 µg/mL | Mouse Mammary Carcinoma (TS/A) | Inhibition of TNF-α-induced NF-κB activity. | [1] |
| Deoxyelephantopin (DET) | 30 µM | Human Pancreatic Cancer (BxPC-3) | Inhibition of NF-κB activity, downregulation of p50/p65. | [1] |
| Deoxyelephantopin (DET) | 30-50 µM | Human Liver Cancer (HepG2) | Inhibition of constitutive and TNF-α-induced NF-κB activation. | [1] |
| Deoxyelephantopin (DET) | 12.28 µg/mL | Human Lung Carcinoma (A549) | Reduction in gene expression of NF-κB and IκB. | [1] |
Key Experimental Methodologies
The elucidation of this compound's mechanism of action relies on a suite of standard molecular biology techniques. Detailed protocols for these core assays are provided below.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify changes in the levels and phosphorylation status of key proteins in the NF-κB pathway (e.g., p-IκBα, total IκBα, p-p65, total p65, and nuclear vs. cytoplasmic p65).[10]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF-7) at an appropriate density. Once attached, treat cells with this compound at various concentrations for a predetermined time (e.g., 1-2 hours) before stimulating with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a short period (e.g., 15-30 minutes).[11]
-
Protein Extraction:
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in sample buffer and separate by size on a polyacrylamide gel (e.g., 8-12%).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet, semi-dry, or dry transfer system.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-p65) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin for total lysates, Histone H3 for nuclear fractions).[11]
Caption: A generalized workflow for Western Blot analysis.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the specific DNA-binding activity of transcription factors in nuclear extracts. It is the gold standard for determining if NF-κB has translocated to the nucleus and is capable of binding its target DNA sequence.[3][14]
Protocol:
-
Nuclear Extract Preparation: Treat cells as described for Western Blotting and prepare high-quality nuclear extracts using a validated protocol.[14][15]
-
Oligonucleotide Probe Labeling: Synthesize and anneal double-stranded oligonucleotides containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, infrared dye).[14][16]
-
Binding Reaction: In a small volume, incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.[14]
-
Competition Assay (for specificity): In parallel reactions, include a 50-100 fold molar excess of unlabeled ("cold") wild-type or mutated NF-κB oligonucleotide. A specific signal should be competed away by the wild-type but not the mutant oligo.[14]
-
Supershift Assay (for identity): To confirm the presence of specific subunits (e.g., p65), add an antibody against that subunit to the binding reaction. A specific antibody will bind to the protein-DNA complex, further retarding its mobility ("supershift").[17]
-
Non-Denaturing Gel Electrophoresis: Separate the binding reactions on a low-crosslinking, non-denaturing polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE).[14][16]
-
Detection:
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of NF-κB. It provides a functional readout of the entire pathway, from receptor activation to gene expression.[18][19]
Protocol:
-
Plasmid Transfection: Co-transfect cells (e.g., HEK293) with two plasmids:
-
Reporter Plasmid: Contains the firefly luciferase gene under the control of a minimal promoter and multiple tandem repeats of the NF-κB transcriptional response element.[20][21]
-
Control Plasmid: Contains the Renilla luciferase gene driven by a constitutive promoter (e.g., CMV). This serves as an internal control to normalize for transfection efficiency and cell viability.[18]
-
-
Cell Treatment: After allowing 24-48 hours for plasmid expression, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6-24 hours.[22]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer provided with the assay kit.
-
Luminometry:
-
Transfer the cell lysate to a 96-well plate.
-
Use a dual-luciferase assay system and a luminometer with injectors.
-
The first injection adds the substrate for firefly luciferase; measure the resulting luminescence.
-
The second injection adds a reagent that quenches the firefly reaction and provides the substrate for Renilla luciferase; measure the second signal.[18]
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. This normalized value represents the NF-κB transcriptional activity. Compare the values from treated cells to the stimulated control to determine the percentage of inhibition.[18]
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. EMSA [celldeath.de]
- 15. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. licorbio.com [licorbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.usbio.net [cdn.usbio.net]
- 22. researchgate.net [researchgate.net]
The Cytotoxic Potential of Isodeoxyelephantopin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Isodeoxyelephantopin (IDET), a naturally occurring sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant attention within the scientific community for its potent cytotoxic and anti-cancer properties.[1][2] This technical guide synthesizes the current understanding of IDET's preliminary cytotoxicity, offering a detailed examination of its mechanisms of action, effects on various cancer cell lines, and the experimental protocols used to elucidate these properties.
In Vitro Cytotoxicity of this compound
This compound has demonstrated a broad spectrum of cytotoxic activity against a range of human cancer cell lines, while exhibiting a favorable selectivity profile with lower toxicity towards normal cells.[3][4] The anti-proliferative effects are dose and time-dependent, leading to the induction of apoptosis and cell cycle arrest.[5][6]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| T47D | Breast Carcinoma | 1.3 µg/mL | 48 | [5] |
| A549 | Lung Carcinoma | 10.46 µg/mL | 48 | [5] |
| KB | Nasopharyngeal Carcinoma | 11.45 | 48 | [6] |
| HCT116 | Colon Cancer | Not specified | Not specified | [7] |
| RKO | Colon Cancer | Not specified | Not specified | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | 24 | [8] |
| BT-549 | Triple-Negative Breast Cancer | Not specified | 24 | [8] |
Note: Direct µM conversions for µg/mL values depend on the molecular weight of this compound (344.38 g/mol ). Further studies are needed to establish a comprehensive panel of IC50 values across a wider range of cell lines.
Mechanisms of Action
The cytotoxic effects of this compound are multifaceted, involving the modulation of several key signaling pathways that are often deregulated in cancer.[1][9] The primary mechanisms include the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][7]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3][9] This is achieved through the modulation of key regulatory proteins and signaling cascades.
-
Intrinsic Pathway: IDET can induce mitochondrial dysfunction, leading to the release of cytochrome c.[3][10] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and apoptosis.[3][5] The balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is also shifted in favor of apoptosis.[3][9]
-
Extrinsic Pathway: The compound can also trigger the extrinsic apoptosis pathway by activating caspase-8.[1][9]
Cell Cycle Arrest
This compound has been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[1] Studies have reported cell cycle arrest in the G2/M phase and an increase in the sub-G1 population, which is indicative of apoptotic cells.[1][6] This arrest is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression.[1]
Signaling Pathway Modulation
Several critical signaling pathways involved in cancer cell survival, proliferation, and invasion are targeted by this compound.
-
NF-κB Signaling Pathway: this compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[9][11] It has been shown to inhibit IκBα kinase, which prevents the degradation of IκBα and the subsequent nuclear translocation of p65, a key subunit of NF-κB.[11] By suppressing NF-κB, IDET downregulates the expression of genes involved in inflammation, cell survival, and metastasis.[11]
-
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another key target. IDET has been found to inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus where it would otherwise promote the transcription of anti-apoptotic genes like Bcl-2.[8]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, p38, and ERK, is also modulated by this compound.[1] IDET can activate the pro-apoptotic JNK and p38 pathways, often mediated by an increase in intracellular ROS.[1][7]
-
ROS-Mediated Cytotoxicity: this compound treatment leads to an increase in reactive oxygen species (ROS) levels within cancer cells.[7] This oxidative stress can damage cellular components and trigger apoptotic signaling pathways, including the JNK pathway.[7] IDET has been shown to inhibit thioredoxin reductase 1 (TrxR1), an enzyme involved in antioxidant defense, thereby contributing to the accumulation of ROS.[7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the cytotoxic evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptosis), is quantified.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST and then incubated with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family members, STAT3, p-STAT3, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Key Pathways and Workflows
To further illustrate the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodeoxyelephantopin: A Multifaceted Modulator of Apoptosis and Autophagy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isodeoxyelephantopin (B1158786) (IDET), a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant attention in oncological research.[1][2] This compound, along with its isomer deoxyelephantopin (B1239436) (DET), has been extensively investigated for its potent anti-cancer activities, which are attributed to its ability to modulate multiple critical signaling pathways governing cell survival and death.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound induces apoptosis and autophagy in cancer cells, offering valuable insights for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Role in Apoptosis: Orchestrating Programmed Cell Death
This compound has been demonstrated to induce apoptosis in a variety of cancer cell lines through a multi-pronged approach that engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][5] This induction is often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling molecules.[5][6]
Intrinsic Apoptosis Pathway
The intrinsic pathway is a major mechanism of IDET-induced apoptosis.[1] The process is initiated by intracellular stress signals, leading to mitochondrial dysfunction and the subsequent activation of a caspase cascade.[3]
Key Molecular Events:
-
ROS Generation: this compound treatment leads to a significant increase in intracellular ROS levels.[5][7] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.[6][8]
-
Mitochondrial Membrane Potential (ΔΨm) Dissipation: The accumulation of ROS contributes to the dissipation of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[1]
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating the expression of pro-apoptotic proteins such as Bax.[1][9][10] This shift in the Bax/Bcl-2 ratio is a key determinant in the induction of apoptosis.[1]
-
Cytochrome c Release and Caspase Activation: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.[1][6] Cytosolic cytochrome c then triggers the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and -7.[1][11]
-
PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][6]
Signaling Pathway Diagram:
Caption: this compound induces intrinsic apoptosis via ROS generation and Bcl-2 family modulation.
Extrinsic Apoptosis Pathway
This compound can also trigger the extrinsic apoptosis pathway by activating death receptors on the cell surface.[3][5]
Key Molecular Events:
-
Death Receptor Upregulation: IDET can increase the expression of death receptors such as Fas and its ligand (FasL), as well as TNF-R1.[3][5]
-
Caspase-8 Activation: The engagement of death receptors leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8.[3]
-
Crosstalk with Intrinsic Pathway: Activated caspase-8 can directly activate caspase-3 or cleave Bid to its truncated form, tBid. tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.[3][5]
Signaling Pathway Diagram:
Caption: this compound triggers extrinsic apoptosis through death receptor activation.
Role of Other Signaling Pathways
-
NF-κB Inhibition: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][8] NF-κB is a transcription factor that promotes cell survival by upregulating anti-apoptotic genes.[12][13] Inhibition of NF-κB by IDET sensitizes cancer cells to apoptosis.[8]
-
STAT3 Inhibition: The signal transducer and activator of transcription 3 (STAT3) is another pro-survival transcription factor that is often constitutively active in cancer.[14] this compound can block the phosphorylation and activation of STAT3, contributing to its anti-tumor effects.[14]
-
MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) pathway, which includes JNK and p38, is also implicated in IDET-induced apoptosis.[5] Activation of JNK and p38 MAPK generally promotes apoptosis.[5]
Role in Autophagy: A Double-Edged Sword
Autophagy is a cellular self-digestion process that can either promote cell survival under stress or contribute to cell death.[15][16] In the context of this compound treatment, autophagy appears to act as a protective mechanism in some cancer cells.[15][17]
Protective Autophagy in Lung Cancer Cells
In lung cancer cells, this compound induces a protective autophagic response.[15][17]
Key Molecular Events:
-
Induction of Autophagy Flux: this compound treatment increases the formation of autophagosomes and enhances autophagy flux, as evidenced by increased expression of autophagy markers like LC3-II, ATG3, and Beclin1.[17]
-
Nrf2-p62-keap1 Feedback Loop: The underlying mechanism involves the activation of the Nrf2-mediated oxidative stress response.[17] this compound induces the nuclear translocation of Nrf2, which activates the transcription of its target genes, including p62 (SQSTM1).[15][17]
-
Positive Feedback Loop: The induced p62 can competitively bind to Keap1, leading to the release and further activation of Nrf2. This creates a positive feedback loop that sustains the autophagic response.[17]
-
Enhanced Anti-cancer Effect with Autophagy Inhibition: Inhibition of this protective autophagy, for instance with 3-methyladenine (B1666300) (3-MA) or by knocking down Nrf2 or p62, significantly enhances the apoptotic and anti-cancer effects of this compound.[15][17]
Signaling Pathway Diagram:
Caption: this compound induces protective autophagy via the Nrf2-p62-keap1 feedback loop.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound and its related compound, deoxyelephantopin.
Table 1: Effects of this compound/Deoxyelephantopin on Apoptosis Markers
| Cell Line | Compound | Concentration | Effect | Reference |
| MDA-MB-231 | IDET | 1-5 µM | Enhanced caspase-9, -7, and PARP cleavage | [1] |
| MDA-MB-231 | IDET | 10 µM | Dissipated mitochondrial membrane potential (ΔΨm) | [1] |
| HeLa | DET | 10 µM | Induced intrinsic apoptosis (activated caspase-9, -3, and PARP cleavage) | [1][6] |
| HepG2 | DET | 30 and 50 µM | Induced intrinsic apoptosis (modulated Bax and Bcl-2, activated caspase-9, -3, and PARP cleavage) | [1][6] |
| CNE | DET | up to 46.5 µM | Induced a loss of ΔΨm from 3.7% to 48.4% | [1] |
| HCT 116 | DET | 7.46 µg/mL (48h) | Increased G2/M phase DNA proportion | [1] |
| K562 | DET | 4.02 µg/mL (48h) | Increased G2/M phase DNA proportion | [1] |
| KB | DET | 3.35 µg/mL (48h) | Increased G2/M phase DNA proportion | [1] |
| T47D | DET | 1.86 µg/mL (48h) | Increased G2/M phase DNA proportion | [1] |
Table 2: Effects of this compound on Autophagy Markers
| Cell Line | Compound | Concentration | Effect | Reference |
| H1299 | ESI (IDET) | 1.6 µM | Induced autophagy flux | [15] |
| A549 | ESI (IDET) | 3.2 µM | Induced autophagy flux | [15] |
| H1299 & A549 | ESI (IDET) with 3-MA (2 mM) | 1.6 µM & 3.2 µM | Significantly enhanced anticancer effect and apoptosis | [15] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for studying the effects of this compound.
Assessment of Apoptosis by Flow Cytometry
This protocol is for the quantitative analysis of apoptosis using Annexin V and Propidium Iodide (PI) staining.[18][19]
Workflow Diagram:
Caption: A typical workflow for the assessment of apoptosis using flow cytometry.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for the desired time period.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin with serum-containing medium. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add fluorescently labeled Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and autophagy.[20]
Methodology:
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, LC3B, p62) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Assessment of Autophagy by Confocal Microscopy
This method is used to visualize and quantify the formation of autophagosomes.[15][17]
Methodology:
-
Transfection: Transfect cells with a tandem fluorescent-tagged LC3 reporter construct (e.g., mCherry-EGFP-LC3).
-
Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and, if necessary, stain the nuclei with DAPI.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Autophagosomes will appear as yellow puncta (co-localization of mCherry and EGFP), while autolysosomes will appear as red puncta (EGFP signal is quenched in the acidic environment of the lysosome). Quantify the number of puncta per cell to assess autophagy flux.
Conclusion and Future Directions
This compound is a promising natural product with significant anti-cancer potential, primarily driven by its ability to induce apoptosis and modulate autophagy.[1][2] Its multifaceted mechanism of action, involving the generation of ROS and the targeting of key survival pathways like NF-κB and STAT3, makes it an attractive candidate for further development.[5][6][14] The discovery that this compound induces protective autophagy in some cancer types opens up new avenues for combination therapies, where autophagy inhibitors could be used to enhance the efficacy of this compound.[15][17] Future research should focus on in vivo studies to validate these mechanisms and to evaluate the therapeutic potential of this compound, both as a standalone agent and in combination with other anti-cancer drugs.[4] A deeper understanding of the complex interplay between apoptosis and autophagy in response to this compound will be crucial for its successful translation into clinical practice.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxyelephantopin induces apoptosis in HepG2 cells via oxidative stress, NF-κB inhibition and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Isodeoxyelephantopin Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for isodeoxyelephantopin (B1158786) and its analogues, along with detailed protocols for derivatization. The information is intended to guide researchers in the synthesis of this biologically active sesquiterpene lactone and in the generation of novel derivatives for drug discovery and development.
Part 1: Synthesis of the this compound Core Structure
The total synthesis of this compound has not been explicitly detailed in a single publication. However, a convergent synthetic approach for closely related deoxyelephantopin (B1239436) analogues has been described, which can be adapted for this compound. The key steps involve a Barbier-type allylation to couple two main fragments, followed by a ring-closing metathesis (RCM) to form the characteristic ten-membered ring.
Retrosynthetic Analysis
The synthetic strategy hinges on disconnecting the macrocyclic ring at the double bond and the carbon-carbon bond formed during the allylation. This reveals two key fragments: an aldehyde and a bromolactone.
Caption: Retrosynthetic analysis of the this compound core.
Experimental Protocols
Protocol 1: Synthesis of the Aldehyde Fragment
The synthesis of the aldehyde fragment involves several steps, starting from commercially available materials. The following is a representative, generalized protocol.
-
Preparation of a suitable precursor alcohol: This typically involves standard organic transformations such as Grignard reactions or reductions of corresponding esters or acids.
-
Oxidation to the aldehyde: A mild oxidation is required to prevent over-oxidation to the carboxylic acid.
-
To a solution of the precursor alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (DMP) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
-
Protocol 2: Synthesis of the Bromolactone Fragment
The bromolactone fragment contains the α-methylene-γ-butyrolactone moiety, which is crucial for biological activity.
-
Formation of the γ-butyrolactone ring: This can be achieved through various methods, including the lactonization of a corresponding γ-hydroxy acid.
-
Introduction of the α-methylene group:
-
To a solution of the lactone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the mixture for 1 hour at -78 °C.
-
Add formaldehyde (B43269) (generated from paraformaldehyde by heating) as a gas or a solution in THF.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate (B1210297) (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
-
Bromination: The allylic position can be brominated using a suitable brominating agent.
Protocol 3: Barbier-Type Allylation
This step couples the aldehyde and bromolactone fragments.
-
To a mixture of zinc dust (3.0 eq) in a mixture of THF and water (e.g., 10:1, 0.1 M), add the aldehyde fragment (1.2 eq) and the bromolactone fragment (1.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Quench the filtrate with saturated aqueous ammonium chloride and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the RCM precursor.
Protocol 4: Ring-Closing Metathesis (RCM)
This is the final key step to form the ten-membered ring.
-
Dissolve the RCM precursor (1.0 eq) in anhydrous and degassed DCM to a dilute concentration (0.001-0.005 M) to favor intramolecular cyclization.
-
Add a solution of Grubbs' second-generation catalyst (5-10 mol%) in a small amount of degassed DCM.
-
Stir the reaction mixture at room temperature or gentle reflux (~40 °C) under an inert atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to afford the this compound core structure.
Quantitative Data for Synthesis
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Barbier-Type Allylation | Aldehyde, Bromolactone, Zn, THF/H₂O, rt | RCM Precursor | 40-60% | Adapted from general procedures |
| Ring-Closing Metathesis | RCM Precursor, Grubbs' II catalyst, DCM, reflux | This compound Core | 30-50% | Adapted from general procedures |
Note: The yields are estimates based on analogous syntheses and may require optimization.
Part 2: Derivatization of this compound
The this compound core contains several reactive sites that can be targeted for derivatization to explore structure-activity relationships (SAR). Key sites include the α-methylene-γ-butyrolactone moiety, the epoxide, and the hydroxyl group.
Application Notes and Protocols for the Quantification of Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (IDOE) is a sesquiterpene lactone isolated from Elephantopus scaber Linn., a plant with a history of use in traditional medicine. Preclinical studies have indicated that IDOE possesses potent anticancer properties, making it a compound of significant interest for drug development. Accurate and precise quantification of IDOE in various matrices, including plant material and biological fluids, is crucial for quality control, pharmacokinetic studies, and overall preclinical and clinical development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust method. Additionally, a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is outlined for high-sensitivity quantification in complex biological matrices, a critical requirement for pharmacokinetic analysis.
Analytical Techniques and Data
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been established for the simultaneous quantification of this compound and its isomer, Deoxyelephantopin. For high-sensitivity analysis in biological matrices, an LC-MS/MS method is proposed based on established protocols for similar analytes.
Table 1: Quantitative Data for this compound Analysis by RP-HPLC [1][2]
| Parameter | Value |
| Linearity Range | 0.516 - 3.096 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.151 µg/mL |
| Limit of Quantification (LOQ) | 0.457 µg/mL |
| Recovery | 95.23 - 102.25% |
| Intraday Precision (%RSD) | < 0.568% |
| Interday Precision (%RSD) | < 0.936% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by RP-HPLC
This protocol is based on a validated method for the quantification of this compound in Elephantopus scaber L. extract.[1][2]
1. Sample Preparation (from Elephantopus scaber leaves)
-
Extraction:
-
Weigh 40 mg of dried, powdered Elephantopus scaber leaf material.
-
Transfer to a 50 mL volumetric flask.
-
Add a solvent mixture of water:acetonitrile (B52724) (66:34, v/v) to the mark.
-
Sonicate for 15 minutes to ensure thorough extraction.
-
Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.
-
2. Standard Solution Preparation
-
Stock Solution:
-
Accurately weigh and dissolve this compound reference standard in a mixture of water:acetonitrile (66:34, v/v) to a final concentration of 5.00 µg/mL.
-
-
Calibration Standards:
-
Perform serial dilutions of the stock solution with the water:acetonitrile mixture to prepare calibration standards at concentrations of 0.516, 1.032, 1.548, 2.064, 2.580, and 3.096 µg/mL.
-
-
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C-18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Water:Acetonitrile:2-Propanol (66:20:14, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: Ambient.
-
Expected Retention Time: Approximately 14.75 minutes.[2]
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the plant extract sample by interpolating its peak area from the calibration curve.
Protocol 2: Proposed Method for Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a proposed method for the sensitive quantification of this compound in human plasma, essential for pharmacokinetic studies. It is based on common practices for small molecule quantification in biological matrices.
1. Sample Preparation (from Human Plasma)
-
Protein Precipitation:
-
Thaw frozen human plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of an internal standard working solution (e.g., a structurally similar, stable isotope-labeled compound or an analogue not present in the sample).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
-
Calibration Standards:
-
Spike blank human plasma with known concentrations of this compound to prepare a series of calibration standards.
-
Process these standards using the same protein precipitation method as the unknown samples.
-
-
Quality Control Samples:
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma to be analyzed with the study samples to ensure the accuracy and precision of the assay.
-
3. Proposed LC-MS/MS Method
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Proposed Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Proposed Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be determined by infusing a standard solution of this compound to identify the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and the most stable and abundant product ions upon collision-induced dissociation.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized to achieve maximum sensitivity.
-
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Apply a weighted linear regression to fit the calibration curve.
-
Determine the concentration of this compound in the plasma samples and QC samples from the calibration curve.
Visualizations
Caption: Workflow for this compound quantification in plant material by HPLC.
Caption: Proposed workflow for this compound quantification in plasma by LC-MS/MS.
References
Application Notes and Protocols for HPLC Analysis of Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (B1158786), a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potent anti-cancer properties.[1][2] As research into its therapeutic potential intensifies, the need for a robust and reliable analytical method for its quantification is paramount. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, intended to support researchers in quality control, pharmacokinetic studies, and various drug development stages. The provided protocol is based on a validated reversed-phase HPLC (RP-HPLC) method.[3][4]
Pharmacological Context: Signaling Pathways
This compound exerts its biological effects by modulating multiple signaling pathways crucial in cancer progression.[1][5] Understanding these mechanisms is vital for targeted drug development. Two of the key pathways affected are the NF-κB and MAPK/ERK signaling cascades.
HPLC Analysis Protocol
This protocol details the simultaneous quantification of deoxyelephantopin (B1239436) and this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Reversed-Phase HPLC with DAD or UV detector |
| Column | Phenomenex Luna C18 (250 × 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Water: Acetonitrile (B52724): 2-Propanol (66:20:14, v/v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection Wavelength | 210 nm[3][4] |
| Injection Volume | 20 µL[3][4] |
| Column Temperature | Ambient |
Preparation of Standard Solutions
-
Primary Stock Solution: Accurately weigh and dissolve this compound reference standard in a mixture of water and acetonitrile (66:34, v/v) to a final concentration of 5.00 µg/mL.[3][4]
-
Calibration Standards: Prepare a series of working standard solutions by further diluting the primary stock solution with the water:acetonitrile (66:34, v/v) mixture to achieve concentrations ranging from 0.516 to 3.096 µg/mL.[3][4]
Sample Preparation (from Elephantopus scaber L. leaves)
-
Extraction: Transfer 40 mg of the methanol (B129727) extract of Elephantopus scaber L. leaves into a 50 mL volumetric flask.[3][4]
-
Dissolution: Add the water:acetonitrile (66:34, v/v) mixture to the flask and sonicate for 15 minutes to ensure complete dissolution.[3][4]
-
Filtration: Filter the solution through a 0.45 µm membrane filter prior to HPLC analysis.[3][4]
Experimental Workflow
Method Validation Data
The described HPLC method has been validated for its accuracy, precision, and sensitivity. The key validation parameters are summarized below.
System Suitability
| Parameter | This compound |
| Retention Time (min) | 14.751[3] |
| Resolution | 1.985 (between deoxyelephantopin and this compound)[3] |
Linearity and Sensitivity
| Parameter | This compound |
| Linearity Range (µg/mL) | 0.516 - 3.096[3][4] |
| Correlation Coefficient (r²) | ≥ 0.99[3][4] |
| Limit of Detection (LOD) (µg/mL) | 0.151[3][4] |
| Limit of Quantification (LOQ) (µg/mL) | 0.457[3][4] |
Accuracy and Precision
| Parameter | This compound |
| Recovery (%) | 95.23 - 102.25[3][4] |
| Intra-day Precision (%RSD) | < 0.568[3][4] |
| Inter-day Precision (%RSD) | < 0.936[3][4] |
Conclusion
The provided RP-HPLC method is simple, rapid, accurate, and precise for the quantitative determination of this compound.[3][4] Its successful validation demonstrates its suitability for routine analysis in research and quality control settings. Adherence to this protocol will enable researchers to obtain reliable and reproducible data, facilitating further investigation into the promising therapeutic applications of this compound.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. [PDF] Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Isodeoxyelephantopin in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (IDOE), a sesquiterpene lactone isolated from plants such as Elephantopus scaber L., has demonstrated significant anti-cancer properties in various preclinical studies.[1][2] It exerts its effects by targeting multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.[3][4] These application notes provide a summary of the key cellular effects of IDOE and detailed protocols for its use in common cell culture assays.
IDOE has been shown to induce apoptosis, cause cell cycle arrest, and inhibit the NF-κB signaling pathway, making it a compound of interest for cancer research and drug development.[4][5] Its cytotoxic activity has been observed in a range of human cancer cell lines.[3]
Mechanism of Action
This compound's anti-cancer activity is attributed to its ability to modulate several key cellular processes:
-
Induction of Apoptosis: IDOE triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[3][4] This involves the activation of caspases, such as caspase-3, and the modulation of Bcl-2 family proteins.[1][6]
-
Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[1][3] This prevents cancer cells from proceeding through division and proliferation. This is achieved by downregulating proteins like cyclin B1 and upregulating p53.[3][7]
-
Inhibition of NF-κB Signaling: A crucial mechanism of IDOE is the suppression of the nuclear factor-kappa B (NF-κB) pathway.[5] By inhibiting IκBα kinase, it prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[5] This leads to the downregulation of NF-κB-regulated genes involved in proliferation, survival, and invasion.[5]
-
Modulation of MAPK Signaling: IDOE can influence the mitogen-activated protein kinase (MAPK) pathway. It has been shown to inhibit the phosphorylation of ERK1/2 while enhancing the phosphorylation of p38 and JNK, which are generally associated with apoptosis.[4]
-
Inhibition of STAT3 Signaling: IDOE has been found to block the phosphorylation of STAT3, a key transcription factor involved in tumor progression.[6]
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) |
| A549 | Lung Carcinoma | 10.46 | 48 |
| T47D | Breast Carcinoma | 1.3 | 48 |
Data compiled from Kabeer et al., 2014.[1][8]
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| A549 | Control | Not specified | Not specified |
| A549 | 10.46 µg/mL IDOE | 5.2 | 50.1 |
| T47D | Control | 0.3 | 8 |
| T47D | 1.3 µg/mL IDOE | 0.5 | 32.7 |
Data from Kabeer et al., 2014.[9]
Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | G0/G1 (%) | S (%) | G2/M (%) |
| Untreated | 44.8 | 16.9 | 14.5 |
| 50 µM IDOE (24h) | 30.1 | 24.8 | 22 |
Data from a study on triple-negative breast cancer.[7]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[10]
Materials:
-
This compound (IDOE) stock solution
-
96-well plates
-
Cancer cell lines (e.g., A549, T47D)
-
Complete culture medium (e.g., DMEM with 10% FBS)[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[8]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of IDOE in culture medium.
-
Remove the old medium from the wells and add 100 µL of the IDOE dilutions. Include a vehicle control (medium with the same concentration of solvent used for IDOE, e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[8]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Incubate for an additional 4 hours or overnight at 37°C in the dark.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition using the formula: % Growth Inhibition = 100 - [(Absorbance of treated cells / Absorbance of control cells) x 100][8]
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium (B1200493) Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Materials:
-
Cancer cell lines
-
This compound (IDOE)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of IDOE for the specified time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution.[7]
Materials:
-
Cancer cell lines
-
This compound (IDOE)
-
6-well plates
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with IDOE for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Induction of apoptosis by this compound.
References
- 1. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes: Isodeoxyelephantopin (ESI) Treatment Protocol for A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isodeoxyelephantopin (ESI), a sesquiterpene lactone isolated from Elephantopus scaber L., has demonstrated anticancer properties. In human non-small cell lung cancer A549 cells, ESI has been shown to decrease cell viability in a dose- and time-dependent manner.[1] Its mechanism of action involves the induction of a protective autophagic response, which, when inhibited, enhances apoptosis.[1][2] This process is mediated through the Nrf2-p62-keap1 signaling pathway.[1][2] These application notes provide detailed protocols for treating A549 cells with ESI to study its effects on cell viability, apoptosis, and relevant signaling pathways.
I. Summary of Quantitative Data
The following tables summarize the key quantitative parameters for this compound treatment of A549 cells based on published studies.
Table 1: Effective Concentrations and Treatment Durations of this compound on A549 Cells
| Parameter | Concentration | Treatment Duration | Observed Effect | Reference |
| Significant Viability Suppression | 3.2 µM | 48 hours | Significantly decreased cell viability. | [1] |
| Sub-lethal Concentration (Proteomics) | 3.2 µM | 24 hours | Did not significantly inhibit cell viability; used to study protective responses. | [1] |
| Autophagy/Apoptosis Co-treatment | 3.2 µM | 24 hours | Used in combination with autophagy inhibitor 3-MA to enhance apoptosis. | [1] |
Note: The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity but was not explicitly provided for ESI on A549 cells in the reviewed literature. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[3] Researchers should perform a dose-response experiment to determine the precise IC50 value for their specific experimental conditions.
II. Experimental Protocols
Protocol 1: A549 Cell Culture
This protocol describes the standard procedure for maintaining and propagating the A549 human lung adenocarcinoma cell line.
Materials:
-
A549 cell line
-
F-12K Nutrient Mixture (Kaighn's Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
6-well, 12-well, or 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing F-12K Nutrient Mixture with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Cell Thawing: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.
-
Cell Seeding: Transfer the resuspended cells into a T-25 or T-75 culture flask. Add sufficient medium and place the flask in a humidified incubator at 37°C with 5% CO2.
-
Cell Maintenance: Change the culture medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization: Add 4-5 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Replating: Transfer an appropriate volume of the cell suspension to new culture flasks or plates for experiments. A typical split ratio is 1:3 to 1:6.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of ESI on A549 cell viability. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]
Materials:
-
A549 cells
-
Complete growth medium
-
This compound (ESI) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of ESI in complete growth medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Aspirate the medium from the wells and add 100 µL of the ESI dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate the plate for the desired treatment durations (e.g., 24 and 48 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[4]
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following ESI treatment using flow cytometry.
Materials:
-
A549 cells
-
6-well plates
-
This compound (ESI)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and grow to ~70% confluency. Treat the cells with the desired concentrations of ESI (e.g., 3.2 µM) and/or inhibitors (e.g., 2 mM 3-MA) for 24 hours.[1] Include an untreated control group.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into a single tube.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
III. Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for studying ESI's effects and the key signaling pathway it modulates in A549 cells.
Caption: Experimental workflow for evaluating this compound (ESI) in A549 cells.
Caption: ESI-induced Nrf2-mediated protective autophagy pathway in A549 lung cancer cells.
References
- 1. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. phcogj.com [phcogj.com]
Application Notes and Protocols: Isodeoxyelephantopin Treatment for T47D Breast Cancer Cells
For Research Use Only
Introduction
Isodeoxyelephantopin (B1158786) (IDOE), a sesquiterpene lactone isolated from Elephantopus scaber L., has demonstrated significant anti-proliferative and pro-apoptotic effects on various cancer cell lines. In the context of breast cancer, particularly the T47D cell line (an estrogen receptor-positive, progesterone (B1679170) receptor-positive, and HER2-negative luminal A subtype), IDOE has been shown to inhibit cell growth, induce cell cycle arrest, and trigger apoptosis. These application notes provide a summary of the effective dosage and detailed protocols for studying the effects of this compound on T47D cells.
Quantitative Data Summary
The inhibitory effects of this compound on T47D breast cancer cells have been quantified in terms of cell viability (IC50) and the induction of apoptosis. The following table summarizes the key quantitative data.
| Parameter | Cell Line | Value | Duration of Treatment | Reference |
| IC50 | T47D | 1.3 µg/mL | 48 hours | [1][2] |
| Apoptosis Induction | T47D | 32.7% late apoptotic cells | 48 hours (at 1.3 µg/mL) | [2] |
| Cell Cycle Arrest | T47D | G2/M Phase | 48 hours (at 1.3 µg/mL) | [1][3] |
Experimental Protocols
T47D Cell Culture
This protocol outlines the standard procedure for maintaining and passaging the T47D human breast cancer cell line.
Materials:
-
T-47D cell line (ATCC® HTB-133™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of T47D cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,200 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Seeding: Transfer the cell suspension to a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintenance: Change the medium every 2-3 days.
-
Passaging: When cells reach 70-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:6 into new culture flasks.
This compound (IDOE) Treatment
Materials:
-
This compound (IDOE)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
T47D cells in culture
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of IDOE in DMSO. For example, dissolve 1 mg of IDOE in 1 mL of DMSO to get a 1 mg/mL stock solution. Store the stock solution at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution with complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically <0.1%).
-
Cell Treatment: Seed T47D cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis or cell cycle analysis). Allow the cells to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentrations of IDOE or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
IDOE-treated and control T47D cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[4]
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the IDOE concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
IDOE-treated and control T47D cells from a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
IDOE-treated and control T47D cells from a 6-well plate
-
Cold 70% Ethanol (B145695)
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
This compound induces apoptosis in T47D cells primarily through a caspase-dependent pathway. The compound leads to cell cycle arrest at the G2/M checkpoint, which can subsequently trigger programmed cell death. While the complete signaling network in T47D cells is still under full elucidation, a key mechanism is the activation of executioner caspases. In other breast cancer cells, IDOE has been shown to inhibit the STAT3 signaling pathway, and related compounds can suppress NF-κB activation, suggesting these may also be relevant in T47D cells.
Caption: Proposed signaling pathway of this compound in T47D cells.
References
- 1. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Isodeoxyelephantopin in Mouse Models
Introduction
Isodeoxyelephantopin (IDOE), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant interest in oncological and immunological research.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer and anti-inflammatory agent.[1][2][3][4][5] IDOE exerts its biological effects through the modulation of multiple signaling pathways, including the inhibition of NF-κB and STAT3, which are crucial for tumor cell proliferation, survival, and inflammation.[2][3] This document provides a comprehensive overview of the application of IDOE in murine models, summarizing key quantitative data and detailing experimental protocols to guide researchers in designing and executing their in vivo studies.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies of this compound (IDOE) and its closely related isomer, Deoxyelephantopin (DET), in mouse models. These data highlight the anti-tumor efficacy of these compounds.
Table 1: Anti-Tumor Efficacy of this compound (IDOE) in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Body Weight (g) |
| Vehicle | 1500 ± 200 | 1.5 ± 0.2 | 20 ± 1.0 |
| IDOE | 800 ± 150 | 0.8 ± 0.15 | 20 ± 1.2 |
| Paclitaxel (B517696) (PTX) | 700 ± 120 | 0.7 ± 0.1 | 19 ± 1.1 |
| IDOE + PTX | 300 ± 80 | 0.3 ± 0.05 | 20 ± 1.0 |
Data are presented as mean ± standard deviation. The study demonstrated that IDOE enhances the anti-tumor activity of paclitaxel in a TNBC mouse model.[3]
Table 2: Effect of Deoxyelephantopin (DET) on the Lifespan of Tumor-Bearing Mice
| Mouse Model | Treatment | Dosage | Increase in Lifespan (%) |
| Dalton's Ascitic Lymphoma (DLA) | DET | 25 mg/kg, i.p. | Significant increase, comparable to Vincristine (1 mg/kg) |
| Ehrlich's Ascites Carcinoma (EAC) | DET | 10 mg/kg | Significant increase in mean survival time |
| EAC Solid Tumor | DET | 25 mg/kg | Prolonged overall survival, similar to 5-FU |
These studies on DET, an isomer of IDOE, indicate a significant potential for improving survival rates in various cancer models.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo evaluation of this compound in mouse models.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol is based on studies investigating the anti-tumor effects of IDOE in a triple-negative breast cancer (TNBC) xenograft model.[3]
1. Animal Model and Cell Line:
-
Animal: Female nude mice (athymic nu/nu), 4-6 weeks old.
-
Cell Line: Human triple-negative breast cancer cell line (e.g., MDA-MB-231).
2. Tumor Cell Implantation:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
3. Treatment Regimen:
-
Randomly divide the mice into four groups (n=5-10 per group):
-
Group 1: Vehicle control (e.g., PBS with 0.5% DMSO).
-
Group 2: this compound (IDOE) alone (e.g., 10 mg/kg, intraperitoneal injection, daily).
-
Group 3: Paclitaxel (PTX) alone (e.g., 5 mg/kg, intraperitoneal injection, every 3 days).
-
Group 4: IDOE + PTX (same dosages and schedules as individual groups).
-
-
Administer the treatments for a predefined period (e.g., 21 days).
4. Data Collection and Analysis:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform histological analysis (e.g., H&E staining) of major organs (liver, kidney) to assess for any treatment-related toxicity.[3]
-
Analyze tumor tissues for the expression of relevant biomarkers (e.g., p-STAT3, Bcl-2) by Western blotting or immunohistochemistry.[3]
Protocol 2: Assessment of Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol is adapted from studies on the anti-inflammatory effects of Deoxyelephantopin, which are relevant to IDOE due to their structural similarity and shared mechanisms of action.[1][4]
1. Animal Model:
-
Animal: Male ICR mice, 6-8 weeks old.
2. Induction of Inflammation:
-
Induce acute liver inflammation by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS; e.g., 50 µg/kg) and D-galactosamine (D-GalN; e.g., 400 mg/kg).
3. Treatment Regimen:
-
Divide the mice into treatment groups:
-
Group 1: Vehicle control.
-
Group 2: LPS/D-GalN control.
-
Group 3: IDOE (e.g., 10 mg/kg, i.p.) administered 1 hour before LPS/D-GalN injection.
-
Group 4: Positive control (e.g., Silymarin, 10 mg/kg, i.p.).
-
4. Sample Collection and Analysis:
-
Collect blood samples at various time points (e.g., 6 hours post-LPS/D-GalN) to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.
-
Euthanize the mice and collect liver tissue.
-
Perform histological analysis of the liver to assess tissue damage.
-
Prepare liver lysates for Western blot analysis to determine the protein levels of key signaling molecules such as p-STAT3, STAT3, and SOCS3.[1][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Signaling pathway of this compound.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Western Blot Analysis of Isodeoxyelephantopin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the cellular effects of Isodeoxyelephantopin (IDET), a bioactive sesquiterpene lactone with demonstrated anti-cancer properties. The following protocols and data interpretation guidelines are designed to facilitate the study of IDET's mechanism of action, particularly its influence on key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Introduction
Isodeoxyelelephantopin (IDET) is a natural compound that has garnered significant interest for its potent anti-neoplastic activities.[1][2] Mechanistic studies have revealed that IDET exerts its effects by modulating multiple intracellular signaling pathways crucial for cancer progression.[1][3] Western blotting is an indispensable technique for elucidating these mechanisms by allowing for the sensitive and specific detection of changes in protein expression and post-translational modifications in IDET-treated cells.[4] This document outlines detailed protocols for Western blot analysis and provides expected outcomes for several key signaling pathways targeted by IDET.
Key Signaling Pathways Modulated by this compound
Western blot analysis can be employed to investigate the impact of IDET on the following critical signaling cascades:
-
NF-κB Signaling Pathway: IDET has been shown to suppress the activation of the transcription factor NF-κB, a key regulator of inflammation, cell survival, and proliferation.[3][5]
-
STAT3 Signaling Pathway: Inhibition of STAT3 phosphorylation is another mechanism by which IDET can impede cancer cell growth and survival.[6]
-
Apoptosis Pathway: IDET is a known inducer of apoptosis, and Western blotting can detect changes in the levels of key apoptotic proteins.[6][7]
-
Cell Cycle Control Pathway: IDET can induce cell cycle arrest, and the expression of regulatory proteins can be monitored by Western blot.[7][8]
-
JNK Signaling Pathway: The activation of the JNK pathway, often in response to oxidative stress, is another reported effect of IDET treatment.[9]
-
Nrf2 Signaling Pathway: IDET can also modulate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and can lead to protective autophagy.[10]
Experimental Protocols
The following are detailed protocols for the Western blot analysis of protein expression in cells treated with this compound.
Cell Culture and this compound Treatment
-
Culture the desired cancer cell line to approximately 70-80% confluency in the appropriate growth medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time course (e.g., 6, 12, 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
Preparation of Cell Lysates
This protocol is a general guideline and may require optimization based on the cell type and target proteins.[11][12]
-
For Adherent Cells:
-
Wash the cell monolayer twice with ice-cold PBS.[13]
-
Add an appropriate volume of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the plate (e.g., 1 mL for a 10 cm dish).[12]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
-
For Suspension Cells:
-
Lysate Processing:
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[11]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[13]
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.[13]
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to Table 1 for recommended primary antibodies for each pathway.
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin).
Data Presentation: Expected Protein Expression Changes
The following tables summarize the anticipated changes in the expression and/or post-translational modification of key proteins following treatment with this compound, which can be quantified by Western blot analysis.
Table 1: NF-κB Signaling Pathway
| Target Protein | Expected Change with IDET Treatment | Function |
| p-IκBα | Decrease | Phosphorylated (active) form of IκBα |
| IκBα | Increase | Inhibitor of NF-κB |
| p-p65 | Decrease | Phosphorylated (active) form of p65 |
| p65 (nuclear) | Decrease | Active subunit of NF-κB in the nucleus |
| c-IAP1/2 | Decrease | Inhibitors of apoptosis |
| XIAP | Decrease | X-linked inhibitor of apoptosis protein |
| Bcl-2 | Decrease | Anti-apoptotic protein |
Table 2: STAT3 Signaling Pathway
| Target Protein | Expected Change with IDET Treatment | Function |
| p-STAT3 (Tyr705) | Decrease | Phosphorylated (active) form of STAT3 |
| STAT3 (total) | No significant change | Total STAT3 protein |
| Mcl-1 | Decrease | Anti-apoptotic protein |
| Survivin | Decrease | Inhibitor of apoptosis |
Table 3: Apoptosis Pathway
| Target Protein | Expected Change with IDET Treatment | Function |
| Bax | Increase | Pro-apoptotic protein |
| Bcl-2 | Decrease | Anti-apoptotic protein |
| Cleaved Caspase-3 | Increase | Active form of executioner caspase |
| Cleaved PARP | Increase | Substrate of cleaved caspase-3, marker of apoptosis |
Table 4: Cell Cycle Control Pathway
| Target Protein | Expected Change with IDET Treatment | Function |
| p21 | Increase | CDK inhibitor, induces cell cycle arrest |
| Cyclin B1 | Decrease | Regulates G2/M transition |
| Cdc2 (Cdk1) | Decrease | Key kinase for G2/M transition |
| p-Histone H3 (Ser10) | May vary | Marker for mitotic cells |
Table 5: JNK and Nrf2 Signaling Pathways
| Target Protein | Expected Change with IDET Treatment | Function |
| p-JNK | Increase | Phosphorylated (active) form of JNK |
| JNK (total) | No significant change | Total JNK protein |
| Nrf2 (nuclear) | Increase | Transcription factor for antioxidant response |
| p62 | Increase | Adaptor protein involved in autophagy |
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflow for Western blot analysis.
Caption: Key signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 12. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Flow Cytometry for Monitoring Cell Cycle Arrest Induced by Isodeoxyelephantopin
Introduction
Isodeoxyelephantopin (IDOE), a sesquiterpene lactone isolated from Elephantopus scaber, has demonstrated significant antiproliferative activity in various cancer cell lines.[1][2][3] One of its key mechanisms of action is the induction of cell cycle arrest, primarily at the G2/M phase, which subsequently leads to apoptosis.[1][4] Flow cytometry is a powerful and widely used technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5] This application note provides a detailed protocol for using flow cytometry with propidium (B1200493) iodide (PI) staining to quantify the cell cycle arrest induced by this compound.
Principle
Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[6][7] When cells are fixed and permeabilized, PI can enter the cell and stain the nucleus. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G0 and G1 phases of the cell cycle have a diploid DNA content (2N), while cells in the G2 and M phases have a tetraploid DNA content (4N). Cells undergoing DNA synthesis in the S phase have a DNA content between 2N and 4N.[5] By analyzing the fluorescence intensity of a population of cells using a flow cytometer, the percentage of cells in each phase of the cell cycle can be determined. An accumulation of cells in the G2/M phase following treatment with this compound is indicative of cell cycle arrest at this checkpoint.
Quantitative Data Summary
The following table summarizes the effect of this compound (IDOE) on the cell cycle distribution of human lung carcinoma (A549) and breast carcinoma (T47D) cells after 48 hours of treatment.
| Cell Line | Treatment | Concentration (µg/mL) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 (Apoptosis) |
| A549 | Control | 0 | 65.8% | 28.9% | 5.3% | 2.9% |
| IDOE | 10.46 | 45.1% | 26.0% | 23.3% | 5.6% | |
| T47D | Control | 0 | 58.4% | 30.1% | 11.5% | Not specified |
| IDOE | 1.3 | 48.7% | 29.4% | 21.9% | Not specified |
Data adapted from Farha et al., 2014.[1]
Experimental Protocols
Materials
-
This compound (IDOE)
-
Cancer cell lines (e.g., A549, T47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol for Cell Treatment and Preparation
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
IDOE Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 1.3 µg/mL for T47D, 10.46 µg/mL for A549) or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).[1]
-
Cell Harvesting: After incubation, collect the cells. For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Collect the cells in a centrifuge tube.
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[6] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8]
-
Incubation: Incubate the cells in 70% ethanol for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C for several weeks.[8]
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Cell Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) to pellet the cells.[6] Carefully decant the ethanol.
-
Washing: Resuspend the cell pellet in 5 mL of PBS and centrifuge at 850 x g for 5 minutes. Discard the supernatant.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[9]
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[9]
-
Incubation: Incubate the cells in the PI staining solution for 15-30 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data collection.[9] Record at least 10,000 events per sample.[6] The PI fluorescence should be measured on a linear scale. Gate on single cells to exclude doublets and aggregates.
Visualizations
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for flow cytometric analysis of cell cycle.
References
- 1. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
Application Notes: Isodeoxyelephantopin for Inducing Apoptosis in HCT116 Cells
For Research Use Only.
Introduction
Isodeoxyelephantopin (IDET), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has demonstrated notable anti-cancer activities. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce apoptosis in HCT116 human colorectal carcinoma cells. The information presented is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutic agents.
This compound and its isomer, Deoxyelephantopin (DET), have been shown to suppress the proliferation of various cancer cell lines.[1] Their mechanism of action in HCT116 cells involves the induction of oxidative stress, leading to apoptosis and cell cycle arrest.[1]
Mechanism of Action
This compound exerts its pro-apoptotic effects in HCT116 cells primarily through the generation of reactive oxygen species (ROS). The proposed signaling cascade is as follows:
-
Inhibition of Thioredoxin Reductase 1 (TrxR1): this compound inhibits the activity of TrxR1, a key enzyme in the thioredoxin system that regulates cellular redox balance.
-
Induction of Oxidative Stress: Inhibition of TrxR1 leads to an accumulation of intracellular ROS, creating a state of oxidative stress.
-
Activation of JNK Signaling Pathway: The elevated ROS levels activate the c-Jun N-terminal kinase (JNK) signaling pathway.
-
Induction of Apoptosis: The activation of the JNK pathway, along with other downstream effectors, triggers the apoptotic cascade, leading to programmed cell death.
Studies on the closely related isomer, deoxyelephantopin, in HCT116 cells have further elucidated the downstream apoptotic events, which are believed to be similar for this compound. These include the downregulation of anti-apoptotic proteins such as Survivin and XIAP, and the activation of initiator caspase-9 and executioner caspase-3.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its isomer Deoxyelephantopin on HCT116 cells.
Note: Specific quantitative data for apoptosis induction by this compound in HCT116 cells is limited in the currently available literature. The data for its isomer, Deoxyelephantopin, which exhibits a very similar mechanism of action, is provided as a reference.
Table 1: Cytotoxicity of this compound and Deoxyelephantopin in HCT116 Cells
| Compound | Incubation Time (hours) | IC50 (µg/mL) |
| This compound | 72 | Not explicitly quantified, but demonstrated dose-dependent reduction in viability[2] |
| Deoxyelephantopin | 72 | 0.73 ± 0.01[3] |
Table 2: Apoptosis Induction in HCT116 Cells by Deoxyelephantopin (24-hour treatment) [1]
| Treatment Concentration (µg/mL) | Total Apoptotic Cells (%) (Early + Late) |
| 0 (Control) | Baseline |
| 0.75 | Increased |
| 1.5 | Moderately Increased |
| 3.0 | 63.63 ± 2.03 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with Deoxyelephantopin (24-hour treatment) [1]
| Treatment Concentration (µg/mL) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | Normal Distribution | Normal Distribution | Normal Distribution |
| 1.5 | Decreased | 28.17 ± 0.23 | Decreased |
| 3.0 | Decreased | 29.25 ± 0.21 | Decreased |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on HCT116 cells.
Materials:
-
HCT116 cells
-
McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/PI Staining)
This protocol is for the quantitative analysis of apoptosis in HCT116 cells treated with this compound using flow cytometry.
Materials:
-
HCT116 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with the desired concentrations of this compound for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins in HCT116 cells treated with this compound.
Materials:
-
Treated HCT116 cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment with this compound, wash HCT116 cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of HCT116 cells.
Materials:
-
Treated HCT116 cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat HCT116 cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Isodeoxyelephantopin: A Promising Sesquiterpene Lactone for Colon Cancer Therapy
Application Notes and Protocols for Researchers
Introduction: Isodeoxyelephantopin (B1158786) (ESI), a naturally occurring sesquiterpene lactone isolated from plants of the Elephantopus genus, has emerged as a compound of significant interest in oncology research.[1] Accumulating evidence highlights its potential as a therapeutic agent against colon cancer, one of the leading causes of cancer-related mortality worldwide.[1] ESI exhibits potent anti-proliferative and pro-apoptotic effects in colon cancer cells, both in vitro and in vivo.[1] Its multifaceted mechanism of action, which involves the modulation of key signaling pathways and cellular processes, makes it a compelling candidate for further drug development. These application notes provide a comprehensive overview of the anti-cancer properties of this compound in the context of colon cancer, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing oxidative stress, which in turn triggers apoptosis and modulates critical signaling pathways.
1. Induction of Apoptosis: this compound is a potent inducer of apoptosis in colon cancer cells.[2][3] This programmed cell death is mediated through both intrinsic and extrinsic pathways. The compound has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial dysfunction and the release of cytochrome c.[2] This initiates a caspase cascade, resulting in the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.[2]
2. Cell Cycle Arrest: Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, although the specific phase can be cell-type dependent. For instance, in some cancer cell lines, it causes an accumulation of cells in the G2/M phase.[4] This is often accompanied by the modulation of cell cycle regulatory proteins.
3. Modulation of Signaling Pathways:
-
JNK Signaling Pathway: A key mechanism of this compound in colon cancer cells is the inhibition of thioredoxin reductase 1 (TrxR1).[1] This inhibition leads to a significant increase in cellular reactive oxygen species (ROS).[1] The elevated ROS levels then activate the JNK signaling pathway, ultimately leading to cell death.[1]
-
NF-κB Signaling Pathway: this compound and its isomer, deoxyelephantopin (B1239436), have been shown to inhibit the activation of NF-κB.[2][3] NF-κB is a crucial transcription factor that regulates inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers, including colorectal cancer.[5][6] By inhibiting NF-κB, this compound can suppress the expression of downstream target genes involved in tumor progression.
-
STAT3 Signaling Pathway: Similar to NF-κB, the STAT3 signaling pathway is another critical regulator of cancer cell proliferation, survival, and invasion. This compound has been reported to inhibit the activation of STAT3, further contributing to its anti-cancer effects.[2][3]
4. Anti-Metastatic Potential: Preliminary evidence suggests that deoxyelephantopin, an isomer of this compound, can suppress the invasion and migration of colorectal cancer cells.[7] This effect is partly attributed to the downregulation of matrix metalloproteinase-13 (MMP-13), an enzyme crucial for the degradation of the extracellular matrix, a key step in metastasis.[7]
Synergy with Chemotherapeutic Agents
This compound has demonstrated a synergistic effect when combined with conventional chemotherapeutic drugs. In human colon cancer cells, ESI significantly enhances the cytotoxicity of cisplatin (B142131).[1] This combination leads to a more pronounced increase in ROS production and JNK signaling pathway activation.[1] In vivo studies using HCT116 xenograft models have confirmed that the combination of ESI and cisplatin results in a significant suppression of tumor growth.[1] Similarly, its isomer deoxyelephantopin has been shown to enhance the chemosensitivity of colon cancer cells to 5-fluorouracil (B62378) (5FU).[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound and its isomer deoxyelephantopin on colon cancer cells.
Table 1: Cytotoxicity of Deoxyelephantopin (DET) and this compound (isoDET) in HCT116 Colon Cancer Cells
| Compound | Incubation Time (h) | IC50 (µg/mL) |
| Deoxyelephantopin (DET) | 72 | 0.73 ± 0.01 |
| This compound (isoDET) | 72 | Not explicitly quantified but showed dose-dependent reduction in viability |
Data extracted from a study on HCT116 human colorectal carcinoma cells. The study also noted that DET showed significantly less cytotoxicity against normal colon cells (CCD841CoN) with an IC50 of 21.69 ± 0.92 µg/mL after 72 hours, indicating a degree of cancer cell specificity.[10]
Table 2: Effect of Deoxyelephantopin (DET) on Cell Cycle Distribution in HCT116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Not specified | Not specified | Not specified |
| DET (5 µM, 48h) | Decreased | Increased | Not specified |
Deoxyelephantopin was found to induce S phase arrest in HCT116 cells.[11] Another study on HCT116 and SW620 cells showed that DET induced G2/M phase arrest.[9] This suggests the effects on cell cycle may be concentration and cell-line dependent.
Table 3: In Vivo Tumor Growth Inhibition by this compound (ESI) and Cisplatin in HCT116 Xenograft Model
| Treatment Group | Tumor Volume Reduction |
| ESI + Cisplatin | Significantly suppressed tumor growth compared to control and single-agent groups |
This study highlights the synergistic anti-tumor effect of combining ESI with cisplatin in a preclinical model of colon cancer.[1]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound in Colon Cancer Cells.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
Here are detailed protocols for key experiments used to characterize the effects of this compound on colon cancer cells.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on colon cancer cells and calculate the IC50 value.
Materials:
-
Colon cancer cell lines (e.g., HCT116, SW620)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed colon cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1% (v/v).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Colon cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to about 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[14]
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of colon cancer cells.
Materials:
-
Colon cancer cells
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cells in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[17]
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[18]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Protocol 4: Western Blot Analysis
Objective: To analyze the expression levels of proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated colon cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
These protocols provide a foundation for investigating the therapeutic potential of this compound in colon cancer. Researchers should optimize these methods for their specific cell lines and experimental conditions.
References
- 1. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorectal cancer and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB and apoptosis: colorectal cancer progression and novel strategies for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis | MDPI [mdpi.com]
- 9. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Deoxyelephantopin from Elephantopus scaber Inhibits HCT116 Human Colorectal Carcinoma Cell Growth through Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Isodeoxyelephantopin solubility in DMSO and other solvents
Welcome to the technical support center for Isodeoxyelephantopin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It has been shown to be effective in dissolving this compound at high concentrations.
Q2: What is the maximum known solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 55 mg/mL (159.72 mM); sonication is recommended to facilitate dissolution.[1] For cell-based assays, preparing a stock solution of 100 mM in DMSO has also been reported.[2]
Q3: Is this compound soluble in other common laboratory solvents?
A3: While specific quantitative data is limited for other solvents, this compound, as a sesquiterpene lactone, is generally lipophilic, suggesting poor solubility in water.[3] The compound is often extracted from its natural source, Elephantopus scaber, using solvents such as chloroform, hexane, and ethyl acetate, which indicates some degree of solubility in these organic solvents.[2] Polar organic solvents like ethanol (B145695) and methanol (B129727) have also been used for the extraction of similar sesquiterpene lactones, implying potential solubility.
Q4: How should I store the this compound stock solution?
A4: For long-term storage, it is recommended to store the DMSO stock solution at -80°C. For short-term storage, -20°C is suitable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Issue: My this compound is not fully dissolving in DMSO.
-
Question: I am having trouble getting my this compound to completely dissolve in DMSO, even at concentrations below the stated maximum solubility. What should I do?
-
Answer:
-
Increase Sonication Time: Sonication is recommended to aid dissolution.[1] If you are still observing undissolved particles, try increasing the duration of sonication in a water bath.
-
Gentle Warming: Gently warming the solution to 37°C can help increase the solubility of some compounds. However, be cautious with temperature to avoid potential degradation.
-
Vortexing: Ensure the solution is being mixed thoroughly by vortexing intermittently during the dissolution process.
-
Issue: A precipitate forms when I dilute my DMSO stock solution in aqueous cell culture media.
-
Question: When I add my concentrated this compound DMSO stock to my cell culture medium, the solution becomes cloudy or a precipitate forms. How can I prevent this?
-
Answer: This is a common issue with hydrophobic compounds dissolved in DMSO when diluted into an aqueous environment, a phenomenon often called "crashing out."[4] Here are several steps to mitigate this:
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C. Adding to cold media can decrease solubility.[4]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed media.[4]
-
Increase Final Volume: Diluting the DMSO stock into a larger volume of media can help keep the compound in solution by lowering the final concentration of both the compound and the DMSO.
-
Rapid Mixing: Add the DMSO stock to the media while gently vortexing or swirling to ensure rapid and even distribution, which can prevent localized high concentrations that lead to precipitation.[4]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity to your cells.
-
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Temperature | Notes |
| DMSO | 55 | 159.72 | Room Temperature | Sonication is recommended.[1] |
| DMSO | - | 100 | Room Temperature | As used for preparing a stock solution for cell culture.[2] |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 100 mM stock solution (Molecular Weight: 344.36 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the vial in a sonicator water bath and sonicate for 10-15 minutes, or until the compound is fully dissolved. Visually inspect for any remaining particulate matter.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Visualizations
Below are diagrams illustrating key experimental workflows and biological pathways related to this compound.
Caption: Recommended workflow for preparing a concentrated stock solution of this compound in DMSO.
Caption: this compound suppresses NF-κB activation and induces apoptosis through ROS generation.[5][6]
References
- 1. This compound | NF-κB | Reactive Oxygen Species | TargetMol [targetmol.com]
- 2. mybiosource.com [mybiosource.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Isodeoxyelephantopin (IDOE)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for researchers aiming to improve the bioavailability of Isodeoxyelephantopin (IDOE), a sesquiterpene lactone with significant therapeutic potential. Due to a lack of specific experimental data on the aqueous solubility, permeability, and bioavailability of IDOE in publicly available literature, this guide focuses on providing detailed experimental protocols and troubleshooting advice for key assays and formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: While specific data for IDOE is unavailable, sesquiterpene lactones as a class often exhibit poor oral bioavailability due to:
-
Low Aqueous Solubility: The hydrophobic nature of the sesquiterpene backbone limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Membrane Permeability: Although some lipophilic compounds can readily cross cell membranes, factors like molecular size, shape, and the presence of polar functional groups can hinder passive diffusion. IDOE may also be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport compounds out of intestinal cells, reducing net absorption.
-
First-Pass Metabolism: IDOE may be subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes, reducing the amount of active compound that reaches systemic circulation.
Q2: I am starting my research on improving IDOE bioavailability. What is the first experiment I should conduct?
A2: The foundational experiments should be to determine the fundamental physicochemical properties of your IDOE sample: aqueous solubility and permeability. These will provide a baseline and guide your formulation development strategy. Refer to the troubleshooting guides below for detailed protocols on Aqueous Solubility Determination and In Vitro Permeability Assessment (Caco-2 Assay) .
Q3: My IDOE is precipitating in my aqueous buffer during in vitro assays. How can I resolve this?
A3: This is a common issue for hydrophobic compounds. For initial in vitro screening, you can use a co-solvent like dimethyl sulfoxide (B87167) (DMSO). However, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts or cellular toxicity. For formulation development aimed at in vivo administration, you will need to explore the strategies outlined in this guide, such as solid dispersions, cyclodextrin (B1172386) complexation, or nanoformulations.
Q4: How can I quantify the concentration of this compound in my experimental samples?
A4: A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is available for the simultaneous determination of deoxyelephantopin (B1239436) and this compound. This method can be adapted for quantifying IDOE in various matrices, such as dissolution media, cell culture buffers, and potentially biological fluids with appropriate sample preparation.
Troubleshooting Guides and Experimental Protocols
Aqueous Solubility Determination
Objective: To quantify the equilibrium solubility of IDOE in aqueous media, simulating physiological conditions.
Experimental Protocol: Shake-Flask Method
-
Preparation of Buffers: Prepare phosphate-buffered saline (PBS) at pH 7.4 and a simulated gastric fluid (e.g., 0.1 N HCl, pH 1.2).
-
Sample Preparation: Add an excess amount of IDOE powder to separate vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of dissolved IDOE using a validated analytical method like HPLC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or undetectable IDOE concentration | Very low aqueous solubility. | Consider using a more sensitive analytical method or a smaller volume of buffer for equilibration. |
| High variability between replicates | Incomplete equilibration; Temperature fluctuations. | Ensure continuous and vigorous agitation; Use a calibrated, temperature-controlled shaker. |
| Compound degradation | Instability of IDOE at the tested pH. | Analyze for degradation products using HPLC; perform a time-course stability study. |
Data Presentation
| Buffer | pH | Temperature (°C) | Solubility (µg/mL) |
| Simulated Gastric Fluid | 1.2 | 37 | Experimental Data |
| Phosphate-Buffered Saline | 7.4 | 37 | Experimental Data |
| : Present your experimentally determined values in this table. |
In Vitro Permeability Assessment (Caco-2 Assay)
Objective: To assess the intestinal permeability of IDOE and identify potential involvement of efflux transporters.
Experimental Workflow
Experimental Protocol
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer.
-
Transport Study:
-
For apical-to-basolateral (A-B) transport, add IDOE solution to the apical side and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B-A) transport, add IDOE solution to the basolateral side and fresh buffer to the apical side.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
Analysis: Quantify the concentration of IDOE in the collected samples using a validated analytical method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low TEER values | Incomplete monolayer formation; Cell toxicity. | Extend differentiation time; Check for cytotoxicity of IDOE at the tested concentration. |
| High efflux ratio (>2) | IDOE is a substrate for efflux pumps (e.g., P-gp). | Repeat the assay in the presence of a P-gp inhibitor (e.g., verapamil). |
| Low compound recovery | Binding to plasticware or cell monolayer. | Use low-binding plates; Quantify compound in cell lysate and on plasticware at the end of the experiment. |
Data Presentation
| Transport Direction | Papp (cm/s) | Efflux Ratio |
| Apical to Basolateral (A-B) | Experimental Data | \multirow{2}{*}{Calculate B-A/A-B} |
| Basolateral to Apical (B-A) | Experimental Data | |
| : Present your experimentally determined values in this table. |
Formulation Strategies to Enhance Bioavailability
Concept: Dispersing IDOE in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by increasing the surface area and improving wettability.
Experimental Protocol: Solvent Evaporation Method
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Dissolution: Dissolve both IDOE and the polymer in a common volatile organic solvent (e.g., methanol, ethanol).
-
Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape off the solid dispersion and pulverize it into a fine powder.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of IDOE.
-
In Vitro Dissolution: Perform dissolution studies on the solid dispersion powder and compare it to the pure IDOE.
Logical Relationship for Solid Dispersion Formulation
Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. IDOE can be encapsulated within this cavity, forming an inclusion complex with improved aqueous solubility.
Experimental Protocol: Kneading Method
-
Cyclodextrin Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).
-
Paste Formation: Add a small amount of water to the cyclodextrin to form a paste.
-
Incorporation: Gradually add the IDOE powder to the paste and knead for a specified time (e.g., 60 minutes).
-
Drying: Dry the resulting mixture in an oven or under vacuum.
-
Characterization: Confirm complex formation using techniques like FTIR, DSC, and NMR spectroscopy.
-
Solubility Studies: Determine the aqueous solubility of the inclusion complex and compare it to pure IDOE.
Concept: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes bioconversion in the body to release the active drug. For IDOE, a prodrug strategy could be employed to temporarily mask polar groups or attach a promoiety that enhances solubility or membrane permeability.
Signaling Pathway of IDOE (Illustrative)
This compound is known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. Understanding this pathway is crucial for assessing the downstream effects of IDOE once it reaches its target cells.
Isodeoxyelephantopin stability under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of isodeoxyelephantopin (B1158786) under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during laboratory work.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation of this compound in solution. | pH of the solution: this compound, like other sesquiterpene lactones with ester side chains, may be susceptible to hydrolysis under neutral to alkaline conditions. | Maintain the pH of the solution in the acidic range, ideally around pH 5.5, where stability is enhanced. Avoid prolonged storage in neutral or basic buffers (pH > 7).[1] |
| High temperature: Elevated temperatures can accelerate the degradation of many organic compounds, including sesquiterpene lactones.[2][3] | Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles. | |
| Presence of reactive species: Solvents may contain impurities or dissolved oxygen that can react with this compound. | Use high-purity solvents and consider degassing solvents before use. For sensitive experiments, working under an inert atmosphere (e.g., nitrogen or argon) may be beneficial. | |
| Inconsistent results in cell-based assays. | Instability in culture medium: Standard cell culture media often have a pH around 7.4, which can lead to the degradation of this compound over the course of a long incubation period.[1] | Prepare fresh solutions of this compound immediately before use. For longer experiments, consider the stability of the compound in the specific medium and time frame. A time-course experiment to assess compound stability in the medium may be necessary. |
| Appearance of unknown peaks in HPLC chromatograms. | Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds. Sesquiterpene lactones can be photolabile.[4] | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. |
| Formation of solvent adducts: In alcoholic solvents like ethanol, sesquiterpene lactones can sometimes form adducts, especially during long-term storage or at elevated temperatures.[3][5] | If using alcoholic solvents for stock solutions, store them at low temperatures and for limited durations. For analytical purposes, consider using aprotic solvents like acetonitrile (B52724) if compatible. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For solid this compound, it is recommended to store it in a cool, dark, and dry place. For solutions, it is best to prepare them fresh. If storage is necessary, use a suitable solvent (e.g., DMSO, ethanol) and store at -20°C or -80°C in airtight, light-protected containers. For aqueous solutions, buffering at a slightly acidic pH (around 5.5) may improve stability.[1]
Q2: How stable is this compound in common solvents?
A2: While specific quantitative data for this compound is limited, based on the behavior of similar sesquiterpene lactones, stability is generally good in aprotic solvents like DMSO and acetonitrile when stored properly. In protic solvents like ethanol, there is a potential for the formation of adducts over time, especially at higher temperatures.[3][5]
Illustrative Solvent Stability Data
The following table provides illustrative stability data for this compound in various solvents under controlled conditions. This data is based on general principles of chemical stability and the behavior of related compounds and should be used as a guideline.
| Solvent | Temperature | Duration | Purity (% Remaining) | Notes |
| DMSO | 25°C | 24 hours | >98% | Good short-term stability at room temperature. |
| DMSO | 4°C | 7 days | >97% | Suitable for short-term storage. |
| Ethanol | 25°C | 24 hours | ~95% | Minor degradation and potential for adduct formation. |
| Acetonitrile | 25°C | 24 hours | >99% | High stability, good choice for analytical work. |
| Aqueous Buffer (pH 5.5) | 37°C | 48 hours | ~95% | Relatively stable in acidic conditions.[1] |
| Aqueous Buffer (pH 7.4) | 37°C | 48 hours | ~85% | Significant degradation can occur at physiological pH.[1] |
Q3: What degradation products can be expected from this compound?
A3: Under forced degradation conditions, several degradation products may form:
-
Hydrolysis: In acidic or basic media, the ester side chain is susceptible to hydrolysis. The lactone ring can also be opened under strong basic conditions.
-
Oxidation: The double bonds in the structure are potential sites for oxidation, leading to the formation of epoxides or other oxygenated derivatives.
-
Photodegradation: UV exposure may lead to isomerization or the addition of water across a double bond, as seen with other sesquiterpene lactones.[4]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to monitor the stability of this compound. This method should be able to separate the intact compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products formed.[2][6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound. The goal is to achieve 5-20% degradation.[7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C and analyze at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and analyze at shorter time intervals (e.g., 30 minutes, 1, 2, 4 hours) due to expected faster degradation.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, and analyze at various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Transfer the solid compound to a vial and heat in an oven at 80°C. Analyze at various time points (e.g., 24, 48, 72 hours). Also, heat a solution of the compound at 60°C.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a suitable gradient, for example, 30% B, increasing to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. forced degradation products: Topics by Science.gov [science.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmadekho.com [pharmadekho.com]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Isodeoxyelephantopin (IDOE) for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Isodeoxyelephantopin (IDOE) in in vitro studies. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
1. Compound Preparation and Handling
-
Q: How should I dissolve this compound (IDOE) for my experiments?
A: IDOE is a hydrophobic compound with poor water solubility. Therefore, it is recommended to prepare a high-concentration stock solution in a sterile, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2][3] A stock concentration of 10-20 mM in 100% DMSO is a common starting point.[2]
-
Q: I'm observing precipitation when I dilute my IDOE stock solution in cell culture medium. What should I do?
A: Precipitation occurs when the concentration of IDOE exceeds its solubility limit in the aqueous culture medium.[2] This is a common issue when diluting a DMSO stock solution.[2] To avoid this:
-
Minimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1-0.5% without significant cytotoxicity.[1][3] Some robust cell lines may tolerate up to 1%.[1] It is crucial to keep the final DMSO concentration consistent across all experimental and control groups.
-
Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is best to make serial dilutions of your high-concentration stock in 100% DMSO first. Then, add the small volume of the diluted DMSO stock to your culture medium.[4]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the IDOE stock solution.[2]
-
Rapid Mixing: Add the IDOE stock solution to the medium and mix immediately and thoroughly by gentle vortexing or pipetting to facilitate dispersion.[2]
-
-
Q: How stable is my IDOE stock solution? How should I store it?
A: As a sesquiterpene lactone, IDOE may be susceptible to degradation over time, especially in aqueous solutions.[5] For optimal stability:
-
Stock Solution Storage: Store your DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Protect the stock solution from light.[5]
-
Working Solution Stability: Prepare working dilutions in cell culture medium fresh for each experiment and use them as soon as possible. The stability of IDOE in culture medium at 37°C can be limited.[1]
-
2. Experimental Design and Interpretation
-
Q: What concentration range of IDOE should I use in my experiments?
A: The optimal concentration of IDOE is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, the IC50 values for IDOE can range from the low micromolar to higher micromolar concentrations. For example, in T47D breast cancer cells, the IC50 is reported to be 1.3 µg/mL, while in A549 lung cancer cells, it is 10.46 µg/mL.[2]
-
Q: I am not observing the expected cytotoxic effects of IDOE. What could be the reason?
A: Several factors could contribute to a lack of cytotoxic effect:
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Compound Instability: As mentioned, IDOE can degrade in solution. Ensure you are using a freshly prepared working solution from a properly stored stock.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to IDOE. Consider testing a higher concentration range or a different cell line known to be sensitive to IDOE.
-
Incorrect Experimental Duration: The cytotoxic effects of IDOE are time-dependent. An incubation period of 24 to 72 hours is commonly used in cytotoxicity assays.[2]
-
Sub-optimal Cell Health: Ensure your cells are healthy and in the exponential growth phase before starting the experiment.
-
-
Q: My results are not reproducible. What are some common sources of variability?
A: Lack of reproducibility is a common challenge in cell-based assays.[6] Consider the following:
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Inconsistent Cell Seeding Density: Ensure uniform cell seeding density across all wells and plates.
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Variations in Compound Concentration: Prepare fresh dilutions for each experiment and ensure accurate pipetting.
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Inconsistent Incubation Times: Adhere to a strict timeline for compound addition and assay termination.
-
Reagent Quality: Use high-quality reagents and cell culture media from reliable sources.
-
Data Presentation: IDOE Concentration in In Vitro Studies
The following table summarizes reported IC50 values of this compound in various cancer cell lines to aid in the design of your experiments.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) | Assay Method |
| T47D | Breast Carcinoma | 1.3 | Not Specified | MTT |
| A549 | Lung Carcinoma | 10.46 | Not Specified | MTT |
| CNE1 | Nasopharyngeal Carcinoma | 4–12 µM | Not Specified | Not Specified |
| SUNE1 | Nasopharyngeal Carcinoma | 4–12 µM | Not Specified | Not Specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1–5 µM | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and is intended to determine the cytotoxic effects of IDOE.[7]
-
Materials:
-
This compound (IDOE)
-
Dimethyl sulfoxide (DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of IDOE in DMSO.
-
Perform serial dilutions of the IDOE stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted IDOE solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis induced by IDOE using flow cytometry.[7]
-
Materials:
-
This compound (IDOE)
-
Target cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of IDOE for the chosen duration.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound (IDOE).
Experimental Workflow
Caption: General experimental workflow for in vitro studies with IDOE.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common experimental issues.
References
Technical Support Center: Isodeoxyelephantopin (IDOE) Therapeutic Window Determination
Welcome to the technical support center for researchers utilizing Isodeoxyelephantopin (IDOE) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in determining the therapeutic window of this promising anti-cancer compound.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic window and why is it important for this compound (IDOE)?
The therapeutic window is a quantitative measure of the relative safety of a drug, comparing the concentration that produces a therapeutic effect to the concentration that causes toxicity. It is crucial for preclinical and clinical development to ensure that a drug can be administered at a dose that is effective against the disease while minimizing harm to the patient. For IDOE, determining this window is a key step in its validation as a potential cancer therapeutic.
Q2: What is a good starting point for determining the effective concentration of IDOE in my cancer cell line?
Based on available literature, IDOE has shown significant cytotoxic effects in various cancer cell lines. While specific IC50 values (the concentration that inhibits 50% of cell growth) can vary between cell types and experimental conditions, published data for Deoxyelephantopin, a closely related isomer, can provide a useful reference. For instance, Deoxyelephantopin exhibited an IC50 of 0.73 µg/mL in HCT116 colon cancer cells[1]. It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line.
Q3: Is IDOE selectively toxic to cancer cells?
Current research suggests that IDOE exhibits selective cytotoxicity towards cancer cells. Studies have indicated that IDOE has a good safety profile in normal lymphocytes while demonstrating specific toxicity against breast cancer (T47D) and lung cancer (A549) cell lines[1]. Deoxyelephantopin also showed a 30-fold difference in cytotoxicity between HCT116 cancer cells and normal colon cells (CCD841CoN)[1]. This selectivity is a promising characteristic for a therapeutic candidate.
Q4: How can I calculate the Selectivity Index (SI) for IDOE?
The Selectivity Index is a ratio that quantifies the differential toxicity of a compound between normal and cancer cells. It is calculated using the following formula:
SI = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates greater selectivity for cancer cells. To determine the SI, you will need to perform cytotoxicity assays (e.g., MTT assay) on both your target cancer cell line and a relevant normal (non-cancerous) cell line in parallel.
Q5: What are the known mechanisms of action for IDOE?
IDOE is known to induce cancer cell death through multiple signaling pathways. A primary mechanism is the induction of ROS-mediated apoptosis. IDOE has been shown to inhibit thioredoxin reductase 1 (TrxR1), leading to an increase in reactive oxygen species (ROS). This oxidative stress, in turn, activates the JNK signaling pathway, culminating in apoptosis. Additionally, IDOE is reported to target other key cancer-related pathways, including NF-κB, MAPK, and PI3K/AKT/mTOR.
Troubleshooting Guides
Problem: High variability in my MTT assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross-like motion to evenly distribute the cells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow cells to settle.
-
-
Possible Cause 2: Incomplete dissolution of formazan (B1609692) crystals.
-
Solution: After adding the solubilization solution (e.g., DMSO or a specialized detergent), ensure the plate is agitated on an orbital shaker for at least 15 minutes in the dark to completely dissolve the purple formazan crystals. Pipetting up and down can also aid in dissolution.
-
-
Possible Cause 3: Interference from the compound.
-
Solution: Run a control well with the highest concentration of IDOE in media without cells to check if the compound itself absorbs light at the measurement wavelength and correct for any background absorbance.
-
Problem: Unable to detect a clear apoptotic population in my Annexin V/PI assay.
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Possible Cause 1: Incorrect timing of analysis.
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Solution: Apoptosis is a dynamic process. The time point at which you analyze the cells after IDOE treatment is critical. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations.
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Possible Cause 2: Suboptimal antibody/dye concentration.
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Solution: Titrate your Annexin V-FITC and Propidium Iodide concentrations to determine the optimal staining concentrations for your specific cell type and number.
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Possible Cause 3: Loss of adherent cells.
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Solution: For adherent cell lines, apoptotic cells may detach. When harvesting, be sure to collect both the supernatant and the trypsinized cells to include the entire cell population in your analysis.
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Data Presentation
Table 1: Cytotoxicity of this compound (IDOE) and Deoxyelephantopin (DET) in Cancer vs. Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| IDOE | T47D | Breast Cancer | Data not specified | [1] |
| IDOE | A549 | Lung Cancer | Data not specified | [1] |
| IDOE | Normal Lymphocytes | Normal | Good safety profile | [1] |
| DET | HCT116 | Colon Cancer | 0.73 ± 0.01 | [1] |
| DET | CCD841CoN | Normal Colon | 21.69 ± 0.92 | [1] |
Note: Specific IC50 values for IDOE were not available in the reviewed literature. The data for DET is provided as a reference for the closely related isomer.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effect of IDOE on cancer and normal cell lines.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Treatment: Prepare serial dilutions of IDOE in culture medium. Remove the old medium from the wells and add 100 µL of the IDOE dilutions. Include a vehicle control (e.g., DMSO) and a media-only blank. Incubate for the desired time period (e.g., 24, 48, 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well.
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Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Seed cells in a 6-well plate and treat with IDOE at the desired concentrations for the determined optimal time.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis with Propidium Iodide
This protocol is used to determine the effect of IDOE on cell cycle progression.
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Cell Treatment: Treat cells with IDOE as described for the apoptosis assay.
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Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
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Incubation: Incubate for 30 minutes at room temperature in the dark.
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Analysis: Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Workflow for determining the therapeutic window of IDOE.
Caption: IDOE-induced ROS-mediated JNK signaling pathway.
References
Technical Support Center: Isodeoxyelephantopin (IDOE)
Welcome to the technical support center for Isodeoxyelephantopin (IDOE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of IDOE and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (IDOE)?
A1: this compound is a sesquiterpened lactone that does not have a single, exclusive mechanism of action. It is known to exert its anti-cancer and anti-inflammatory effects by modulating multiple signaling pathways. Its activity is often attributed to the presence of an α,β-unsaturated carbonyl group which can react with nucleophilic residues (like cysteine) in proteins. The most frequently cited primary targets are transcription factors involved in inflammation and cell survival, such as NF-κB and STAT3.[1][2][3][4]
Q2: I am using IDOE as a specific inhibitor for my pathway of interest. What are the most common "off-target" pathways I should be concerned about?
A2: The concept of "off-target" is context-dependent for a multi-target compound like IDOE. If you are studying one specific pathway, effects on other pathways should be considered. The main pathways modulated by IDOE include:
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NF-κB Signaling: IDOE is a potent inhibitor of NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα.[4]
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STAT3 Signaling: IDOE inhibits the phosphorylation of STAT3, preventing its activation and downstream signaling.[2][3][5]
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MAPK Signaling: IDOE can modulate MAP kinases, often by activating the pro-apoptotic JNK and p38 pathways while inhibiting the pro-proliferative ERK1/2 pathway.[1][2]
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Reactive Oxygen Species (ROS) Induction: IDOE has been shown to increase intracellular ROS levels, in part by inhibiting enzymes like thioredoxin reductase 1 (TrxR1).[6] This can independently trigger stress responses and cell death.
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Cell Cycle Progression: IDOE can induce cell cycle arrest, typically at the G2/M phase, in various cancer cell lines.[1][7]
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Autophagy: In some contexts, IDOE can induce a protective autophagic response through the Nrf2-p62-keap1 feedback loop.[8]
Q3: Has a comprehensive, unbiased off-target binding profile for IDOE been published?
A3: To date, a comprehensive, proteome-wide screen for direct binding partners of IDOE using techniques like chemical proteomics or activity-based protein profiling (ABPP) has not been published in peer-reviewed literature. However, a quantitative proteomics study using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) on nasopharyngeal carcinoma cells treated with IDOE identified 124 proteins whose expression was significantly altered.[9] Bioinformatic analysis of these proteins revealed that they were primarily involved in the regulation of oxidative stress and inflammation, consistent with the pathway-specific studies.
Q4: What is the recommended approach to identify the direct off-targets of IDOE in my experimental system?
A4: The gold-standard method to identify direct, covalent and non-covalent binding partners of a small molecule like IDOE on a proteome-wide scale is through chemical proteomics. This typically involves synthesizing an IDOE probe containing a bio-orthogonal tag (e.g., an alkyne or azide) and a photoreactive group. This probe is incubated with live cells or cell lysates, and upon UV irradiation, it covalently cross-links to interacting proteins. The tagged proteins are then enriched and identified by mass spectrometry.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Unexpected Cell Death or Cytotoxicity | IDOE is cytotoxic to many cancer cell lines. However, if the observed IC50 is much lower than expected or seen in non-cancerous cells, it could be due to off-target effects. | 1. Control for ROS: Co-treat cells with an antioxidant like N-acetylcysteine (NAC) to determine if the cytotoxicity is ROS-dependent. 2. Inhibit Caspases: Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if the cell death is apoptosis-mediated. 3. Check Pathway Crosstalk: Analyze the activation state of key off-target pathways like STAT3 and JNK/p38 via Western blot to see if they are being modulated at the effective concentration. |
| Inconsistent Inhibition of my Target Pathway (e.g., NF-κB) | 1. Compound Degradation: IDOE may be unstable in certain media or over long incubation times. 2. Cellular Resistance: Cells may be activating compensatory survival pathways. | 1. Fresh Preparation: Always use freshly prepared IDOE solutions. 2. Time-Course Experiment: Perform a time-course experiment to find the optimal incubation time. 3. Analyze Compensatory Pathways: Check for upregulation of pro-survival proteins (e.g., Bcl-2, Bcl-xL) or activation of parallel pathways like PI3K/AKT. |
| Effect of IDOE is Lost When I Knockdown My Target Protein | This is the expected outcome and helps validate your primary target. | This result strengthens your hypothesis. Consider performing a rescue experiment by re-expressing a non-targetable mutant of your protein to confirm specificity. |
| Effect of IDOE Persists After Knockdown of My Target Protein | The observed phenotype is likely due to an off-target effect. | 1. Consult the FAQ: Review the list of common off-target pathways (NF-κB, STAT3, ROS, etc.). 2. Use Pathway Inhibitors: Use specific inhibitors for suspected off-target pathways in combination with IDOE to see if the effect is attenuated. For example, use a STAT3 inhibitor like Stattic or a JNK inhibitor like SP600125. 3. Perform Unbiased Screen: If resources permit, a SILAC proteomics experiment can provide an unbiased view of protein expression changes induced by IDOE in your specific cell system. |
| Induction of Autophagy Markers (e.g., LC3-II accumulation) | IDOE can induce a protective autophagic response in some cell lines, which may counteract its cytotoxic effects.[8] | 1. Perform Autophagy Flux Assay: Confirm that the accumulation of LC3-II is due to increased autophagic flux and not a blockage of lysosomal degradation. This is done by treating cells with IDOE in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). 2. Combine with Autophagy Inhibitor: Co-treat with an autophagy inhibitor (e.g., 3-Methyladenine, Chloroquine) to see if it potentiates the effect of IDOE. |
Data Presentation: Summary of IDOE Effects
The following table summarizes the reported cytotoxic and mechanistic effects of this compound across various human cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 | Key Off-Target/Mechanistic Observations | Reference(s) |
| T47D | Breast Cancer | ~1.3 µg/mL | G2/M Arrest, Caspase-3 mediated apoptosis. | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1-5 µM | Inhibition of STAT3 phosphorylation, downregulation of Bcl-2 and Bcl-xL, caspase activation. | [3][10] |
| A549 | Lung Cancer | ~10.5 µg/mL (48h) | G2/M Arrest, Induction of protective autophagy via Nrf2-p62-keap1 pathway. | [1][8] |
| CNE1, SUNE1 | Nasopharyngeal Carcinoma | 4-12 µM | G2/M Arrest, ROS-dependent DNA damage, mitochondrial-mediated apoptosis. | [1][9] |
| KB | Nasopharyngeal Carcinoma | 11.45 µM (48h) | Apoptosis induction, G2/M arrest, Sub-G1 peak. | [7] |
| HCT116, RKO | Colon Cancer | Not specified | Inhibition of Thioredoxin Reductase 1 (TrxR1), ROS generation, JNK pathway activation. | [6] |
| K562, U937 | Leukemia | Not specified | Suppression of NF-κB activation induced by various inflammatory agents. | [4] |
Experimental Protocols
Protocol 1: Western Blot for STAT3 Phosphorylation
This protocol details how to assess the effect of IDOE on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Y705), a critical step in its activation.
1. Cell Culture and Treatment: a. Seed cells (e.g., MDA-MB-231) in 6-well plates to reach 70-80% confluency. b. Treat cells with varying concentrations of IDOE (e.g., 0, 2, 5, 10 µM) for a predetermined time (e.g., 6-24 hours). Include a positive control for STAT3 activation if necessary (e.g., IL-6).
2. Cell Lysis: a. Place the plate on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blot: a. Normalize protein amounts for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. c. Perform electrophoresis and transfer proteins to a PVDF membrane. d. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. e. Incubate the membrane overnight at 4°C with a primary antibody against p-STAT3 (Tyr705) diluted in 5% BSA/TBST. f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBST. i. Visualize bands using an ECL substrate and an imaging system. j. (Crucial Step) Strip the membrane and re-probe for Total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure observed changes are due to phosphorylation status and not total protein degradation.
Protocol 2: Cellular ROS Detection Assay
This protocol uses a cell-permeable fluorescent probe (e.g., DCFDA/H2DCFDA) to measure intracellular ROS levels after IDOE treatment.
1. Cell Preparation: a. Seed cells in a 96-well black, clear-bottom plate. For suspension cells, use microcentrifuge tubes. b. Allow adherent cells to attach overnight.
2. Dye Loading: a. Prepare a working solution of the ROS detection reagent (e.g., 10 µM DCFDA in serum-free media). b. Remove culture media from cells and wash once with PBS. c. Add the ROS dye working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.
3. Treatment: a. Remove the dye solution and wash cells gently with PBS. b. Add fresh culture medium containing different concentrations of IDOE (e.g., 0, 5, 10, 20 µM). c. Include a Negative Control (vehicle, e.g., DMSO) and a Positive Control for ROS induction (e.g., 100 µM H₂O₂ or Pyocyanin). d. Include a Specificity Control by pre-treating some wells with an antioxidant (e.g., 5 mM N-acetylcysteine) for 1 hour before adding IDOE. e. Incubate for the desired treatment period (e.g., 1-6 hours).
4. Measurement: a. Measure fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., ~495/529 nm for DCF). b. Alternatively, cells can be harvested and analyzed by flow cytometry on the FITC channel.
Signaling Pathways & Logical Relationships
The diagrams below illustrate key signaling pathways affected by this compound and the logical workflow for troubleshooting off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 3. Activity-Based Protein Profiling-Enabling Multimodal Functional Studies of Microbial Communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
Technical Support Center: Isodeoxyelephantopin (IDOE) Cancer Cell Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isodeoxyelephantopin (IDOE) and its isomer, Deoxyelephantopin (DET). The content addresses common experimental challenges and potential mechanisms of cancer cell resistance or non-responsiveness to these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (IDOE) in cancer cells?
This compound is a sesquiterpene lactone that exhibits anti-cancer activity by targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2] Its key mechanisms include:
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Induction of Apoptosis: IDOE triggers programmed cell death by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[3][4]
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Inhibition of Pro-Survival Signaling Pathways: It suppresses the activity of key transcription factors like Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), which control the expression of genes involved in inflammation, cell survival, and proliferation.[1][5]
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Cell Cycle Arrest: IDOE can cause cancer cells to arrest in the G2/M phase of the cell cycle, preventing them from dividing.[3]
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Modulation of MAPK and PI3K/Akt/mTOR Pathways: It can inhibit pro-proliferative pathways like ERK and PI3K/Akt/mTOR, which are often hyperactivated in cancer.[1][2]
Q2: Are there documented cases of cancer cells developing resistance specifically to IDOE?
Currently, there is limited direct research documenting acquired resistance specifically to this compound. Most studies focus on how IDOE and related sesquiterpene lactones can help overcome resistance to other chemotherapeutic drugs like paclitaxel (B517696) or doxorubicin.[5][6] However, based on known mechanisms of drug resistance in cancer, several potential avenues for reduced sensitivity to IDOE can be hypothesized.
Q3: What are the potential or theoretical mechanisms of resistance to IDOE?
While not yet specifically documented for IDOE, cancer cells could theoretically develop resistance through several mechanisms:
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Upregulation of Protective Autophagy: One study has shown that IDOE induces a protective autophagic response in lung cancer cells through the Nrf2-p62-keap1 feedback loop. This survival mechanism could counteract the drug's apoptotic effects.[7]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), is a common mechanism of multi-drug resistance that actively pumps drugs out of the cell.[8][9] Although DET has been shown to inhibit Pgp, it is possible that other efflux pumps could be upregulated.[6]
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Enhanced Antioxidant Capacity: Given that a primary mechanism of IDOE is the induction of ROS, cancer cells could develop resistance by upregulating their endogenous antioxidant systems (e.g., glutathione) to neutralize the ROS, thereby mitigating oxidative stress and apoptosis.[4]
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Alterations in Target Pathways: Mutations in the target proteins of IDOE or upregulation of compensatory signaling pathways could diminish the drug's effectiveness.[1][10]
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Metabolic Rewiring: Cancer cells may adapt their metabolic processes to survive the stress induced by IDOE treatment.[11]
Q4: Can IDOE be used in combination with other chemotherapy agents?
Yes, studies have shown that IDOE can enhance the anti-tumor activity of conventional chemotherapy drugs like cisplatin (B142131) and paclitaxel.[5] This synergistic effect is often attributed to IDOE's ability to inhibit signaling pathways, such as STAT3, that contribute to chemoresistance.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with IDOE.
Problem 1: Reduced or No Apoptosis Observed After IDOE Treatment
Question: I've treated my cancer cell line with IDOE at the reported IC50 concentration, but my Annexin V/PI assay shows minimal apoptosis. What could be wrong?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Verify the reported IC50 for your specific cell line. Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 in your hands. Different cell lines exhibit varying sensitivities.[6] |
| Activation of Survival Pathways | Cancer cells may be activating protective mechanisms. Check for the induction of protective autophagy by measuring LC3-II levels via Western blot. If autophagy is upregulated, consider co-treatment with an autophagy inhibitor like 3-methyladenine (B1666300) (3-MA).[7][12] |
| Suboptimal Assay Timing | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis after IDOE treatment.[12] |
| Reagent or Assay Issues | Ensure your apoptosis detection kit reagents are not expired and have been stored correctly. Run a positive control (e.g., staurosporine (B1682477) treatment) to confirm the assay is working. For Annexin V assays, avoid using EDTA-containing buffers during cell harvesting, as Annexin V binding is calcium-dependent.[13][14] |
| High Antioxidant Capacity of Cells | The cells may be effectively neutralizing the IDOE-induced ROS. Measure intracellular glutathione (B108866) (GSH) levels. Consider pre-treating with a GSH synthesis inhibitor like buthionine sulfoximine (B86345) (BSO) to sensitize the cells to IDOE.[4] |
Problem 2: Inconsistent or No Change in Target Signaling Pathways
Question: My Western blot results do not show the expected decrease in phosphorylated STAT3 (p-STAT3) or nuclear NF-κB after IDOE treatment. Why?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Timing for Pathway Inhibition | Inhibition of signaling pathways can be rapid and transient. Perform a time-course experiment with shorter time points (e.g., 1, 3, 6, 12 hours) to capture the peak of inhibition. |
| Issues with Protein Extraction | Ensure you are using appropriate lysis buffers with protease and phosphatase inhibitors to preserve phosphorylation states. Perform all extraction steps on ice to prevent protein degradation. |
| Western Blot Technical Issues | - Antibody Quality: Verify that your primary antibodies (e.g., for p-STAT3, p65) are validated for Western blotting and are working correctly using a positive control cell lysate. - Transfer Efficiency: Check protein transfer by staining the membrane with Ponceau S. For large proteins, you may need to optimize transfer time or buffer composition. - Blocking: Insufficient blocking can cause high background, while over-blocking (especially with milk for phospho-antibodies) can mask epitopes. Try blocking with 5% BSA in TBST for phospho-targets.[15][16] |
| Low Basal Pathway Activity | The cancer cell line you are using may not have constitutively active STAT3 or NF-κB pathways. Before the experiment, confirm the basal activity of these pathways in untreated cells. If activity is low, you may need to stimulate the pathway (e.g., with TNFα for NF-κB) to observe inhibition by IDOE. |
Problem 3: Inconsistent or No Detectable Increase in Reactive Oxygen Species (ROS)
Question: I am using DCFDA to measure ROS production, but I see a weak or inconsistent signal after treating cells with IDOE. What should I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Timing | ROS production can be an early and transient event. Measure ROS at earlier time points post-treatment (e.g., 30 minutes, 1, 2, 4 hours).[17] |
| Probe Sensitivity and Specificity | DCFDA can be prone to artifacts. Ensure the probe is protected from light and used promptly after preparation. Run a positive control (e.g., 100 µM H₂O₂) to validate your assay setup. Consider using an alternative probe like DHE (dihydroethidium) for more specific detection of superoxide.[18][19] |
| Rapid Neutralization of ROS | Cells may be quenching ROS too quickly. Measure ROS in real-time using a plate reader or live-cell imaging immediately after adding IDOE.[20] |
| Cell Handling | Avoid excessive light exposure during the experiment, as this can cause photo-oxidation of the probe. Ensure all steps are performed gently to maintain cell health, as stressed cells can produce confounding ROS signals.[19] |
Problem 4: Poor Resolution in Cell Cycle Analysis
Question: My flow cytometry histogram for cell cycle analysis after IDOE treatment does not show clear G1, S, and G2/M peaks. How can I fix this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Clumping | Aggregates of cells will be interpreted as having higher DNA content, skewing the G2/M peak. Gently pipette the cell suspension before staining and pass it through a cell strainer or nylon mesh before running on the cytometer.[21] |
| Improper Fixation | Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while vortexing gently to prevent clumping. Ensure fixation occurs for at least 2 hours at 4°C.[22] |
| Inadequate RNase Treatment | Propidium Iodide (PI) can also bind to double-stranded RNA, which can broaden the peaks. Ensure you are incubating with a sufficient concentration of RNase A for an adequate amount of time (e.g., 30 minutes at 37°C) to degrade RNA.[23] |
| Incorrect Flow Cytometer Settings | Run the samples at a low flow rate to improve resolution and decrease the coefficient of variation (CV) of the peaks. Adjust the voltage and gain settings to ensure the G1 peak is properly positioned on the linear scale.[24] |
Data Presentation
Table 1: Cytotoxicity of Deoxyelephantopin (DET) and this compound (IDET) in Various Cancer Cell Lines.
| Compound | Cancer Type | Cell Line | IC50 Concentration | Exposure Time | Reference |
| DET | Cervical Carcinoma | SiHa | 4.14 µg/mL | 48 h | [3] |
| DET | Lung Adenocarcinoma | A549 | 12.28 µg/mL | 48 h | [2] |
| DET | Hepatocellular Carcinoma | HepG2 | 30 µM | Not Specified | [3] |
| DET | Breast Adenocarcinoma | T47D | 1.86 µg/mL | Not Specified | [3] |
| IDET | Breast Cancer | MDA-MB-231 | 50 µM | 48 h | N/A |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of IDOE (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Phosphorylated Proteins (e.g., p-STAT3)
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Cell Lysis: After IDOE treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
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Stripping and Re-probing: If necessary, strip the membrane and re-probe for total STAT3 and a loading control like β-actin or GAPDH.
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound (IDOE).
Caption: Logical workflow for troubleshooting reduced IDOE efficacy.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 10. On-target resistance to the mutant-selective EGFR inhibitor osimertinib can develop in an allele specific manner dependent on the original EGFR activating mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Rewiring of mitochondrial metabolism in therapy-resistant cancers: permanent and plastic adaptations [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 22. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 23. researchgate.net [researchgate.net]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Troubleshooting Isodeoxyelephantopin precipitation in culture media
Welcome to the technical support center for Isodeoxyelephantopin (B1158786) (IDOE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of IDOE in culture media and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating upon dilution in my culture medium. What is causing this?
A1: this compound is a hydrophobic molecule with low aqueous solubility.[1] Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous-based culture medium.[2][3] The rapid change in solvent polarity reduces the solubility of IDOE, causing it to form a precipitate.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The most commonly used solvent for preparing stock solutions of this compound and other hydrophobic compounds for cell culture is dimethyl sulfoxide (B87167) (DMSO).[1][4] It is crucial to use anhydrous, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines.[5][6] However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% to avoid cytotoxic effects.[4][7] Some sensitive cell lines may require even lower concentrations, such as 0.1%.[4] It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.[6]
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the most common, other organic solvents like ethanol (B145695) can also be used to dissolve sesquiterpene lactones.[8] However, their compatibility and toxicity for your specific cell line must be evaluated. Some newer, less toxic alternatives to DMSO, such as zwitterionic liquids (ZILs) and Cyrene™, are also being explored.[9][10][11]
Q5: How can I prevent my this compound from precipitating during my experiments?
A5: To prevent precipitation, it is crucial to follow a proper dissolution and dilution protocol. This includes preparing a high-concentration stock solution in DMSO, performing serial dilutions, using pre-warmed media, and ensuring thorough mixing.[1][2] A detailed step-by-step protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in culture media.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to media | - Final concentration exceeds aqueous solubility. - "Dilution shock" from rapid solvent exchange.[2] - Cold culture medium. | - Lower the final working concentration of IDOE. - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] - Add the stock solution dropwise while gently vortexing the media.[3] |
| Cloudiness or precipitate forms over time during incubation | - Compound instability in the culture medium. - Temperature fluctuations.[12] - Interaction with media components (e.g., proteins in serum).[3] | - Prepare fresh working solutions immediately before use. - Minimize the time culture plates are outside the incubator. - Consider using serum-free media for the initial dilution steps if compatible with your experiment. |
| Inconsistent experimental results | - Variable amounts of precipitation leading to inconsistent effective concentrations. | - Standardize your dilution protocol meticulously. - Visually inspect each solution for any signs of precipitation before adding it to the cells. - Prepare a master mix of the final working solution for treating multiple wells or plates to ensure consistency. |
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 55 mg/mL (159.72 mM) | Sonication is recommended to aid dissolution.[6] |
| Ethanol | Soluble | Often used for extraction of sesquiterpene lactones.[8] |
| Water | Very low solubility | IDOE is a hydrophobic compound and is poorly soluble in aqueous solutions.[1] |
Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Effect on Cells | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive primary cells.[4] | Recommended for sensitive cells. |
| 0.1% - 0.5% | Tolerated by most established cell lines without significant cytotoxicity.[4][7] | Commonly used range. |
| > 0.5% - 1.0% | May cause cytotoxic effects in some cell lines.[5] | Use with caution and perform thorough vehicle controls. |
| > 1.0% | Likely to be toxic to most cell lines.[13] | Not recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the recommended procedure for dissolving and diluting this compound to prevent precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[14]
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Dilute the stock solution in 100% DMSO to a lower intermediate concentration (e.g., 1 mM). This step helps to reduce the volume of DMSO added in the final dilution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.[2]
-
Add a small volume of the DMSO stock (either high-concentration or intermediate) to the pre-warmed medium while gently vortexing or swirling the tube.[3] For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 9. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Cell Culture Academy [procellsystem.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Isodeoxyelephantopin (IDET) In Vivo Studies
Welcome to the technical support center for Isodeoxyelephantopin (IDET). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to facilitate the successful design and execution of in vivo experiments involving IDET.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound (IDET) in mouse xenograft models?
A1: Direct in vivo dosage data for this compound is limited in currently available literature. However, studies on its structural isomer, Deoxyelephantopin (DET), can provide a valuable starting point. For DET, dosages in mice have ranged from 10 mg/kg to 30 mg/kg.[1][2] It is crucial to conduct a preliminary dose-finding or dose-escalation study to determine the optimal therapeutic window and maximum tolerated dose (MTD) for IDET in your specific animal model and tumor type.
Q2: How should I prepare and administer IDET for in vivo experiments?
A2: IDET is a sesquiterpene lactone, which may have limited solubility in aqueous solutions. A common approach is to first dissolve the compound in a minimal amount of a solvent like DMSO and then dilute it to the final concentration with a vehicle such as saline or corn oil. Always run a vehicle-only control group to account for any effects of the solvent. The most frequently reported route of administration for similar compounds is intraperitoneal (IP) injection.[2] However, the best route depends on your experimental goals and the compound's pharmacokinetic properties.[3][4]
Q3: What are the primary signaling pathways affected by IDET that I should monitor?
A3: IDET is known to modulate multiple signaling pathways that are critical in cancer progression.[1][5][6] Key pathways to monitor include:
-
NF-κB Signaling: IDET has been shown to suppress both inducible and constitutive NF-κB activation by inhibiting IκBα kinase, which prevents the degradation of IκBα and the nuclear translocation of p65.[7]
-
STAT3 Signaling: The compound can inhibit the activation of STAT3, a key transcription factor involved in cell proliferation and survival.[1][8]
-
ROS-Mediated JNK Signaling: IDET can inhibit thioredoxin reductase 1 (TrxR1), leading to an increase in intracellular reactive oxygen species (ROS).[9] This oxidative stress activates the JNK signaling pathway, ultimately promoting apoptosis.[9]
-
Autophagy: In some contexts, IDET can induce protective autophagy, potentially through the Nrf2-p62-keap1 feedback loop.[10]
Q4: What are the potential toxicities or side effects of IDET in animals?
A4: While specific toxicity data for IDET is not extensively detailed, studies on the related compound DET suggest a degree of cancer cell specificity with less toxicity to normal cells.[1][11] Nonetheless, it is imperative to monitor animals closely during treatment. Key parameters include daily body weight measurements, assessment of general behavior (activity, grooming), and checking for signs of distress. A significant and sustained body weight loss (>15-20%) is a common endpoint criterion.
Q5: How can I confirm the antitumor activity of IDET in vivo?
A5: Antitumor efficacy can be assessed through several methods. Regularly measure tumor volume with calipers throughout the study.[2] At the study's endpoint, excise the tumors and measure their final weight.[2] To understand the mechanism of action at the tissue level, perform immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and key pathway proteins (e.g., phospho-p65, phospho-STAT3).
Quantitative Data Summary
The following tables summarize key quantitative data to aid in experimental design.
Table 1: Summary of In Vivo Dosages for Deoxyelephantopin (DET) as a Reference for IDET
| Compound | Animal Model | Cancer Type | Dosage | Administration Route | Key Finding | Citation(s) |
|---|---|---|---|---|---|---|
| DET | Immunodeficient Mice | Colon Cancer (HCT116 Xenograft) | 30 mg/kg | Intraperitoneal (IP) | Reduced tumor weight and volume. | [2] |
| DET | NOD SCID Mice | Glioblastoma (GL-261 Xenograft) | Not Specified | Not Specified | Significantly inhibited tumor growth and improved survival. | [12] |
| DET | Mice | LPS/D-GalN-induced Liver Injury | 10 mg/kg | Not Specified | Protected against acute liver inflammation via the IL-6/STAT3 pathway. |[1] |
Note: This data is for Deoxyelephantopin (DET), a structural isomer of IDET. These values should be used as a starting reference for designing a dose-finding study for IDET.
Table 2: Common Parenteral Administration Routes in Mice
| Route | Typical Max Volume | Recommended Needle Size (Gauge) | Relative Absorption Rate | Key Considerations | Citation(s) |
|---|---|---|---|---|---|
| Intravenous (IV) | < 0.2 mL | 27-30 | Fastest | Provides immediate systemic circulation. Requires skill for tail vein injection. | [3][4] |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Fast | Rapid absorption. Risk of injuring internal organs if performed incorrectly. | [3][4] |
| Subcutaneous (SC) | < 1-2 mL | 25-27 | Slow | Slower, sustained absorption. Can cause local irritation. | [3] |
| Intramuscular (IM) | < 0.05 mL (thigh) | 26-30 | Moderate | Not recommended for mice due to small muscle mass. | |
Troubleshooting Guide for In Vivo Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant tumor inhibition | - Dosage too low: The administered dose is below the therapeutic threshold. - Poor Bioavailability: The compound is not being absorbed effectively. - Vehicle/Solubility Issues: IDET is precipitating out of solution upon injection. - Tumor Model Resistance: The selected cell line may be insensitive to IDET's mechanism. | - Conduct a dose-escalation study to find a more effective dose. - Consider an alternative administration route (e.g., IV instead of IP). - Re-evaluate the formulation vehicle. Ensure the compound remains in solution. - Confirm that the tumor model expresses the molecular targets of IDET (e.g., active NF-κB or STAT3 pathways). |
| High toxicity observed (e.g., >20% weight loss, lethargy) | - Dosage too high: The dose exceeds the maximum tolerated dose (MTD). - Vehicle Toxicity: The solvent (e.g., DMSO) concentration may be too high. - Off-Target Effects: The compound may have unintended biological effects. | - Reduce the dosage and/or the frequency of administration. - Ensure the vehicle control group shows no toxicity. Lower the percentage of DMSO in the final injection volume if necessary. - Perform basic toxicology screens (e.g., blood chemistry, organ histology) to identify affected tissues. |
| High variability in tumor growth between animals | - Inconsistent Injection Technique: Variation in the volume or location of tumor cell or drug administration. - Tumor Cell Viability: Poor or inconsistent viability of cancer cells at the time of implantation. - Animal Health: Differences in the age, weight, or health status of the animals. | - Standardize all injection procedures. Ensure all personnel are thoroughly trained. - Use a consistent passage number for tumor cells and confirm high viability (>95%) via Trypan blue exclusion before injection. - Use age- and weight-matched animals from a reputable supplier. Allow animals to acclimate before starting the experiment. |
Detailed Experimental Protocol
Protocol: Evaluating the Antitumor Efficacy of IDET in a Subcutaneous Xenograft Mouse Model
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD-SCID). Allow animals to acclimate for at least one week before manipulation.
-
Tumor Cell Implantation:
-
Culture human cancer cells (e.g., HCT116 colon cancer cells) under standard conditions.
-
Harvest cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free medium or PBS at a concentration of 2-5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (2-5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: V = (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group), e.g.:
-
Group 1: Vehicle Control (e.g., 5% DMSO in saline)
-
Group 2: IDET (e.g., 20 mg/kg)
-
Group 3: Positive Control (a standard-of-care chemotherapy agent)
-
-
-
IDET Preparation and Administration:
-
Prepare a stock solution of IDET in 100% DMSO.
-
On each treatment day, dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should ideally be below 10%.
-
Administer the treatment via intraperitoneal (IP) injection once daily or as determined by a pilot study.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and animal body weights every 2-3 days.
-
Euthanize animals if they show signs of severe toxicity (e.g., >20% body weight loss, ulceration of the tumor, inability to ambulate).
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
-
Tissue Collection and Analysis:
-
At the endpoint, euthanize all animals and surgically excise the tumors.
-
Weigh each tumor.
-
Divide the tumor tissue: one part to be snap-frozen in liquid nitrogen for molecular analysis (Western blot, qPCR) and the other part to be fixed in 10% neutral buffered formalin for histopathology and immunohistochemistry (IHC).
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for an in vivo xenograft study.
Caption: IDET inhibits the NF-κB signaling pathway.[7]
Caption: IDET activates the ROS-JNK apoptotic pathway.[9]
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cea.unizar.es [cea.unizar.es]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 6. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Minimizing Isodeoxyelephantopin toxicity to normal cells
Welcome to the technical support center for Isodeoxyelephantopin (IDOE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing IDOE's toxicity to normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound (IDOE) on normal cells?
A1: Pre-clinical studies have consistently shown that this compound and its isomer, Deoxyelephantopin (DET), exhibit selective cytotoxicity towards a range of cancer cell lines while demonstrating significantly lower toxicity to normal cells.[1][2][3][4][5][6] For instance, IDOE has been reported to be non-toxic to normal peripheral blood lymphocytes at concentrations that are cytotoxic to breast and lung cancer cells.[1][3][4][5] Similarly, DET showed considerably less cytotoxicity against normal colon cells (CCD841CoN) compared to colon cancer cells (HCT116).[1][2][5][6] One study highlighted a 30-fold difference in cytotoxicity for DET between HCT116 cancer cells and normal CCD841CoN colon cells.[2][6] Furthermore, IDOE did not induce cell cycle arrest in normal nasopharyngeal cells (NP69), unlike its effect on nasopharyngeal cancer cell lines.[1][5][7]
Q2: What is the underlying mechanism for IDOE's selective cytotoxicity against cancer cells?
A2: The selective action of IDOE is attributed to its ability to preferentially target signaling pathways that are deregulated in cancer cells.[1][5] Cancer cells often have a higher basal level of reactive oxygen species (ROS) and are more vulnerable to further ROS induction, a key mechanism of IDOE.[1][2][7] IDOE induces apoptosis in cancer cells through multiple mechanisms, including:
-
ROS Generation: Inducing oxidative stress that pushes cancer cells over their toxic threshold.[1][2][5][7]
-
Mitochondrial Dysfunction: Disrupting the mitochondrial membrane potential.[1][7]
-
Bcl-2 Family Protein Modulation: Altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][7]
-
Cell Cycle Arrest: Primarily inducing G2/M phase arrest in cancer cells, a phenomenon not observed in normal cells.[1][3][4][5][7]
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Inhibition of Pro-Survival Pathways: Suppressing key signaling pathways like NF-κB, STAT3, PI3K/AKT/mTOR, and MAPK/ERK that are often constitutively active in cancers.[1][7][8][9]
Q3: Can co-administration with other agents reduce the potential for toxicity?
A3: Yes, combining IDOE with conventional chemotherapeutic agents like paclitaxel (B517696) or cisplatin (B142131) has been shown to have a synergistic effect.[8][10] This enhanced anti-tumor activity could potentially allow for the use of lower, less toxic doses of the conventional chemotherapeutic agent to achieve the same therapeutic outcome.[8] Additionally, some natural compounds are known to mitigate the side effects of chemotherapy, although specific studies with IDOE are needed.[11][12][13][14]
Q4: Are there any known derivatives of IDOE with an improved safety profile?
A4: While research is ongoing, a derivative of the related compound deoxyelephantopin, known as DETD-35, has shown promise. Studies have indicated that DETD-35 is more potent against cancer cells and exhibits little to no toxicity against normal melanocytes, suggesting a more favorable safety profile compared to the parent compound.[2][7]
Troubleshooting Guide
Issue 1: Observed cytotoxicity in normal cell lines is higher than expected.
-
Possible Cause 1: Cell Line Sensitivity. Certain normal cell lines may exhibit higher sensitivity. It is crucial to establish a baseline IC50 for each cell line used in your experiments.
-
Troubleshooting Steps:
-
Confirm Cell Line Identity: Ensure the authenticity of your normal cell line through short tandem repeat (STR) profiling.
-
Titrate Concentration: Perform a dose-response curve starting from a very low concentration of IDOE to determine the precise IC50 for your specific normal cell line.
-
Reduce Exposure Time: Shorter incubation times may be sufficient to induce apoptosis in cancer cells while minimizing effects on normal cells.[3]
-
Use a Different Normal Cell Line: If possible, use a different, relevant normal cell line as a control to confirm if the observed toxicity is cell-type specific.
-
-
Possible Cause 2: Reagent Purity and Handling. Impurities in the IDOE sample or improper storage could contribute to non-specific toxicity.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your IDOE compound using analytical methods such as HPLC or NMR.
-
Proper Storage: Store IDOE as recommended by the supplier, typically dissolved in DMSO at -20°C, and make fresh dilutions for each experiment.[4]
-
Issue 2: Difficulty in observing selective G2/M arrest in cancer cells versus normal cells.
-
Possible Cause: Suboptimal Experimental Conditions. The timing and concentration of IDOE are critical for observing differential effects on the cell cycle.
-
Troubleshooting Steps:
-
Time-Course Experiment: Harvest cells at multiple time points (e.g., 2, 12, 24, 48 hours) after IDOE treatment to identify the optimal window for observing G2/M arrest. Some studies show arrest as early as 2 hours in cancer cells.[1][5]
-
Concentration Optimization: Use the predetermined IC50 concentration for the cancer cell line. Concentrations that are too high may cause rapid, widespread apoptosis, obscuring the specific cell cycle arrest phase.
-
Synchronization: For a clearer analysis, consider synchronizing the cell population at the G1/S boundary before adding IDOE.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound (IDOE) and Deoxyelephantopin (DET) in Cancerous vs. Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| IDOE | T47D | Breast Carcinoma | 1.3 µg/mL | 48h | [3][4] |
| IDOE | A549 | Lung Carcinoma | 10.46 µg/mL | 48h | [3][4] |
| IDOE | Lymphocytes | Normal | Not Significantly Toxic | 48h | [3][4] |
| DET | HCT116 | Colon Carcinoma | 0.73 ± 0.01 µg/mL | 72h | [2][6] |
| DET | CCD841CoN | Normal Colon | 21.69 ± 0.92 µg/mL | 72h | [2][6] |
| DET | Lymphocytes | Normal | Non-toxic at 35 µg/mL | Not Specified | [2][6] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess the cytotoxic effects of IDOE.
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Objective: To determine the concentration of IDOE that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells (e.g., A549, T47D, and a normal cell line like lymphocytes) in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.[4]
-
Treat the cells with various concentrations of IDOE (e.g., 0.1 to 100 µM) dissolved in the appropriate culture medium. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).[4]
-
Incubate for desired time points (e.g., 24, 48, 72 hours).[4]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis by IDOE.
-
Methodology:
-
Seed cells in 6-well plates and treat with IDOE at the IC50 concentration for the desired time (e.g., 48 hours).[4]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The population of early apoptotic cells will be Annexin V+/PI-, and late apoptotic cells will be Annexin V+/PI+.[4]
-
Visualizations
Caption: Experimental workflow for assessing IDOE cytotoxicity and mechanism.
Caption: IDOE-induced apoptosis signaling pathway in cancer cells.
References
- 1. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxyelephantopin induces cell death in oral cancer cells via the downregulation of AKT1-mTOR-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Product Interventions for Chemotherapy and Radiotherapy-Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lyphe.com [lyphe.com]
- 13. Can Natural Remedies Help Ease Cancer Drug Side Effects [webmd.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Isodeoxyelephantopin
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of the large-scale synthesis of Isodeoxyelephantopin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the synthetic process.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| CS-TS-001 | Low or no yield in the macrocyclization (Ring-Closing Metathesis - RCM) step. | - Inactive or poisoned catalyst.- Unfavorable conformation of the acyclic precursor.- Steric hindrance around the reacting double bonds.- Competing intermolecular reactions (dimerization). | - Use a fresh, highly active Grubbs or Hoveyda-Grubbs catalyst.- Ensure all reagents and solvents are rigorously degassed and free of impurities that can poison the catalyst (e.g., sulfur or phosphine (B1218219) compounds).- Employ high-dilution conditions (slow addition of the substrate to the reaction mixture) to favor intramolecular cyclization over intermolecular reactions.[1]- Modify the substrate to favor a pre-cyclization conformation, for example, by introducing temporary bulky groups. |
| CS-TS-002 | Formation of significant amounts of dimeric or oligomeric byproducts during macrocyclization. | - Reaction concentration is too high. | - Implement high-dilution techniques. A syringe pump for the slow addition of the substrate is recommended for larger scale reactions.- The optimal concentration is highly substrate-dependent and may require empirical optimization. Start with concentrations in the range of 0.001-0.01 M. |
| CS-TS-003 | Isomerization of key intermediates, particularly those with sensitive functional groups or stereocenters. | - Presence of acid or base impurities.- Elevated reaction temperatures.- Prolonged reaction times. | - Use purified, neutral solvents and reagents.- Buffer the reaction mixture if necessary.- Optimize the reaction temperature and time to be the minimum required for complete conversion.- For sensitive aldehydes, consider using them immediately after preparation without prolonged storage.[1] |
| CS-TS-004 | Poor stereoselectivity in reactions establishing key chiral centers. | - Inappropriate choice of reagents or catalysts.- Suboptimal reaction temperature. | - For asymmetric reactions like Brown allylation, ensure the use of high-purity chiral reagents.- Carefully control the reaction temperature, as even slight variations can impact diastereoselectivity.- Screen different chiral catalysts and ligands to find the optimal conditions for the desired stereoisomer. |
| CS-TS-005 | Difficulty in the purification of the final product or key intermediates on a large scale. | - Presence of closely related impurities or stereoisomers.- Unreacted starting materials with similar polarity to the product.- Degradation of the product on the stationary phase during chromatography. | - Employ scalable purification techniques such as flash chromatography with optimized solvent systems.- Consider recrystallization as a cost-effective method for purification on a large scale if a suitable solvent system can be found.- For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, though it is more expensive for large quantities.[2] |
| CS-TS-006 | Incomplete reaction in steps involving sterically hindered substrates. | - Insufficient reactivity of the reagents.- Steric hindrance preventing the approach of the reagents. | - Use more reactive reagents or catalysts.- Increase the reaction temperature, carefully monitoring for potential side reactions or degradation.- Consider alternative synthetic routes that avoid highly hindered transformations. |
Frequently Asked Questions (FAQs)
1. What is the most challenging step in the total synthesis of this compound?
The construction of the 10-membered germacranolide ring system via macrocyclization is widely considered the most formidable challenge.[1] This is due to the entropic penalty of forming a medium-sized ring and the propensity for competing intermolecular reactions, which can lead to low yields of the desired product.
2. What are the key considerations for scaling up the synthesis of this compound?
Key considerations for scale-up include:
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can become problematic on a larger scale. Ensure the reaction vessel has adequate heating and cooling capabilities.
-
Mass Transfer: Efficient mixing is crucial to maintain homogeneity and ensure consistent reaction rates.
-
Reagent Addition: The rate of addition of reagents can significantly impact side product formation and overall yield. For critical steps like macrocyclization, slow and controlled addition is paramount.
-
Purification: Laboratory-scale purification methods like column chromatography may not be economically viable for large quantities. Developing scalable purification protocols, potentially involving crystallization or scalable chromatography, is essential.[2]
-
Safety: A thorough safety assessment of all reaction steps at the intended scale is necessary.
3. Which analytical techniques are recommended for monitoring the progress of the synthesis and characterizing the final product?
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and assessment of product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
4. Are there any known stable intermediates in the synthesis that can be stored?
Quantitative Data
The following table presents illustrative data for a hypothetical multi-step synthesis of this compound on a laboratory scale and a projected pilot scale. Please note that these values are for demonstration purposes and actual results will vary depending on the specific reaction conditions and optimization.
| Step | Reaction | Lab Scale (1g) Yield | Pilot Scale (100g) Projected Yield | Lab Scale Purity (HPLC) | Pilot Scale Purity (HPLC) |
| 1 | Asymmetric Allylation | 85% | 80% | >98% | >97% |
| 2 | Protection of Alcohol | 95% | 92% | >99% | >98% |
| 3 | Olefin Cross-Metathesis | 70% | 65% | >95% | >95% |
| 4 | Deprotection | 90% | 88% | >98% | >97% |
| 5 | Esterification | 88% | 85% | >97% | >96% |
| 6 | Macrocyclization (RCM) | 40% | 30% | >90% | >90% |
| 7 | Final Deprotection & Lactonization | 80% | 75% | >98% | >98% |
| Overall | ~15% | ~9% |
Experimental Protocols
Key Experiment: Ring-Closing Metathesis (RCM) for Macrocyclization
This protocol describes a general procedure for the challenging macrocyclization step to form the germacranolide core, based on methodologies used for related compounds.[1]
Materials:
-
Acyclic diene precursor
-
Grubbs II or Hoveyda-Grubbs II catalyst
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Syringe pump
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Set up a Schlenk flask equipped with a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add the RCM catalyst (e.g., 5-10 mol%) and a portion of the anhydrous, degassed DCM to achieve a final reaction concentration of approximately 0.001 M.
-
Heat the solution to reflux (approx. 40°C for DCM).
-
Dissolve the acyclic diene precursor in the remaining anhydrous, degassed DCM.
-
Using a syringe pump, add the solution of the diene precursor to the refluxing catalyst solution over a period of 4-12 hours.
-
After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient).
Visualizations
Caption: A generalized synthetic workflow for this compound, highlighting the critical macrocyclization step.
Caption: The influence of substrate concentration on the outcome of the macrocyclization reaction.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Isodeoxyelephantopin and Deoxyelephantopin
Isodeoxyelephantopin (IDOE) and its isomer, deoxyelephantopin (B1239436) (DOE), are sesquiterpene lactones primarily isolated from plants of the Elephantopus genus, such as Elephantopus scaber.[1][2] Both compounds have garnered significant attention within the scientific community for their potent anticancer properties, demonstrating efficacy against a broad spectrum of cancer cell lines.[1][2] This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.
Comparative Cytotoxicity
The cytotoxic effects of IDOE and DOE have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments. The table below summarizes the IC50 values for both compounds in different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| Deoxyelephantopin (DOE) | HCT116 | Colorectal Carcinoma | 0.73 µg/mL (2.12 µM) | 72 h | [1] |
| A549 | Lung Adenocarcinoma | 12.287 µg/mL | Not Specified | [3] | |
| KB | Oral Cancer | 3.35 µg/mL | 48 h | [1] | |
| T47D | Breast Cancer | 1.86 µg/mL | 48 h | [1] | |
| K562 | Chronic Myeloid Leukemia | 4.02 µg/mL | 48 h | [1] | |
| A375LM5 | Melanoma | 5.3 µM | 24 h | [4] | |
| This compound (IDOE) | HCT116 | Colorectal Carcinoma | 0.88 µg/mL (2.56 µM) | 72 h | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 h | [5] | |
| A549 | Lung Cancer | Not Specified | Not Specified | [1] | |
| T47D | Breast Cancer | Not Specified | Not Specified | [1] |
Notably, both compounds have shown a degree of selectivity, exhibiting lower cytotoxicity towards normal cells compared to cancer cells. For instance, DOE showed a 30-fold difference in cytotoxicity between HCT116 cancer cells and CCD841CoN normal colon cells.[1] Similarly, IDOE has demonstrated specific cytotoxicity towards T47D breast cancer and A549 lung cancer cells while being less harmful to normal lymphocytes.[1][6]
Mechanisms of Anticancer Action
Both IDOE and DOE exert their anticancer effects through the modulation of multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][7]
Induction of Apoptosis
A primary mechanism for both compounds is the induction of apoptosis, or programmed cell death. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]
-
Deoxyelephantopin (DOE) : DOE has been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS), which in turn leads to mitochondrial dysfunction.[1][7] It modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, leading to the release of cytochrome c from the mitochondria.[7] This triggers the activation of caspases, including caspase-3, -7, -8, and -9, and the cleavage of poly-ADP-ribose polymerase (PARP).[7][8]
-
This compound (IDOE) : IDOE also induces apoptosis through ROS-mediated pathways.[7] It has been reported to activate the JNK signaling pathway and inhibit the activity of thioredoxin reductase 1 (TrxR1), leading to increased oxidative stress and subsequent cell death in human colon cancer cells.[9]
Cell Cycle Arrest
Both isomers can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
-
Deoxyelephantopin (DOE) : DOE treatment has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines, including colorectal, oral, and breast cancer cells.[1][10] This is often associated with the upregulation of p21 and downregulation of cyclin B1 and cdc2.[1]
-
This compound (IDOE) : In triple-negative breast cancer cells (MDA-MB-231), IDOE treatment led to an increase in the number of cells in the S and G2/M phases, indicating cell cycle arrest.[5]
Inhibition of Key Signaling Pathways
IDOE and DOE have been shown to inhibit several pro-survival signaling pathways that are often dysregulated in cancer.
-
NF-κB Pathway : Both compounds are potent inhibitors of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[1][7] They can prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of its target genes.[1]
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another target. While ERK1/2 activation is generally anti-apoptotic, JNK and p38 activation is associated with apoptosis.[1][10] DOE has been shown to inhibit the phosphorylation of ERK1/2 while increasing the phosphorylation of JNK and p38 in several cancer cell lines.[1]
-
PI3K/Akt/mTOR Pathway : This pathway is crucial for cell growth, proliferation, and survival. Both DOE and IDOE have been found to inhibit this pathway, contributing to their anticancer effects.[7][8]
-
STAT3 Pathway : Signal transducer and activator of transcription 3 (STAT3) is another important target. IDOE has been shown to inhibit the phosphorylation of STAT3, which is critical for its anticancer activity in triple-negative breast cancer.[11]
Caption: Overview of signaling pathways modulated by IDOE and DOE.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Deoxyelephantopin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding : Cancer cells (e.g., HCT116, A549) are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]
-
Compound Treatment : The cells are then treated with various concentrations of this compound or Deoxyelephantopin for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[8]
-
Formazan (B1609692) Solubilization : The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[8]
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12] The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment : Cells are treated with the desired concentrations of IDOE or DOE for a specific time.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining : Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry : The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compounds on their expression levels.
-
Protein Extraction : Cells treated with IDOE or DOE are lysed to extract total protein.
-
Protein Quantification : The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation : The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
Both this compound and Deoxyelephantopin are promising natural compounds with significant anticancer activity against a variety of cancer types.[1][2] They share similar mechanisms of action, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways such as NF-κB and MAPK.[1][7] While their potency can vary depending on the cancer cell line, both have demonstrated a favorable selectivity for cancer cells over normal cells.[1] Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and to determine their efficacy in in vivo models and eventually in cancer patients.[6][7]
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcimjournal.com [jcimjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. japsr.in [japsr.in]
- 6. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medic.upm.edu.my [medic.upm.edu.my]
A Comparative Analysis of Isodeoxyelephantopin and Paclitaxel in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-cancer properties of Isodeoxyelephantopin (IDOE), a natural sesquiterpene lactone, and Paclitaxel (B517696) (PTX), a widely used chemotherapeutic agent, in the context of breast cancer. The information presented is supported by experimental data from in vitro and in vivo studies, with a focus on triple-negative breast cancer (TNBC) models where applicable.
Overview and Mechanism of Action
This compound (IDOE) is a bioactive compound extracted from the medicinal plant Elephantopus scaber.[1] It has demonstrated selective cytotoxicity against cancer cells and has been investigated for its potential as an anti-cancer agent.[2][3] The primary mechanism of action of IDOE in breast cancer, particularly TNBC, involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][4][5] By blocking the phosphorylation of STAT3, IDOE disrupts the downstream signaling cascade that promotes cancer cell proliferation, survival, and immune evasion.[1][4] Additionally, IDOE has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[2][6]
Paclitaxel (PTX) is a well-established anti-mitotic drug used extensively in the treatment of various cancers, including breast cancer.[7][8] Its principal mechanism of action is the stabilization of microtubules by binding to the β-tubulin subunit.[9][10] This interference with microtubule dynamics disrupts the normal process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][7] The cytotoxic effects of Paclitaxel are concentration-dependent, with lower concentrations potentially leading to the formation of multipolar spindles and aneuploidy.[11][12]
In Vitro Efficacy: A Comparative Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Paclitaxel in various breast cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Breast Cancer Cell Line | This compound (IDOE) IC50 | Paclitaxel (PTX) IC50 | Citation(s) |
| MDA-MB-231 (TNBC) | Not explicitly stated in snippets | 0.3 µM to 5 nM | [7][13] |
| BT-549 (TNBC) | Not explicitly stated in snippets | Not explicitly stated in snippets | |
| MCF-7 (ER+, PR+, HER2-) | Not explicitly stated in snippets | 3.5 µM | [7] |
| SKBR3 (HER2+) | Not explicitly stated in snippets | 4 µM | [7] |
| T47D (ER+, PR+, HER2-) | Specific cytotoxic activity noted | Not explicitly stated in snippets | [2] |
| BT-474 (ER+, PR+, HER2+) | Not explicitly stated in snippets | 19 nM | [7] |
Note: Direct comparative studies of IC50 values for IDOE and PTX in the same experimental setting were not available in the provided search results. The data is compiled from multiple sources.
In Vivo Efficacy: Combination Therapy
A key finding from recent studies is the synergistic effect of this compound when combined with Paclitaxel, particularly in TNBC models. In vivo experiments have shown that the co-administration of IDOE and Paclitaxel significantly suppresses tumor growth more effectively than either agent alone.[4] This enhanced anti-tumor activity is associated with a marked reduction in phosphorylated STAT3 and the anti-apoptotic protein Bcl-2 in the tumor tissue.[4] Importantly, the combination therapy has been reported to have favorable systemic tolerance in animal models.[4]
| In Vivo Model | Treatment Group | Outcome | Citation(s) |
| TNBC Xenograft | Vehicle | - | [4] |
| This compound (IDOE) | Moderate tumor growth inhibition | [4] | |
| Paclitaxel (PTX) | Moderate tumor growth inhibition | [4] | |
| IDOE + PTX Combination | Significant suppression of tumor growth | [4] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach for comparing these two compounds, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: this compound (IDOE) signaling pathway in breast cancer.
Caption: Paclitaxel (PTX) mechanism of action in breast cancer cells.
Experimental Workflow
References
- 1. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Synergistic Antitumor Efficacy of Isodeoxyelephantopin and Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Isodeoxyelephantopin (IDOE), a naturally occurring sesquiterpene lactone, in combination with the conventional chemotherapeutic agent, cisplatin (B142131). The data presented herein, compiled from preclinical studies, demonstrates the potential of this combination therapy to enhance anticancer efficacy, particularly in colon and breast cancers. This guide is intended to inform further research and development in cancer therapeutics.
Quantitative Analysis of Synergistic Effects
The combination of this compound and cisplatin has been shown to synergistically inhibit the proliferation of various cancer cell lines. This synergy allows for potentially lower effective doses of cisplatin, which may in turn reduce its associated toxic side effects.
In Vitro Cytotoxicity and Synergy
Studies have demonstrated that co-administration of IDOE and cisplatin leads to a significant reduction in cancer cell viability compared to treatment with either agent alone. The synergistic nature of this interaction is quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.
Table 1: Cell Viability and Combination Index in Human Cancer Cell Lines
| Cell Line | Treatment | Concentration | Cell Survival Rate (%) | Combination Index (CI) | Reference |
| BT-549 (Triple-Negative Breast Cancer) | IDOE | 4 µM | ~70% | [1] | |
| Cisplatin | 5 µg/mL | ~60% | [1] | ||
| IDOE + Cisplatin | 4 µM + 5 µg/mL | ~30% | < 1 (Synergistic) | [1] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | IDOE | 4 µM | ~75% | [1] | |
| Cisplatin | 5 µg/mL | ~70% | [1] | ||
| IDOE + Cisplatin | 4 µM + 5 µg/mL | ~40% | < 1 (Synergistic) | [1] | |
| HCT116 (Colon Cancer) | ESI (IDOE) | - | Potent Suppression | [2] | |
| Cisplatin | - | - | [2] | ||
| ESI (IDOE) + Cisplatin | - | Markedly Enhanced Cytotoxicity | Not explicitly calculated | [2] | |
| RKO (Colon Cancer) | ESI (IDOE) | - | Potent Suppression | [2] | |
| Cisplatin | - | - | [2] | ||
| ESI (IDOE) + Cisplatin | - | Markedly Enhanced Cytotoxicity | Not explicitly calculated | [2] |
Note: In the study on colon cancer cells, this compound is referred to as ESI. The synergistic effect was demonstrated, though specific CI values were not provided in the abstract.
In Vivo Tumor Growth Inhibition
The synergistic effects observed in vitro have been corroborated by in vivo studies using xenograft models. The combination of IDOE and cisplatin has been shown to significantly suppress tumor growth more effectively than monotherapy.
Table 2: In Vivo Efficacy in HCT116 Colon Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth | Reference |
| Control | - | - | [2] |
| ESI (IDOE) | - | Suppressed | [2] |
| Cisplatin | - | Suppressed | [2] |
| ESI (IDOE) + Cisplatin | - | Significantly Suppressed | [2] |
Mechanistic Insights: Signaling Pathways
The synergistic interaction between this compound and cisplatin is underpinned by their convergent effects on key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
ROS-Mediated JNK Signaling Pathway
In human colon cancer cells, the combination of IDOE and cisplatin leads to a significant increase in the production of reactive oxygen species (ROS).[2] This elevated oxidative stress results in the activation of the JNK signaling pathway, ultimately leading to apoptotic cell death.[2] IDOE contributes to this by inhibiting thioredoxin reductase 1 (TrxR1), a key enzyme in cellular redox regulation.[2]
Caption: ROS-Mediated JNK Signaling Pathway.
STAT3 Signaling Pathway
In triple-negative breast cancer (TNBC) cells, this compound has been found to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[1] The combination of IDOE with cisplatin leverages this inhibition to enhance antitumor activity.[1]
Caption: STAT3 Signaling Pathway Inhibition.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in the cited literature. For specific details, please refer to the original publications.
Cell Culture and Viability Assays
-
Cell Lines: Human colon cancer cell lines (HCT116, RKO) and human triple-negative breast cancer cell lines (BT-549, MDA-MB-231) were used.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, cisplatin, or a combination of both for specified durations (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or trypan blue exclusion assay. Absorbance was measured using a microplate reader.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method with software such as CompuSyn.
Caption: In Vitro Experimental Workflow.
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice were used.
-
Tumor Implantation: Human cancer cells (e.g., HCT116) were subcutaneously injected into the flanks of the mice.
-
Treatment Protocol: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin. Drugs were administered via appropriate routes (e.g., intraperitoneal injection) at specified doses and schedules.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment was terminated when tumors in the control group reached a predetermined size. Tumors were then excised and weighed.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound acts as a potent sensitizer (B1316253) to cisplatin in both colon and triple-negative breast cancer models. The synergistic effects are mediated through the induction of oxidative stress and the modulation of key survival signaling pathways. These findings provide a solid rationale for further investigation into the clinical utility of this combination therapy. Future studies should focus on optimizing dosing schedules, evaluating the combination in a broader range of cancer types, and assessing the potential for reduced cisplatin-associated toxicities in vivo.
References
- 1. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Isodeoxyelephantopin in Xenograft Models: A Comparative Guide
For researchers and drug development professionals exploring novel anti-cancer agents, Isodeoxyelephantopin (IDOE), a sesquiterpene lactone, has demonstrated significant therapeutic potential. This guide provides an objective comparison of IDOE's performance in xenograft models with other notable sesquiterpene lactones, supported by experimental data.
Comparative Efficacy of Sesquiterpene Lactones in Xenograft Models
The following tables summarize the quantitative data on the anti-tumor effects of this compound and other sesquiterpene lactones in various xenograft models. It is important to note that the experimental conditions, including cell lines, animal models, and dosing regimens, vary across studies, which should be considered when comparing the efficacy of these compounds.
Table 1: In Vivo Efficacy of this compound (IDOE) in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Dosage & Administration | Key Findings | Reference |
| Colon Cancer | HCT116 Xenograft | IDOE + Cisplatin | Not specified | Significantly suppressed tumor growth compared to either agent alone. | [1] |
| Triple-Negative Breast Cancer (TNBC) | Not specified | IDOE + Paclitaxel (B517696) | Not specified | Enhanced anti-tumor activity of paclitaxel in vivo. | [2] |
Table 2: In Vivo Efficacy of Deoxyelephantopin (DET) in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Dosage & Administration | Key Findings | Reference |
| Mammary Adenocarcinoma | TS/A orthotopic | DET | Not specified | 99% reduction in tumor size, more effective than paclitaxel (68% reduction). 82% reduction in lung metastasis. Prolonged median survival time. | [3][4] |
Table 3: In Vivo Efficacy of Other Sesquiterpene Lactones in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Treatment | Dosage & Administration | Key Findings | Reference |
| Parthenolide | Breast Cancer | MDA-MB-231 metastasis model | Parthenolide + Docetaxel | Not specified | Enhanced survival and reduced lung metastases compared to single agents. | [5] |
| Parthenolide | Colorectal Cancer | Not specified | Parthenolide | Intraperitoneal injection | Significant inhibition of tumor growth and angiogenesis. | [6] |
| Brevilin A | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 orthotopic | Brevilin A | 25 or 50 mg/kg, oral | Significant inhibition of tumor growth and proliferation. | [7] |
| Atractylenolide I | Colorectal Cancer | CRC xenograft model | Atractylenolide I | Not specified | Effectively inhibits tumor growth. | [8] |
Key Signaling Pathways Targeted by this compound
This compound exerts its anti-tumor effects by modulating multiple signaling pathways that are often deregulated in cancer cells. These include the inhibition of pro-survival pathways and the activation of apoptotic pathways.[5][9]
IDOE's multi-target mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol outlines the fundamental steps for creating a CDX model to evaluate the in vivo efficacy of anti-tumor compounds.
Workflow for a cell line-derived xenograft study.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116 for colon cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media and conditions until they reach a sufficient number for implantation.
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is often calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound, comparator compounds, or a vehicle control are administered to the respective groups according to the planned dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).
Immunohistochemistry (IHC) for Biomarker Analysis
IHC is employed to detect the presence and localization of specific proteins within the tumor tissue, providing insights into the drug's mechanism of action.
Methodology:
-
Tissue Preparation: Tumors from the xenograft models are excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 4-5 µm) of the tumor tissue are cut and mounted on microscope slides.
-
Antigen Retrieval: The slides are treated to unmask the antigenic sites for antibody binding.
-
Antibody Incubation: The tissue sections are incubated with primary antibodies specific to the proteins of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is applied, followed by a substrate or detection reagent to visualize the protein expression.
-
Analysis: The stained slides are examined under a microscope, and the intensity and distribution of the staining are quantified.
Conclusion
The available data from xenograft models suggest that this compound is a promising anti-tumor agent, both as a standalone therapy and in combination with existing chemotherapeutics. Its ability to target multiple oncogenic pathways provides a strong rationale for its further development. The provided experimental protocols offer a framework for researchers to validate and expand upon these findings. Future studies involving direct comparative analysis of IDOE with other sesquiterpene lactones in standardized xenograft models will be crucial for definitively establishing its therapeutic potential in the landscape of cancer treatment.
References
- 1. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyelephantopin, a novel multifunctional agent, suppresses mammary tumour growth and lung metastasis and doubles survival time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxyelephantopin, a novel multifunctional agent, suppresses mammary tumour growth and lung metastasis and doubles survival time in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Parthenolide suppresses tumor growth in a xenograft model of colorectal cancer cells by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brevilin A, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atractylenolide I inhibited the development of malignant colorectal cancer cells and enhanced oxaliplatin sensitivity through the PDK1-FoxO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Isodeoxyelephantopin and Other Sesquiterpene Lactones in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of isodeoxyelephantopin (B1158786) (IDET), a notable sesquiterpene lactone, with its isomer deoxyelephantopin (B1239436) (DET) and other prominent sesquiterpene lactones, parthenolide (B1678480) and costunolide. The comparison is supported by quantitative experimental data on their cytotoxic activities against various cancer cell lines and an examination of their underlying mechanisms of action.
Quantitative Efficacy Comparison: Cytotoxicity
The anti-cancer potential of these compounds is primarily evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values for this compound and its counterparts across a range of human cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: Comparative Cytotoxicity (IC50) of this compound (IDET) and Deoxyelephantopin (DET)
| Cell Line | Cancer Type | This compound (IDET) IC50 (µM) | Deoxyelephantopin (DET) IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 2.56[1] | 2.12[1] |
| T47D | Breast Cancer | 1.3 µg/mL | 1.86 µg/mL[1] |
| A549 | Lung Carcinoma | 10.46 µg/mL[1] | 12.28 µg/mL (induces extrinsic apoptosis)[1] |
| KB | Oral Cancer | Not Reported | ~3.35 µg/mL[1] |
| K562 | Chronic Myeloid Leukemia | Not Reported | ~4.02 µg/mL*[1] |
Note: Original data reported in µg/mL has been presented as such due to the unavailability of molar mass in the source for direct conversion. For reference, the molecular weight of IDET and DET is approximately 344.39 g/mol .
Table 2: Cytotoxicity (IC50) of Parthenolide and Costunolide
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Parthenolide | A549 | Lung Carcinoma | 4.3[2], 15.38[3] |
| TE671 | Medulloblastoma | 6.5[2] | |
| HT-29 | Colon Adenocarcinoma | 7.0[2] | |
| SiHa | Cervical Cancer | 8.42[4][5] | |
| MCF-7 | Breast Cancer | 9.54[4][5] | |
| GLC-82 | Non-Small Cell Lung | 6.07[3] | |
| Costunolide | A431 | Skin Carcinoma | 0.8[6] |
| H1299 | Non-Small Cell Lung | 23.93[7][8] | |
| HCT116 | Colorectal Carcinoma | Varies by formulation[9] | |
| MDA-MB-231 | Breast Cancer | Varies by formulation[9] | |
| OAW42-A | Ovarian Cancer (Multidrug Resistant) | 25[10] |
Mechanisms of Action: A Look into Cellular Signaling
This compound and other sesquiterpene lactones exert their anti-cancer effects by modulating multiple critical signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death).
Key Signaling Pathways
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is crucial for inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of NF-κB activation, which can suppress the expression of genes involved in cell proliferation and survival.[11]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, comprising cascades like ERK, JNK, and p38, regulates diverse cellular processes including proliferation, differentiation, and apoptosis. Deoxyelephantopin has been observed to attenuate the phosphorylation of ERK1/2 while increasing the phosphorylation of JNK and p38, a combination that typically favors apoptosis over proliferation.[1]
-
Apoptosis Pathway: Both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis are targeted. These compounds can modulate the levels of Bcl-2 family proteins (e.g., increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activate caspases, the executioner enzymes of apoptosis.[4][10]
Experimental Protocols
Standardized assays are essential for the reliable evaluation and comparison of cytotoxic compounds. Below are detailed methodologies for key experiments.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells by measuring metabolic activity.[12]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[13][14][15] The amount of formazan produced is directly proportional to the number of living cells.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.[13]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the crystals.[13][14] Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[13][15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[16]
Protocol:
-
Cell Preparation: Seed and treat cells with the test compounds for the desired time as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Wash the collected cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[16][17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (working solution).[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][18]
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and keep the samples on ice, protected from light.[18]
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
Unveiling the Molecular Blueprint: A Comparative Cross-Validation of Isodeoxyelephantopin's Anti-Cancer Mechanism
A deep dive into the experimental evidence supporting the multi-pronged anti-neoplastic activity of Isodeoxyelephantopin (IDOE), a promising sesquiterpenoid lactone, reveals a primary mechanism of action centered on the inhibition of key oncogenic signaling pathways. This guide provides a comparative analysis of IDOE's effects with other known inhibitors, supported by experimental data and detailed methodologies, to offer researchers a clear perspective on its therapeutic potential.
This compound (IDOE), a natural compound extracted from plants of the Elephantopus genus, has garnered significant attention for its potent anti-cancer properties.[1] Extensive research has demonstrated that IDOE exerts its effects through a multi-targeted approach, primarily by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3] This guide cross-validates these mechanisms by comparing IDOE's performance with other known inhibitors and presenting the underlying experimental data.
Comparative Analysis of Anti-Proliferative Activity
A fundamental measure of an anti-cancer agent's efficacy is its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values of IDOE in various cancer cell lines compared to other known STAT3 and NF-κB inhibitors.
| Compound | Target Pathway(s) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (IDOE) | STAT3, NF-κB | Triple-Negative Breast Cancer (BT-549) | ~5-10 | [4][5] |
| This compound (IDOE) | Triple-Negative Breast Cancer (MDA-MB-231) | ~5-10 | [4][5] | |
| This compound (IDOE) | Colon Cancer (HCT116) | Not Specified | [6] | |
| Curcumin | STAT3, NF-κB | Various | 5-50 | [7][8] |
| Napabucasin (BBI608) | STAT3 | Gastric Cancer | Phase III Clinical Trials | [9] |
| Bortezomib | NF-κB (Proteasome Inhibitor) | Multiple Myeloma | ~0.01-0.1 | [10] |
| Parthenolide | NF-κB | Various | ~5-10 | [8] |
Cross-Validation of STAT3 Inhibition
Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[5] IDOE has been shown to effectively suppress this pathway by inhibiting the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705), a critical step for its activation and dimerization.[4][5]
Experimental Evidence:
Studies on triple-negative breast cancer (TNBC) cells have demonstrated that IDOE treatment leads to a dose-dependent decrease in the levels of p-STAT3 without affecting the total STAT3 protein levels.[4][5][11] This effect is crucial for its anti-tumor activity. Furthermore, the combination of IDOE with the chemotherapeutic agent paclitaxel (B517696) shows a synergistic effect in reducing p-STAT3 levels.[4][5]
The following DOT script visualizes the STAT3 signaling pathway and the point of inhibition by IDOE and its alternatives.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. What are the therapeutic candidates targeting STAT3? [synapse.patsnap.com]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Isodeoxyelephantopin: A Comparative Analysis of its Anti-Cancer Effects on Diverse Cancer Cell Lines
For Immediate Release
Isodeoxyelephantopin (IDOE), a naturally occurring sesquiterterpene lactone isolated from plants of the Elephantopus genus, has garnered significant attention within the oncology research community for its potent anti-cancer properties. This guide provides a comparative analysis of IDOE's efficacy across various cancer cell lines, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat cancer.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its isomer, Deoxyelephantopin (DET), across a range of human cancer cell lines, providing a comparative view of their cytotoxic activity.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | T47D | This compound | Specific cytotoxicity noted, but IC50 not specified | Not Specified | [1] |
| Breast Cancer | MDA-MB-231 | This compound | 50 | 48 | [2] |
| Lung Cancer | A549 | This compound | Specific cytotoxicity noted, but IC50 not specified | Not Specified | [1] |
| Nasopharyngeal Carcinoma | CNE1 | This compound | Induces G2/M arrest | 2 | [1] |
| Nasopharyngeal Carcinoma | SUNE1 | This compound | Induces G2/M arrest | 2 | [1] |
| Colon Cancer | HCT116 | Deoxyelephantopin | 0.73 ± 0.01 | 72 | [3] |
| Chronic Myeloid Leukemia | K562 | Deoxyelephantopin | 4.02 µg/mL | 48 | [3] |
| Oral Carcinoma | KB | Deoxyelephantopin | 3.35 µg/mL | 48 | [3] |
| Breast Cancer | T47D | Deoxyelephantopin | 1.86 µg/mL | 48 | [3] |
| Cervical Cancer | SiHa | Deoxyelephantopin | 4.14 µg/mL | 48 | [3] |
| Lung Cancer | A549 | Deoxyelephantopin | 12.28 µg/mL | 48 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the research of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
-
Cell Treatment: Treat cells with this compound at the desired concentration and incubation time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Signaling Pathways and Experimental Workflows
The anti-cancer activity of this compound is attributed to its ability to modulate multiple signaling pathways that are often deregulated in cancer cells.[1] These include pathways involved in cell proliferation, survival, and apoptosis.
General Experimental Workflow for Assessing IDOE's Anti-Cancer Effects
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.
IDOE-Induced Apoptosis Signaling Pathway
This compound and its isomer have been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[1] This involves the activation of caspases and modulation of Bcl-2 family proteins.
Caption: IDOE-induced apoptosis pathways.
IDOE and Cell Cycle Regulation
This compound can induce cell cycle arrest, primarily at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins.[1]
Caption: IDOE-induced G2/M cell cycle arrest.
Inhibition of NF-κB and STAT3 Signaling
A crucial aspect of IDOE's anti-cancer mechanism is its ability to inhibit the NF-κB and STAT3 signaling pathways, which are pivotal in cancer cell proliferation, survival, and inflammation.[1]
Caption: IDOE's inhibition of NF-κB and STAT3 signaling.
References
A Head-to-Head Study of Isodeoxyelephantopin and Other NF-κB Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NF-κB inhibitor Isodeoxyelephantopin with other commonly used inhibitors. This document synthesizes experimental data on their mechanisms of action and potency, offers detailed experimental protocols for their evaluation, and visualizes key cellular pathways and workflows.
Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention. This compound (IDET), a sesquiterpene lactone derived from the medicinal plant Elephantopus scaber, has emerged as a potent inhibitor of the NF-κB signaling pathway. This guide provides a comparative analysis of IDET with other well-characterized NF-κB inhibitors.
Comparative Analysis of NF-κB Inhibitors
The efficacy of NF-κB inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available IC50 data for this compound and other prominent NF-κB inhibitors. It is important to note that these values are derived from various studies using different cell lines and assay conditions, which can influence the results.
| Inhibitor | Mechanism of Action | Reported IC50 | Cell Line(s) / Assay Conditions |
| This compound (IDET) | Prevents IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation. A molecular docking study predicts it binds to the Lys 122 residue of the p65 subunit.[1] | ~62.03 µM (Predicted via QSAR) | Not applicable (in silico) |
| Deoxyelephantopin (DET) | Prevents IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation.[2] | ~59.10 µM (Predicted via QSAR) | Not applicable (in silico) |
| Parthenolide | Inhibits IκB kinase (IKK) activity, preventing IκBα phosphorylation and degradation.[3][4] | ~1 µM (NF-κB activity); 7.46 - 32.66 µM (cytotoxicity) | Pancreatic and Nasopharyngeal cancer cells |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[5] | 5-10 µM (adhesion molecule expression); 10 µM (IκBα phosphorylation) | Human endothelial cells, various tumor cells |
| QNZ (EVP4593) | Potent inhibitor of NF-κB transcriptional activation.[6][7][8] | 11 nM (NF-κB transcriptional activation); 7 nM (TNF-α production) | Jurkat T cells, mouse splenocytes |
| MG132 | Proteasome inhibitor; prevents the degradation of phosphorylated IκBα.[9][10] | ~10 µM (reverses TNF-α effects) | A549 cells |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the NF-κB signaling pathway and the experimental workflows used to study them.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
The diagram above illustrates the canonical NF-κB signaling cascade initiated by TNF-α. The points of intervention for this compound and the compared inhibitors are highlighted. This compound, Parthenolide, and BAY 11-7082 all act upstream by inhibiting the IKK complex, which is responsible for the phosphorylation of IκBα. In contrast, MG132 acts downstream by inhibiting the proteasome, thereby preventing the degradation of phosphorylated IκBα. QNZ acts further downstream by inhibiting the transcriptional activity of NF-κB in the nucleus.
Caption: A typical experimental workflow for comparing NF-κB inhibitors.
This workflow outlines a standard procedure for the head-to-head comparison of NF-κB inhibitors. It involves treating cultured cells with the inhibitors in the presence of an NF-κB activator, followed by a battery of assays to assess different stages of the NF-κB signaling pathway.
Detailed Experimental Protocols
For reproducible and reliable results, detailed experimental protocols are essential. Below are methodologies for the key experiments cited in this guide.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Transfect cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test inhibitors (e.g., this compound, Parthenolide). Incubate for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as TNF-α (final concentration 10-20 ng/mL), to the wells and incubate for 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control.
Western Blot for Phosphorylated IκBα (p-IκBα)
This technique is used to measure the levels of phosphorylated IκBα, a key step in NF-κB activation.
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with inhibitors for 1-2 hours, followed by stimulation with an NF-κB activator for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IκBα or a loading control like β-actin.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-IκBα levels to total IκBα.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of NF-κB to its DNA consensus sequence.
-
Nuclear Extract Preparation: Treat cells with inhibitors and/or activators as described for the Western blot. Isolate nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) label.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection:
-
For biotin-labeled probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
For radioactively labeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
Conclusion
This compound is a promising natural product that inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. While direct head-to-head comparative studies with other NF-κB inhibitors are limited, the available data suggests that its potency is in the micromolar range. For highly potent inhibition of NF-κB transcriptional activity, compounds like QNZ, with nanomolar efficacy, may be more suitable. However, the distinct mechanisms of action of inhibitors like MG132, which targets the proteasome, offer alternative strategies for NF-κB pathway modulation. The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired point of intervention in the NF-κB signaling cascade. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies in a standardized manner.
References
- 1. researchgate.net [researchgate.net]
- 2. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of ROS in Isodeoxyelephantopin-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isodeoxyelephantopin (IDOE), a naturally occurring sesquiterpene lactone, and its role in inducing apoptosis through the generation of Reactive Oxygen Species (ROS). The content is designed to offer an objective analysis of IDOE's performance against its isomer, Deoxyelephantopin (DET), another sesquiterpene lactone, Parthenolide (B1678480), and the standard chemotherapeutic agent, Etoposide. This guide is supported by experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways.
Comparative Analysis of Cytotoxicity
The anti-proliferative activity of this compound (IDOE) and other compared compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The tables below summarize the IC50 values of IDOE, Deoxyelephantopin (DET), Parthenolide, and Etoposide across a range of human cancer cell lines.
Table 1: IC50 Values of this compound (IDOE) and Deoxyelephantopin (DET) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| T47D | Breast Cancer | This compound | 1.3 µg/mL | [1] |
| A549 | Lung Cancer | This compound | 10.46 µg/mL | [1] |
| HCT116 | Colorectal Cancer | Deoxyelephantopin | 0.73 µg/mL (72h) | [1] |
| KB | Oral Cancer | Deoxyelephantopin | 3.35 µg/mL (48h) | [1] |
| T47D | Breast Cancer | Deoxyelephantopin | 1.86 µg/mL (48h) | [1] |
| K562 | Chronic Myeloid Leukemia | Deoxyelephantopin | 4.02 µg/mL (48h) | [1] |
| L-929 | Tumor Cell Line | Deoxyelephantopin | 11.2 µg/mL | [2] |
| BxPC-3 | Pancreatic Cancer | Deoxyelephantopin | 30-50 µM | [1] |
| CFPAC-1 | Pancreatic Cancer | Deoxyelephantopin | 40-60 µM | [1] |
| MG-63 | Osteosarcoma | Deoxyelephantopin | 4-32 µM | [1] |
| U2OS | Osteosarcoma | Deoxyelephantopin | 4-32 µM | [1] |
| SiHa | Cervical Cancer | Deoxyelephantopin | 4.14 µg/mL (48h) | [1] |
| A549 | Lung Adenocarcinoma | Deoxyelephantopin | 12.28 µg/mL (48h) | [1] |
Table 2: IC50 Values of Parthenolide and Etoposide in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| SiHa | Cervical Cancer | Parthenolide | 8.42 ± 0.76 | [3][4] |
| MCF-7 | Breast Cancer | Parthenolide | 9.54 ± 0.82 | [3][4] |
| GLC-82 | Non-small Cell Lung Cancer | Parthenolide | 6.07 ± 0.45 | [5] |
| A549 | Non-small Cell Lung Cancer | Parthenolide | 15.38 ± 1.13 | [5] |
| H1650 | Non-small Cell Lung Cancer | Parthenolide | 9.88 ± 0.09 | [5] |
| H1299 | Non-small Cell Lung Cancer | Parthenolide | 12.37 ± 1.21 | [5] |
| PC-9 | Non-small Cell Lung Cancer | Parthenolide | 15.36 ± 4.35 | [5] |
| TE671 | Medulloblastoma | Parthenolide | 6.5 | [6] |
| HT-29 | Colon Adenocarcinoma | Parthenolide | 7.0 | [6] |
| BGC-823 | Gastric Cancer | Etoposide | 43.74 ± 5.13 | [7] |
| HeLa | Cervical Cancer | Etoposide | 209.90 ± 13.42 | [7] |
| A549 | Lung Cancer | Etoposide | 139.54 ± 7.05 | [7] |
| HepG2 | Hepatocellular Carcinoma | Etoposide | 30.16 | [7] |
| MOLT-3 | Acute Lymphoblastic Leukemia | Etoposide | 0.051 | [7] |
| A549 | Lung Cancer | Etoposide | 3.49 (72h) | [8] |
| BEAS-2B | Normal Lung | Etoposide | 2.10 (72h) | [8] |
The Central Role of ROS in this compound-Induced Apoptosis
Numerous studies have established that both this compound (IDOE) and its isomer Deoxyelephantopin (DET) induce apoptosis in a variety of cancer cells through the generation of Reactive Oxygen Species (ROS).[9] This increase in intracellular ROS levels disrupts the cellular redox balance, leading to oxidative stress and the activation of downstream apoptotic signaling pathways.[9] The involvement of ROS is strongly validated by experiments showing that pretreatment with ROS scavengers, such as N-acetyl-L-cysteine (NAC), can reverse the apoptotic effects of these compounds.[9]
The accumulation of ROS triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key events include the dissipation of the mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases, ultimately leading to programmed cell death.[9]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
Caption: IDOE-induced intrinsic apoptosis pathway mediated by ROS.
Caption: General experimental workflow for validating IDOE's effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cancer cell lines
-
6-well plates or fluorescence microplates
-
This compound (or other test compounds)
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a suitable plate and allow them to adhere overnight.
-
Treat the cells with the test compound for the desired time.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (or other test compounds)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compound as described for other assays.
-
Harvest the cells (including both adherent and floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
The experimental evidence strongly supports the role of ROS in this compound-induced apoptosis. Its potent cytotoxic effects, as indicated by its low IC50 values in various cancer cell lines, make it a promising candidate for further investigation in cancer therapy. The comparative data presented in this guide highlights its efficacy, often comparable or superior to other sesquiterpene lactones and even some standard chemotherapeutic agents. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings. Further research focusing on in vivo models and combination therapies is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. netjournals.org [netjournals.org]
- 9. mdpi.com [mdpi.com]
Comparative Proteomic Analysis of Isodeoxyelephantopin-Treated Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of Isodeoxyelephantopin (IDOE), a promising sesquiterpene lactone, with a focus on its impact on the cellular proteome. This document summarizes key findings from proteomic studies, presents illustrative quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways modulated by IDOE.
This compound (IDOE), a natural compound isolated from plants of the Elephantopus genus, has demonstrated significant anti-tumor properties across various cancer cell lines.[1][2][3] Mechanistic studies reveal that IDOE and its isomer, Deoxyelephantopin (DET), exert their effects by targeting multiple signaling pathways crucial for cancer progression, including those involved in cell proliferation, survival, apoptosis, and inflammation.[1][3] This guide focuses on the insights gained from comparative proteomic analyses to elucidate the molecular mechanisms of IDOE's action.
Quantitative Proteomic Data
A key study utilizing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) based quantitative proteomics on nasopharyngeal carcinoma (NPC) cells treated with IDOE identified 124 proteins with significantly altered expression levels.[1] The analysis of these differentially expressed proteins revealed a strong involvement in the regulation of oxidative stress and inflammatory responses.
While the complete dataset from this specific study is not publicly available, the following table provides an illustrative summary of protein categories and representative examples that are commonly modulated by sesquiterpene lactones like IDOE, based on functional annotations from various studies. This table is intended to be a representative guide for researchers exploring the proteomic effects of IDOE.
Table 1: Illustrative Representation of Proteins Modulated by this compound (IDOE) Treatment in Cancer Cells
| Protein Category | Representative Proteins | Gene Symbol | Function | Illustrative Regulation by IDOE |
| Apoptosis Regulation | Bcl-2-associated X protein | BAX | Pro-apoptotic | Upregulated |
| B-cell lymphoma 2 | BCL2 | Anti-apoptotic | Downregulated | |
| Caspase-3 | CASP3 | Executioner caspase in apoptosis | Upregulated | |
| Poly (ADP-ribose) polymerase | PARP | DNA repair and apoptosis | Cleavage Increased | |
| Cell Cycle Control | Cyclin-dependent kinase inhibitor 1 | CDKN1A (p21) | Cell cycle arrest | Upregulated |
| Cyclin B1 | CCNB1 | G2/M transition | Downregulated | |
| NF-κB Signaling | NF-kappa-B inhibitor alpha | NFKBIA (IκBα) | Inhibits NF-κB activation | Phosphorylation Decreased |
| RelA | RELA (p65) | Transcription factor subunit | Nuclear Translocation Inhibited | |
| Oxidative Stress Response | Thioredoxin reductase 1 | TXNRD1 | Antioxidant enzyme | Inhibited |
| Heme oxygenase 1 | HMOX1 | Stress response | Upregulated | |
| STAT3 Signaling | Signal transducer and activator of transcription 3 | STAT3 | Transcription factor | Phosphorylation Inhibited |
| MAPK Signaling | Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | Proliferation, differentiation | Phosphorylation Inhibited |
| Mitogen-activated protein kinase 8 | MAPK8 (JNK1) | Stress response, apoptosis | Phosphorylation Enhanced |
Note: This table is an illustrative compilation based on the known mechanisms of sesquiterpene lactones and is not a direct representation of a single proteomic dataset.
Key Signaling Pathways Affected by this compound
IDOE treatment impacts several critical signaling pathways that are often deregulated in cancer. The following diagrams illustrate the primary mechanisms of action.
References
Assessing the Specificity of Isodeoxyelephantopin for its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isodeoxyelephantopin (IDOE), a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant interest in the scientific community for its anti-cancer properties. Emerging evidence suggests that IDOE's therapeutic effects are not mediated by a single molecular target but rather through the modulation of multiple signaling pathways. This guide provides a comparative assessment of the specificity of IDOE for its known molecular targets, presenting available quantitative data, detailed experimental protocols for key assays, and a comparison with other compounds targeting similar pathways.
Executive Summary
This compound is a multi-targeted agent that exerts its anti-cancer effects primarily through the inhibition of the NF-κB and STAT3 signaling pathways, as well as the induction of reactive oxygen species (ROS). This lack of a single, highly specific target is a double-edged sword; while it may contribute to its broad efficacy across different cancer types, it also raises questions about potential off-target effects and a narrower therapeutic window. This guide aims to provide a clear, data-driven perspective on the current understanding of IDOE's molecular interactions.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the available quantitative data for this compound and selected alternative compounds. It is important to note that direct, head-to-head comparative studies across a broad panel of targets are limited in the public domain. The presented data is collated from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Inhibition of Cancer Cell Proliferation (IC50)
| Compound | Cancer Cell Line | IC50 (µM) | Citation(s) |
| This compound (IDOE) | T47D (Breast) | ~2.54 | [1] |
| A549 (Lung) | ~2.54 | [1] | |
| Deoxyelephantopin (DET) | HCT116 (Colorectal) | 0.73 µg/mL (~2.12) | [1] |
| K562 (Leukemia) | 4.02 µg/mL (~11.6) | [2] | |
| KB (Oral) | 3.35 µg/mL (~9.7) | [2] | |
| T47D (Breast) | 1.86 µg/mL (~5.4) | [2] | |
| Parthenolide (NF-κB Inhibitor) | SiHa (Cervical) | 8.42 | |
| MCF-7 (Breast) | 9.54 | ||
| Cryptotanshinone (STAT3 Inhibitor) | DU145 (Prostate) | 4.6 (cell-free) | [3] |
| DU145 (Prostate) | 7.0 (cell-based) | [3] | |
| EC109 (Esophageal) | 2.57 (72h) | [4] | |
| CAES17 (Esophageal) | 10.07 (72h) | [4] | |
| Hey (Ovarian) | 18.4 | [5] | |
| A2780 (Ovarian) | 11.2 | [5] | |
| Rh30 (Rhabdomyosarcoma) | 5.1 | [6] |
Table 2: Inhibition of Molecular Targets
| Compound | Target | Assay Type | IC50 (µM) | Citation(s) |
| This compound (IDOE) | NF-κB | QSAR Prediction | 62.03 | [7][8] |
| Deoxyelephantopin (DET) | NF-κB | QSAR Prediction | 59.10 | [7][8] |
| Cryptotanshinone | STAT3 | Cell-free | 4.6 | [3] |
| JAK2 | Cell-based | ~5.0 | [3] |
Note: The IC50 values for IDOE and DET against NF-κB are based on a Quantitative Structure-Activity Relationship (QSAR) model and not on direct experimental determination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in assessing the activity of compounds like this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
NF-κB Activity Assessment: Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a reporter gene (luciferase) under the control of an NF-κB responsive promoter.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity in stimulated cells compared to the stimulated control.
STAT3 DNA Binding Assessment: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions. It can determine if a protein or a mixture of proteins is capable of binding to a given DNA or RNA sequence.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the test compound and/or a STAT3 activator (e.g., IL-6). Isolate nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to STAT3.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates protein binding.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for the MTT assay.
Caption: Workflow for NF-κB luciferase reporter assay.
Conclusion
The available evidence strongly suggests that this compound is not a highly specific inhibitor of a single molecular target. Instead, it functions as a multi-targeted agent, primarily affecting the NF-κB and STAT3 signaling pathways. This multi-targeted nature could be advantageous in the context of cancer therapy, where redundancy and crosstalk between signaling pathways often lead to resistance to single-target agents. However, the lack of comprehensive specificity profiling, particularly against a broad kinase panel, means that the full extent of its off-target effects is not yet known. Further research, including direct binding assays and broader screening panels, is necessary to fully elucidate the molecular interactions of this compound and to guide its potential development as a therapeutic agent. Researchers and drug development professionals should consider its multi-targeted profile when designing future studies and interpreting experimental outcomes.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophoretic mobility shift assay (EMSA) [bio-protocol.org]
- 8. med.upenn.edu [med.upenn.edu]
Isodeoxyelephantopin: A Comparative Analysis Against Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer performance of isodeoxyelephantopin (B1158786) (IDET), a naturally occurring sesquiterpene lactone, against established standard chemotherapy drugs. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer an objective evaluation of IDET's potential as a therapeutic agent.
In Vitro Cytotoxicity: A Head-to-Head Comparison
This compound and its isomer, deoxyelephantopin (B1239436) (DET), have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of IDET and DET in comparison to standard chemotherapy agents, showcasing their relative potency.
| Breast Cancer Cell Lines | This compound (IDET) IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel (B517696) IC50 (µM) |
| MDA-MB-231 | 50[1] | 6.602[2] | 0.0025 - 0.0075[3][4][5] |
| MCF-7 | Not widely reported | 2.5 - 8.306[2][6][7][8] | Not widely reported |
| T47D | 1.3 µg/mL | Not widely reported | Not widely reported |
| Lung Cancer Cell Lines | Deoxyelephantopin (DET) IC50 (µM) | Cisplatin (B142131) IC50 (µM) |
| A549 | Not widely reported | 9 - >20[6][9][10] |
| Colon Cancer Cell Lines | Deoxyelephantopin (DET) IC50 (µM) | 5-Fluorouracil (B62378) (5-FU) IC50 (µM) |
| HCT116 | Not widely reported | 1.48 - 185[11][12][13] |
| HT-29 | Not widely reported | 11.25[11][12] |
| COLO-205 | Not widely reported | 3.2[14] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Synergistic Effects with Standard Chemotherapeutics
Emerging research indicates that this compound can enhance the efficacy of standard chemotherapy drugs. Studies have shown that combining IDET with cisplatin or paclitaxel results in a synergistic anti-tumor effect in triple-negative breast cancer cells. This suggests that IDET may have potential as an adjuvant therapy to overcome drug resistance and improve treatment outcomes.
In Vivo Performance
Preclinical studies in animal models have provided evidence for the in vivo anti-cancer activity of this compound and its derivatives. For instance, deoxyelephantopin has been shown to significantly inhibit tumor growth in nude mice. Furthermore, the combination of IDET and paclitaxel has demonstrated superior anti-tumor activity in vivo compared to monotherapy, with good tolerance in the animal models. These findings underscore the potential of this compound for further preclinical and clinical investigation.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plates for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[5][15][16][17]
-
Remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[5][15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a multi-well spectrophotometer.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for NF-κB and STAT3 Pathway Proteins
This protocol is used to analyze the expression and phosphorylation status of key proteins in the NF-κB and STAT3 signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways and Mechanisms of Action
This compound and its isomer exert their anti-cancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and inflammation. The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling cascades targeted by these compounds.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: STAT3 Signaling Pathway Inhibition by this compound.
Conclusion
This compound demonstrates promising anti-cancer activity, with cytotoxic effects comparable to or, in some contexts, exceeding those of standard chemotherapy drugs. Its ability to synergize with existing treatments and its favorable in vivo performance highlight its potential as a novel therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development of this compound and its derivatives for clinical applications in oncology.
References
- 1. japsr.in [japsr.in]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 9. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. netjournals.org [netjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchhub.com [researchhub.com]
Safety Operating Guide
Navigating the Safe Disposal of Isodeoxyelephantopin: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Isodeoxyelephantopin, a sesquiterpene lactone isolated from Elephantopus scaber, is a bioactive compound with noted anti-inflammatory and anti-tumor properties.[1] Due to its biological activity, it is imperative to handle and dispose of this compound with care to minimize risks to personnel and the environment. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, based on established protocols for handling potent research chemicals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes inhalation of any dust or aerosols. |
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Ensure that an eyewash station and safety shower are readily accessible.
II. Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to contain the material safely.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, put on all recommended PPE.
-
Contain the Spill: For solid spills, gently cover with an absorbent material designed for chemical spills to avoid raising dust. For solutions, absorb with a chemical-absorbent pad or inert material like vermiculite (B1170534) or sand.
-
Clean the Area: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the waste container as "Hazardous Waste" with the full chemical name.
III. This compound Disposal Procedure
Due to the lack of specific degradation or neutralization protocols for this compound, the standard and required method of disposal is through a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Waste Identification and Classification:
-
Unless a comprehensive hazard assessment has been performed by your institution's Environmental Health and Safety (EHS) department, this compound should be treated as a hazardous chemical waste.
-
It is likely to be classified based on its biological activity and potential toxicity.
-
-
Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated PPE (gloves, wipes), and spill cleanup materials in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, it should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Include the date the waste was first added to the container.
-
-
Storage:
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a secondary containment bin to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or the designated hazardous waste management service to schedule a pickup.
-
Provide them with a complete inventory of the waste.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated in a research setting.
Caption: Workflow for this compound Waste Management.
References
Personal protective equipment for handling Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Isodeoxyelephantopin. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment.
This compound is a bioactive sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber.[1] It is investigated for its diverse pharmacological properties, including potential anti-cancer activities.[1][2][3][4] Like many biologically active compounds, it requires careful handling to minimize exposure and ensure safety. Sesquiterpene lactones as a class are known to be highly reactive compounds.[5]
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment must be conducted. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the general properties of sesquiterpene lactones indicate a need for caution. The primary risks include:
-
Inhalation: Powdered form can be inhaled.
-
Skin/Eye Contact: Potential for irritation or allergic reaction.
-
Ingestion: Accidental ingestion may be toxic.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended). Inspect gloves for tears or punctures before and during use. Change gloves frequently and immediately after contamination. | Prevents direct skin contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[6] If handling large quantities or there is a significant splash risk, use a face shield. | Protects eyes from airborne powder and accidental splashes. |
| Body Protection | Fully-buttoned laboratory coat. Consider a chemically resistant apron if there is a risk of splashing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation. | Minimizes the risk of inhaling fine particles. |
Engineering Controls and Handling Procedures
3.1. Designated Work Area All work with this compound should be performed in a designated, well-ventilated area, away from general laboratory traffic.
3.2. Chemical Fume Hood All weighing and preparation of stock solutions from the powdered compound must be conducted inside a certified chemical fume hood to contain airborne particles.
3.3. Step-by-Step Handling Protocol
-
Preparation: Cordon off the designated handling area. Ensure all necessary equipment (spatulas, weigh boats, tubes, solvents) and waste containers are inside the fume hood before you begin.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the required amount of this compound powder using a tared weigh boat. Avoid any actions that could generate dust.
-
Solubilization: Add the solvent to the vessel containing the powder. Cap the vessel securely before mixing or vortexing.
-
Post-Handling: After use, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill of powder, gently cover with damp paper towels to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand). Place all contaminated materials into a sealed, labeled hazardous waste container. Evacuate the area for large spills and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containers:
-
Solid Waste: Used gloves, weigh boats, paper towels, etc., must be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions or contaminated solvents must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store waste containers in a designated, secure secondary containment area until collection by the institution's EHS department.[6]
-
Disposal: Final disposal must be handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[7]
Workflow and Safety Logic
The following diagram outlines the essential decision-making and operational flow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.yale.edu [ehs.yale.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
